Naringenin triacetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXCNZZVRAEPO-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naringenin triacetate mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Naringenin (B18129) Triacetate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and notable anticancer properties.[1][2][3][4][5][6][7][8] Its therapeutic potential, however, is often limited by poor bioavailability. To address this, synthetic derivatives have been developed, among which is naringenin triacetate. This compound acts as a prodrug, featuring increased liposolubility that enhances its absorption.[9] In vivo, it is readily hydrolyzed to release naringenin, its active form. Therefore, the mechanism of action of this compound in cancer cells is congruent with that of naringenin itself.
This technical guide delineates the core mechanisms through which naringenin exerts its anticancer effects, focusing on the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. It provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved.
Core Anticancer Mechanisms of Naringenin
Naringenin's anticancer activity is pleiotropic, targeting multiple facets of cancer cell pathophysiology.[1][3][4] The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting cell proliferation and metastasis, and modulating critical intracellular signaling cascades.[4][5][7][8][10][11]
Induction of Apoptosis
Naringenin effectively induces apoptosis in a variety of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways.[1][12][13]
-
Intrinsic Pathway: Naringenin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[12][14][15] This is often accompanied by an altered ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, favoring apoptosis.[11][12][13] The released cytochrome c activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to PARP cleavage and ultimately, cell death.[1][12][14][15]
-
Extrinsic Pathway: This pathway is initiated by the activation of death receptors on the cell surface, which subsequently activates caspase-8 and the downstream caspase cascade.[1][13]
-
ROS Generation: In some cancer cells, such as human epidermoid carcinoma, naringenin has been shown to induce the production of reactive oxygen species (ROS), which can trigger mitochondrial depolarization and initiate the apoptotic cascade.[14][15][16]
Cell Cycle Arrest
Naringenin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It primarily induces cell cycle arrest at the G0/G1 or S phases.[2][10][13][15] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, naringenin has been observed to upregulate cyclin-dependent kinase (CDK) inhibitors like p21 and downregulate cyclins and CDKs such as Cdk4 and Cdk6.[10][13]
Inhibition of Metastasis and Invasion
Naringenin has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis.[3][17][18] This is partly achieved by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[18][19]
Induction of Autophagy
In certain cancer cell types, such as MCF-7 breast cancer cells and AGS gastric cancer cells, naringenin can induce autophagy.[2][6][20] Autophagy can have a dual role in cancer, but in these contexts, it appears to be a pro-apoptotic or growth-inhibitory mechanism.[2][6] This is evidenced by the increased expression of autophagy markers like LC3-II and Beclin-1.[2][6][20]
Modulation of Signaling Pathways
Naringenin's diverse anticancer effects are orchestrated through its ability to modulate multiple critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many cancers. Naringenin has been shown to be a potent inhibitor of this pathway.[12][13][19][21][22] It can decrease the phosphorylation (activation) of key components like PI3K and Akt, leading to the downstream inhibition of mTOR.[13][19][21] This inhibition contributes significantly to naringenin's pro-apoptotic and anti-proliferative effects.[12][21]
Caption: Naringenin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes like proliferation, differentiation, and apoptosis. Naringenin's effect on this pathway can be context-dependent. In some cancer cells, it suppresses MAPK activation (e.g., ERK1/2), contributing to its anti-proliferative effects.[4][10][23][24] In others, it can activate pro-apoptotic arms of the pathway, such as p38 MAPK.[11][25]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and immunity, and its constitutive activation is common in cancer, promoting cell survival by preventing apoptosis.[3] Naringenin has been shown to suppress the NF-κB signaling pathway, which contributes to its anti-inflammatory and pro-apoptotic properties in cancer cells.[3][4][8][13]
Caption: Naringenin induces apoptosis via intrinsic and extrinsic pathways.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of naringenin are dose-dependent. The half-maximal inhibitory concentration (IC50) varies across different cancer cell lines, reflecting varying sensitivities.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 10.35 | 48 | [26] |
| HT-29 | Colon Cancer | 12.03 | 48 | [26] |
| U-118 MG | Glioblastoma | ~211 | Not Specified | [27] |
| C6 | Glioma | 114 (µg/mL) | 24 | [28] |
| MDA-MB-231 | Breast Cancer | 77 - 875.2 | 72 | [27] |
| MDA-MB-468 | Breast Cancer | 77 - 875.2 | 72 | [27] |
Note: IC50 values can vary significantly based on the specific experimental conditions, such as the assay used and cell density.
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of naringenin.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of naringenin (or this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with naringenin at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Western Blotting
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with naringenin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for investigating naringenin's anticancer effects.
Conclusion and Future Directions
This compound, acting through its active form naringenin, is a promising multi-target agent for cancer therapy. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like PI3K/Akt/mTOR and NF-κB underscores its therapeutic potential. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation.
Future research should focus on:
-
Evaluating the efficacy of this compound in in vivo animal models for various cancers.
-
Investigating potential synergistic effects when combined with standard chemotherapeutic agents to enhance efficacy and overcome drug resistance.[13]
-
Developing advanced nanoformulations to further improve the bioavailability and targeted delivery of naringenin.[4]
This comprehensive understanding of naringenin's mechanism of action is crucial for its continued development as a novel agent in the prevention and treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic role of naringin in cancer: molecular pathways, synergy with other agents, and nanocarrier innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin Inhibits Colorectal Cancer associated with a High-Fat Diet through Modulation of Gut Microbiota and IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth inhibitory and chemo-sensitization effects of naringenin, a natural flavanone purified from Thymus vulgaris, on human breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis and antiproliferative activity of naringenin in human epidermoid carcinoma cell through ROS generation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Biological Activities of Naringenin Triacetate: A Technical Guide
Disclaimer: Scientific literature extensively details the biological activities of the flavonoid naringenin (B18129). However, specific experimental data on the biological activities of its acetylated form, Naringenin Triacetate, is limited. This guide will present the known information on this compound and provide a comprehensive overview of the biological activities of the parent compound, naringenin, as a foundational reference for researchers. The acetylation of naringenin to form this compound may influence its bioavailability, solubility, and specific biological effects.
This compound: An Emerging Bromodomain Inhibitor
This compound is a synthetic derivative of the naturally occurring flavonoid naringenin.[1] The primary known biological activity of this compound is its ability to bind to the first bromodomain of Bromodomain-containing protein 4 (BRD4), designated as BRD4 BD1.[2][3] BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription. Its association with various cancers and inflammatory diseases has made it a significant target for drug development.[4][5]
The binding of this compound to BRD4 BD1 suggests its potential as a modulator of epigenetic mechanisms, which could translate into anti-inflammatory and anticancer properties.[2][4] Molecular docking studies have been employed to characterize the interaction between this compound and the N-acetylated lysine (B10760008) (KAc) binding site of BRD4 BD1.[6]
Biological Activities of Naringenin
The following sections detail the well-documented biological activities of naringenin. These findings provide a strong rationale for investigating similar properties in this compound.
Anti-inflammatory Activity
Naringenin exhibits potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] It has been shown to suppress the production of pro-inflammatory cytokines and mediators in various in vitro and in vivo models.[7][8]
Table 1: Quantitative Data on the Anti-inflammatory Effects of Naringenin
| Model System | Treatment | Concentration/Dose | Observed Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | Naringenin | 20, 40, 80 µM | Dose-dependent inhibition of p-IκBα, p-ERK, and p-p38 phosphorylation. | [8] |
| Murine endotoxemia model | Naringenin | - | Ameliorated pro-inflammatory reactions and improved survival. | [8] |
| Rat model of focal cerebral I/R injury | Naringenin pre-treatment | - | Decreased levels of myeloperoxidase, nitric oxide, and cytokines. | [9] |
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of naringenin (e.g., 20, 40, 80 µM) for a specified duration (e.g., 2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated time (e.g., 30 minutes for protein phosphorylation studies, 24 hours for cytokine measurements).
-
Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against phosphorylated and total forms of IκBα, ERK, and p38.
-
ELISA: Supernatants are collected to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: The intensity of protein bands is quantified using densitometry, and cytokine concentrations are determined from a standard curve. Statistical analysis is performed to assess the significance of the observed effects.[8]
References
- 1. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arctomsci.com [arctomsci.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin vs. Naringenin Triacetate: A Technical Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naringenin (B18129), a prominent flavonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic potential is substantially limited by poor oral bioavailability, primarily due to low water solubility and extensive first-pass metabolism. This technical guide provides an in-depth comparison of the bioavailability of naringenin and its acetylated form, naringenin triacetate. While direct comparative pharmacokinetic studies on this compound are not available in the current body of scientific literature, this guide synthesizes existing data on naringenin and draws upon established principles of flavonoid acetylation to provide a comprehensive analysis for research and drug development professionals. Acetylation is a common strategy to enhance the lipophilicity of polyphenols, which can lead to improved absorption and bioavailability. This guide will delve into the known pharmacokinetics of naringenin, the theoretical advantages of acetylation, and the experimental methodologies required to evaluate these compounds.
Naringenin: A Profile of Low Bioavailability
Naringenin is predominantly present in nature as its glycoside, naringin (B1676962), which is hydrolyzed by intestinal microflora to the aglycone form, naringenin, prior to absorption. The oral bioavailability of naringenin in its pure form is estimated to be around 15%.[1] However, when consumed as naringin from sources like grapefruit juice, the bioavailability of the resulting naringenin is significantly lower, at approximately 5-9%.[1] This low bioavailability is a critical hurdle in its clinical application.
Factors Limiting Naringenin Bioavailability
-
Low Aqueous Solubility: Naringenin is poorly soluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Upon absorption into the enterocytes and subsequent passage through the liver, naringenin undergoes extensive phase I and phase II metabolism. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of naringenin glucuronides and sulfates, which are then rapidly excreted.[1][2] Free naringenin is often undetectable in plasma after oral administration.[2]
-
Efflux by Transporters: The P-glycoprotein (P-gp) efflux transporter in the intestinal wall can actively pump naringenin back into the intestinal lumen, further reducing its net absorption.
Pharmacokinetic Data of Naringenin
The following tables summarize key pharmacokinetic parameters of naringenin from human and animal studies. These values highlight the rapid metabolism and clearance of the compound.
Table 1: Pharmacokinetic Parameters of Naringenin in Humans
| Dose | Cmax (µM) | Tmax (hours) | AUC (µM·h) | Half-life (hours) | Reference |
| 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | [3][4] |
| 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | [3][4] |
Table 2: Pharmacokinetic Parameters of Naringenin Metabolites in Rats after Oral Administration of Naringenin (50 mg/kg)
| Metabolite | Cmax (nmol/mL) | Tmax (min) | AUC (nmol·min/mL) |
| Naringenin Glucuronides | 11.0 ± 5.0 | 30.0 ± 0.0 | 2003.7 ± 556.0 |
| Naringenin Sulfates | 17.2 ± 3.4 | 102.0 ± 37.9 | 5922.8 ± 1233.2 |
Data adapted from Wang et al., 2006. Note that free naringenin was not detected.
This compound: A Strategy to Enhance Bioavailability
Acetylation of flavonoids is a chemical modification strategy aimed at improving their pharmacokinetic properties. Naringenin has three hydroxyl groups at the 4', 5, and 7 positions, which can be acetylated to form this compound.
The Rationale for Acetylation
The addition of acetyl groups to the hydroxyl moieties of naringenin is hypothesized to enhance its bioavailability through several mechanisms:
-
Increased Lipophilicity: The acetyl groups increase the lipophilicity of the naringenin molecule. This can facilitate its passive diffusion across the lipid-rich membranes of the intestinal epithelium.
-
Protection from First-Pass Metabolism: The hydroxyl groups are the primary sites for glucuronidation and sulfation. By masking these groups with acetyl esters, this compound is predicted to be less susceptible to immediate conjugation by phase II enzymes in the enterocytes and liver.
-
Intracellular Conversion: Once absorbed, the acetyl groups are expected to be cleaved by intracellular esterases, releasing the parent naringenin molecule to exert its biological effects.
While direct evidence for this compound is pending, studies on other acetylated flavonoids support this hypothesis. For instance, acetylation of quercetin (B1663063) has been shown to significantly increase its intracellular absorption and metabolic stability.
Experimental Protocols for Bioavailability Assessment
To empirically determine and compare the bioavailability of naringenin and this compound, a standardized pharmacokinetic study is required. The following outlines a typical experimental protocol.
In Vivo Pharmacokinetic Study in a Rodent Model
-
Subjects: Male Sprague-Dawley rats (n=6-8 per group).
-
Formulation: Naringenin and this compound are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Oral gavage administration of a single dose of each compound (e.g., 50 mg/kg).
-
Blood Sampling: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis. For the analysis of total naringenin, plasma samples are incubated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.
-
Analytical Method: Plasma concentrations of naringenin (and this compound if stable in plasma) are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualization of Pathways and Processes
Signaling Pathways and Metabolic Fate
The following diagrams illustrate the metabolic fate of naringenin and the proposed mechanism for enhanced bioavailability of this compound.
References
- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetics of naringenin: A randomized, controlled, single-ascending-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin Triacetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Flavonoid Derivative
Naringenin (B18129) triacetate, a synthetic derivative of the naturally occurring flavonoid naringenin, is emerging as a compound of significant interest in the fields of biomedical research and drug development. Its enhanced lipophilicity compared to its parent compound, naringenin, suggests potentially improved bioavailability and cellular uptake, making it a compelling candidate for therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of naringenin triacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential interactions with key cellular signaling pathways.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Weight | 398.36 g/mol | [1] |
| Chemical Formula | C₂₁H₁₈O₈ | [1] |
| Melting Point | 127 °C | [2] |
| Appearance | White powder | [2] |
| CAS Number | 3682-04-0 | [1] |
| Solubility | Solvents | Reference |
| Soluble in | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Conditions | |
| Recommended Storage | Store at 2°C - 8°C, protected from light. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the acetylation of naringenin using acetic anhydride (B1165640) in the presence of a base, such as pyridine.[2]
Materials:
-
Naringenin
-
Pyridine
-
Acetic anhydride
-
Cold water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve naringenin in pyridine.
-
Add a significant excess of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for approximately 7 hours.
-
To quench the reaction, add cold water to the stirred solution, which will cause the product to precipitate.
-
Collect the resulting precipitate by filtration.
-
Dry the collected solid overnight to obtain crude this compound.[2]
Purification of this compound
The crude this compound can be purified through recrystallization to obtain a product with higher purity.
Materials:
-
Crude this compound
-
Appropriate solvent system (e.g., ethanol/water)
-
Heating and stirring apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals. The process of recrystallization from an anti-solvent has also been reported for the parent compound, naringenin, and could be adapted for its triacetate derivative.[4]
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (600 MHz, CDCl₃) δ (ppm): 7.47 (2H, d, J = 8.6 Hz), 7.16 (2H, d, J = 6.6 Hz), 6.79–6.78 (1H, m), 6.54 (1H, t, J = 1.1 Hz), 5.50 (1H, dd, J = 13.7, 2.5 Hz), 3.06 (1H, s), 3.04 (1H, d, J = 3.1 Hz), 3.01 (1H, s), 2.39 (9H, s). The singlet at 2.39 ppm with an integration of 9H confirms the presence of three acetyl groups.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR (cm⁻¹): 1748 (C=O), 1169 (C-O). The strong carbonyl stretch at 1748 cm⁻¹ is characteristic of the ester functional groups introduced during acetylation.[2]
Mass Spectrometry (MS):
While a specific protocol for this compound is not detailed, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common technique for the structural elucidation of flavonoids and their derivatives.[5] For naringenin, the precursor ion [M-H]⁻ at m/z 271 is typically observed, with characteristic fragment ions at m/z 151 and 119 resulting from retro-Diels-Alder fragmentation.[6] For this compound, one would expect a precursor ion corresponding to its molecular weight, and fragmentation patterns involving the loss of acetyl groups.
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activities of this compound is still emerging, the extensive research on its parent compound, naringenin, provides a strong foundation for predicting its potential therapeutic effects. Naringenin is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. It is hypothesized that this compound, due to its structural similarity and potentially enhanced bioavailability, may exhibit similar or even more potent effects on these pathways.
NF-κB Signaling Pathway
Naringenin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Naringenin has been reported to inhibit the MAPK pathway, suggesting a potential anti-cancer effect.[9]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a key signaling cascade that promotes cell survival and growth and is often hyperactivated in various diseases, including cancer and metabolic disorders. Naringenin has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[10]
Conclusion and Future Directions
This compound presents a compelling profile for further investigation as a potential therapeutic agent. Its defined physicochemical properties and established synthesis protocol provide a solid foundation for its use in preclinical studies. While the biological activities of naringenin are well-documented, direct experimental validation of the effects of this compound on key signaling pathways such as NF-κB, MAPK, and PI3K/AKT is a critical next step. Such studies will be instrumental in elucidating its mechanism of action and paving the way for its potential translation into clinical applications for a range of diseases, including inflammatory disorders and cancer. Researchers and drug development professionals are encouraged to explore the therapeutic potential of this promising flavonoid derivative.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naringenin Ameliorates Hyperuricemia by Regulating Renal Uric Acid Excretion via the PI3K/AKT Signaling Pathway and Renal Inflammation through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Naringenin Triacetate: A Promising Therapeutic Agent on the Horizon
A Technical Guide for Researchers and Drug Development Professionals
Naringenin (B18129) triacetate, a synthetic derivative of the naturally occurring flavonoid naringenin, is emerging as a compound of interest in therapeutic research. While extensive research has illuminated the diverse pharmacological benefits of naringenin, its triacetylated form is being explored for potentially enhanced bioavailability and efficacy. This technical guide provides an in-depth overview of the therapeutic potential of naringenin and its triacetate derivative, focusing on its mechanisms of action, relevant experimental data, and key signaling pathways.
Introduction to Naringenin and Naringenin Triacetate
Naringenin is a flavanone (B1672756) predominantly found in citrus fruits and is known for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic promise, the clinical application of naringenin is often hampered by its low water solubility and poor bioavailability.[3] this compound is a synthetic derivative in which the hydroxyl groups of naringenin are acetylated. This modification is intended to increase its lipophilicity, which may enhance its absorption and cellular uptake, thereby potentially augmenting its therapeutic effects.[4] While research on this compound is still in its early stages, it is being investigated as a tool to understand the impact of acetylation on bioactivity and as a potential therapeutic agent in its own right.[4] One study has identified this compound as a binder to the first bromodomain of BRD4 (BRD4 BD1), suggesting a potential role in epigenetic regulation.[5]
Therapeutic Potential and Mechanisms of Action
The therapeutic potential of this compound is largely extrapolated from the extensive research on its parent compound, naringenin. The following sections summarize the key therapeutic areas and the underlying molecular mechanisms.
Anti-inflammatory Activity
Naringenin exhibits potent anti-inflammatory properties by modulating various signaling pathways.[6] It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7] By suppressing NF-κB, naringenin can effectively reduce the inflammatory response in various disease models.[6]
Anticancer Activity
Naringenin has demonstrated anticancer effects in a variety of cancer cell lines.[1][8] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3][8][9] Naringenin can modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[1][9]
Neuroprotective Effects
Naringenin has shown promise in protecting against neurodegenerative diseases.[10][11] Its neuroprotective effects are attributed to its antioxidant properties, its ability to reduce neuroinflammation, and its modulation of signaling pathways involved in neuronal survival, such as the PI3K/Akt/GSK-3β pathway.[10] Naringenin has been shown to improve cognitive function in animal models of Alzheimer's disease.[11][12]
Metabolic Disorders
Naringenin has been investigated for its potential to ameliorate metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[13][14] It has been shown to improve insulin (B600854) sensitivity, reduce plasma lipid levels, and prevent diet-induced obesity in animal models.[15][16] These effects are mediated through the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of pathways involved in glucose and lipid metabolism.[13][15]
Quantitative Data
The following tables summarize key quantitative data from studies on naringenin. Data for this compound is currently limited in the public domain.
Table 1: In Vitro Anticancer Activity of Naringenin
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability | Inhibition of proliferation | [9] |
| HepG2 | Liver Cancer | MMP-9 Secretion | Inhibition | [1] |
| SGC7901 | Gastric Cancer | Cell Proliferation | Inhibition | [1] |
| B16F10 | Melanoma | Cell Proliferation | Dose-dependent inhibition | [8] |
| SK-MEL-28 | Melanoma | Cell Proliferation | Dose-dependent inhibition | [8] |
Table 2: Pharmacokinetic Parameters of Naringenin
| Administration | Dose | Cmax | Tmax | Half-life | Reference |
| Oral (Human) | 150 mg | 15.76 ± 7.88 µM | 3.17 ± 0.74 h | 3.0 h | [17] |
| Oral (Human) | 600 mg | 48.45 ± 7.88 µM | 2.41 ± 0.74 h | 2.65 h | [17] |
Experimental Protocols
Detailed experimental protocols for studying the effects of naringenin and its derivatives are crucial for reproducible research. Below are representative methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of naringenin or this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Drug Administration: Administer naringenin or this compound (e.g., 100 or 200 mg/kg) orally one hour before carrageenan injection.[18]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways modulated by naringenin and a general experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by naringenin.
Caption: Modulation of the PI3K/Akt signaling pathway by naringenin.
Caption: General workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising avenue for therapeutic development, building upon the well-established pharmacological profile of its parent compound, naringenin. The acetylation of naringenin has the potential to overcome the pharmacokinetic limitations of naringenin, thereby enhancing its therapeutic efficacy. However, dedicated research on this compound is imperative. Future studies should focus on:
-
Pharmacokinetic Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential.
-
Comparative Efficacy Studies: Direct comparisons of the therapeutic efficacy of naringenin and this compound in various disease models are needed to validate the benefits of acetylation.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound, including its role as a BRD4 binder, will provide a deeper understanding of its therapeutic potential.
-
Toxicology Studies: Rigorous safety and toxicology assessments are necessary before any clinical translation can be considered.
References
- 1. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 12. Frontiers | Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats [frontiersin.org]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringenin Increases Insulin Sensitivity and Metabolic Rate: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Naringenin: A Technical Guide for Researchers
Disclaimer: This technical guide focuses on the in vitro antioxidant activity of naringenin (B18129). Despite a comprehensive search, specific data for naringenin triacetate was not available in the reviewed literature. Therefore, this document provides a detailed overview of the parent compound, naringenin, which serves as a foundational reference for understanding the potential antioxidant properties of its derivatives.
Introduction
Naringenin, a flavanone (B1672756) predominantly found in citrus fruits, is renowned for its diverse pharmacological effects, which are largely attributed to its antioxidant properties.[1] The capacity of naringenin to neutralize free radicals and modulate cellular oxidative stress has been extensively investigated through various in vitro assays. This guide provides a technical overview of the methodologies used to assess the antioxidant activity of naringenin, presents a summary of the quantitative data from key studies, and illustrates the underlying signaling pathways. While this guide centers on naringenin, it also briefly discusses the potential implications of acetylation on flavonoid antioxidant activity, offering a theoretical framework for considering this compound.
Quantitative Antioxidant Activity of Naringenin
The antioxidant capacity of naringenin has been quantified using several standard assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other relevant metrics from various studies. Lower IC50 values are indicative of higher antioxidant activity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Naringenin
| Compound | IC50 Value | Assay Conditions | Reference |
| Naringenin | 264.44 µM | Methanolic solution | [1] |
| Vitamin C (Standard) | 120.10 µM | Methanolic solution | [1] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Naringenin
| Compound | IC50 Value | Assay Conditions | Reference |
| Naringenin | 282 µg/mL | Not specified |
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are based on established methods found in the scientific literature.[2][3][4]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its decolorization.
-
Preparation of DPPH Solution: Prepare a 0.5 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve naringenin in methanol to prepare a stock solution and then create a series of dilutions to different concentrations.
-
Reaction Mixture: To 1 mL of the DPPH solution, add various concentrations of the naringenin solution. Adjust the final volume to 3 mL with methanol.
-
Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared with methanol instead of the sample solution.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of naringenin in methanol.
-
Reaction Mixture: Add 1 mL of the naringenin solution to 1 mL of the ABTS•+ working solution.
-
Incubation: Allow the mixture to stand at room temperature for 7 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare different concentrations of naringenin in a suitable solvent.
-
Reaction Mixture: Add 100 µL of the sample solution to 3 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Nrf2 Signaling Pathway
Naringenin has been shown to exert its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like naringenin, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Effect of Acetylation on Antioxidant Activity
The antioxidant activity of flavonoids is largely dependent on the number and position of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate hydrogen atoms to free radicals, thereby neutralizing them.
Acetylation is a chemical modification where hydroxyl groups are converted to acetyl groups (-OCOCH₃). The effect of acetylation on the antioxidant activity of flavonoids is not straightforward and can be influenced by several factors:
-
Reduction of Hydrogen Donating Ability: Acetylation blocks the free hydroxyl groups, which are crucial for the radical scavenging activity. This generally leads to a decrease in the direct antioxidant capacity as measured by assays like DPPH and ABTS.[10]
-
Increased Lipophilicity: The addition of acetyl groups increases the lipophilicity of the flavonoid. This can enhance its solubility in lipidic environments and potentially improve its ability to protect cell membranes from lipid peroxidation.[10][11]
-
Altered Interaction with Enzymes: Acetylation can change how the molecule interacts with pro-oxidant and antioxidant enzymes, which could indirectly affect the overall cellular antioxidant status.
Therefore, while the direct radical scavenging activity of this compound may be lower than that of naringenin, its overall protective effect in a biological system could be different due to altered bioavailability and cellular localization. Further experimental studies are required to elucidate the specific in vitro and in vivo antioxidant effects of this compound.
Conclusion
Naringenin demonstrates significant in vitro antioxidant activity through its ability to scavenge free radicals and reduce oxidizing agents. Its mechanism of action also involves the modulation of key cellular signaling pathways such as the Nrf2 pathway, leading to an enhanced endogenous antioxidant response. While direct experimental data on this compound is currently lacking, understanding the structure-activity relationship of flavonoids suggests that acetylation would likely alter its antioxidant profile. This technical guide provides a comprehensive summary of the current knowledge on naringenin's antioxidant properties and serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of Naringenin and its Potential relevance to Naringenin Triacetate
Introduction
Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways by natural compounds like naringenin presents a promising therapeutic avenue. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of naringenin, presenting key quantitative data, experimental methodologies, and the signaling pathways involved. This information may serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of naringenin and its derivatives, such as naringenin triacetate.
Quantitative Data on Anti-inflammatory Effects of Naringenin
The anti-inflammatory efficacy of naringenin has been quantified in various in vitro and in vivo models. The following tables summarize key findings, offering a comparative look at its potency in different experimental settings.
| Model System | Inflammatory Stimulus | Naringenin Concentration/Dose | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20, 40, 80 µM | TNF-α Production | Dose-dependent inhibition | [3][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20, 40, 80 µM | IL-6 Production | Dose-dependent inhibition | [3][4] |
| Human Macrophages | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory Cytokine Production | Inhibition | [5] |
| H9c2 Cardiac Cells | High Glucose (HG) | 80 µM | Reactive Oxygen Species (ROS) | Reduction | [6] |
| Wistar Rats | Carrageenan-induced paw edema | 100, 200 mg/kg (oral) | Paw Edema | Significant decrease | [7] |
| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not specified | C-reactive protein (CRP) | Significant decrease | [8] |
| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not specified | Myeloperoxidase | Significant decrease | [8] |
| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not specified | Nitric Oxide | Significant decrease | [8] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.5% in diet | Clinical Score of EAE | Attenuation of symptoms | [9] |
Core Anti-inflammatory Mechanisms of Naringenin
Naringenin exerts its anti-inflammatory effects through the modulation of key signaling pathways that are central to the inflammatory response. These include the NF-κB, MAPK, and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Naringenin has been shown to be a potent inhibitor of this pathway.[2][3][5][10][11][12][13]
-
Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[3] Naringenin inhibits the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[2] Some studies suggest this inhibition may be mediated through the upregulation of MT1G, which can repress NF-κB activation.[5]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are critical regulators of cellular responses to external stressors and play a significant role in inflammation. Naringenin has been demonstrated to inhibit the activation of these pathways.[3][6][10]
-
Mechanism of Action: Inflammatory stimuli activate MAPK cascades, leading to the phosphorylation and activation of transcription factors that drive the expression of inflammatory mediators. Naringenin can suppress the phosphorylation of p38, ERK1/2, and JNK, thereby downregulating the inflammatory response.[3][6]
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Naringenin has been shown to activate the Nrf2 pathway, which contributes to its anti-inflammatory effects by mitigating oxidative stress, a key driver of inflammation.[1][14][15][16][17][18]
-
Mechanism of Action: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of activators like naringenin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione-related enzymes, thereby enhancing the cellular antioxidant defense and reducing inflammation.[14][17]
Experimental Protocols
The following provides a generalized overview of the methodologies commonly employed in the study of naringenin's anti-inflammatory effects.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human primary macrophages are commonly used.[3][5] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.[3][5]
-
Naringenin Treatment: Cells are pre-treated with varying concentrations of naringenin (typically in the µM range) for a specified duration before LPS stimulation.[3]
-
Measurement of Inflammatory Mediators:
-
ELISA: Enzyme-linked immunosorbent assay is used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[3][4]
-
Western Blot: This technique is used to measure the protein expression levels of key signaling molecules (e.g., phosphorylated IκBα, p38, ERK, JNK) in cell lysates.[3]
-
Immunofluorescence: This method is employed to visualize the nuclear translocation of NF-κB (p65 subunit).[3]
-
Reporter Assays: Luciferase reporter assays are used to measure the transcriptional activity of NF-κB.[3]
-
In Vivo Anti-inflammatory Models
-
Animal Models:
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Naringenin is typically administered orally prior to the injection of carrageenan into the paw, and the resulting edema is measured over time.[7]
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a model for multiple sclerosis. Naringenin is administered in the diet, and the clinical signs of the disease are monitored.[9][19]
-
Rheumatoid Arthritis Models: Collagen-induced arthritis in rats is a common model. Naringenin is administered, and various clinical and biochemical markers of arthritis are assessed.[8]
-
-
Dosage and Administration: Naringenin is often administered orally or intraperitoneally at various dosages.[7]
-
Outcome Measures:
-
Clinical Scoring: In disease models like EAE and arthritis, a scoring system is used to evaluate the severity of the disease.[8][9]
-
Histopathology: Tissues are collected, sectioned, and stained to assess for signs of inflammation and tissue damage.[20]
-
Biochemical Analysis: Blood and tissue samples are analyzed for levels of inflammatory markers (e.g., cytokines, C-reactive protein), and antioxidant enzymes.[8]
-
Experimental Workflow Example: In Vitro Macrophage Anti-inflammatory Assay
Conclusion and Future Directions
Naringenin demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, MAPKs, and Nrf2. The available data from a range of in vitro and in vivo studies provide a strong rationale for its further investigation as a potential therapeutic agent for inflammatory diseases.
While specific data on this compound is currently lacking, its structural relationship to naringenin suggests that it may possess similar or enhanced anti-inflammatory activities, potentially with improved bioavailability. Future research should focus on directly evaluating the anti-inflammatory effects of this compound using the experimental models outlined in this guide. Such studies will be crucial to determine its therapeutic potential and to elucidate any differences in potency and mechanism of action compared to its parent compound.
References
- 1. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Naringenin on Experimentally Induced Rheumatoid Arthritis in Wistar Rats [archrazi.areeo.ac.ir]
- 9. Dietary naringenin supplementation attenuates experimental autoimmune encephalomyelitis by modulating autoimmune inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temporary Upregulation of Nrf2 by Naringenin Alleviates Oxidative Damage in the Retina and ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naringenin confers protection against oxidative stress through upregulation of Nrf2 target genes in cardiomyoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment With Naringenin Elevates the Activity of Transcription Factor Nrf2 to Protect Pancreatic β-Cells From Streptozotocin-Induced Diabetes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. researchgate.net [researchgate.net]
- 20. Naringenin Prevents Oxidative Stress and Inflammation in LPS-Induced Liver Injury through the Regulation of LncRNA-mRNA in Male Mice | MDPI [mdpi.com]
Naringenin Triacetate: A Technical Guide to its Application in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a naturally occurring flavonoid predominantly found in citrus fruits, has garnered significant attention for its neuroprotective properties. Preclinical studies have demonstrated its potential in mitigating the pathological hallmarks of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Its mechanisms of action are multifaceted, encompassing potent antioxidant, anti-inflammatory, and anti-apoptotic effects. However, the therapeutic application of naringenin is often hampered by its low oral bioavailability and limited permeability across the blood-brain barrier (BBB).[3]
To address these limitations, synthetic derivatives have been explored. Naringenin triacetate, the acetylated form of naringenin, represents a promising pro-drug strategy.[3][4] The acetylation of naringenin enhances its lipophilicity, which is expected to improve its absorption and facilitate its passage across the BBB.[3] Once in the central nervous system, it is anticipated that esterases would hydrolyze the acetate (B1210297) groups, releasing the active naringenin molecule. This guide provides a comprehensive overview of the neuroprotective mechanisms of naringenin, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows, with the perspective that this compound serves as an optimized delivery vehicle for the parent compound.
Mechanisms of Neuroprotection
Naringenin exerts its neuroprotective effects through several key mechanisms:
-
Antioxidant Activity : Naringenin effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][5] This action mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects : Naringenin has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. It downregulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) through the modulation of signaling pathways such as NF-κB and MAPK.[2][5][6]
-
Anti-apoptotic Activity : By modulating the expression of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, naringenin can inhibit the programmed cell death of neurons.[6]
-
Modulation of Signaling Pathways : Naringenin interacts with multiple intracellular signaling cascades that are crucial for neuronal survival and function, including the PI3K/Akt, Nrf2/ARE, and GSK-3β pathways.[5][6]
Key Signaling Pathways in Naringenin-Mediated Neuroprotection
The neuroprotective effects of naringenin are mediated by its influence on several critical signaling pathways.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of naringenin has been quantified in various in vivo and in vitro models of neurodegeneration.
Table 1: Effects of Naringenin in Alzheimer's Disease Models
| Model | Dosage/Concentration | Duration | Key Biomarkers Measured | Results | Reference |
| Aβ-injected rat model | 50 mg/kg/day (oral) | 21 days | Hippocampal MDA, SOD, Apoptosis | Decreased MDA levels, no significant change in SOD, reduced apoptosis. | [7] |
| APP/PS1 transgenic mice | 50 mg/kg/day (oral) | Not Specified | Aβ plaque area, TNF-α, IL-1β | Reduced Aβ plaque area in hippocampus and cortex; decreased protein levels of TNF-α and IL-1β. | [8] |
| Scopolamine-induced memory impairment in mice | 50 and 100 mg/kg (oral) | 14 days | AChE, SOD, CAT, GSH, MDA | Dose-dependent decrease in AChE and MDA; increase in SOD, CAT, and GSH. | [9] |
Table 2: Effects of Naringenin in Parkinson's Disease Models
| Model | Dosage/Concentration | Duration | Key Biomarkers Measured | Results | Reference |
| 6-OHDA-induced SH-SY5Y cells | Not Specified | Not Specified | CAT, GSH, SOD, ROS | Reduced oxidative stress biomarkers. | [10][11] |
| 6-OHDA-induced zebrafish model | Not Specified | Not Specified | Locomotion, Parkinsonian gene expression | Improved locomotion, downregulated casp9, lrrk2, and polg, upregulated pink1. | [10][11] |
Table 3: Effects of Naringenin in Stroke Models
| Model | Dosage/Concentration | Duration | Key Biomarkers Measured | Results | Reference |
| MCAO/R in Sprague-Dawley rats | 150 and 300 mg/kg (oral) | 15 days pre-treatment | Infarct size, neurological score, TUNEL-positive cells | Dose-dependent reduction in infarct size and neurological deficit; decreased number of apoptotic cells. | [12] |
| OGD/R in HT22 cells | 40, 60, 80, 100 µmol/L | Pre-treatment | Cell viability, LDH release | Dose-dependent increase in cell viability and decrease in LDH release. | [13] |
| MCAO in Wistar rats | Not Specified | 21 days pre-treatment | Infarct size, MPO, NO, cytokines | Decreased infarct size, myeloperoxidase, nitric oxide, and cytokines. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in naringenin neuroprotection studies.
In Vivo Models
1. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke
-
Objective : To induce focal cerebral ischemia to mimic stroke conditions.
-
Animal Model : Male Sprague-Dawley or Wistar rats (250-300g).
-
Procedure :
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Assessment : Neurological deficit scoring, 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume, and histological analysis for neuronal damage.
2. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
-
Objective : To induce degeneration of dopaminergic neurons in the nigrostriatal pathway.
-
Animal Model : Male Wistar rats or C57BL/6 mice.
-
Procedure :
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject 6-OHDA (typically with a desipramine (B1205290) pre-treatment to protect noradrenergic neurons) into the medial forebrain bundle or the striatum.
-
Allow a period for the lesion to develop (e.g., 2-4 weeks).
-
-
Assessment : Rotational behavior in response to apomorphine (B128758) or amphetamine, cylinder test for motor asymmetry, and immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
3. Amyloid-Beta (Aβ) Infusion Model of Alzheimer's Disease
-
Objective : To mimic the Aβ plaque pathology and cognitive deficits of Alzheimer's disease.
-
Animal Model : Male Wistar or Sprague-Dawley rats.
-
Procedure :
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject aggregated Aβ peptide (e.g., Aβ1-40 or Aβ1-42) bilaterally into the hippocampus.
-
Allow a period for pathology to develop and for behavioral testing (e.g., 2-3 weeks).
-
-
Assessment : Morris water maze or radial arm maze for spatial learning and memory, passive avoidance test for fear memory, and histological analysis for Aβ plaques and neuroinflammation (e.g., GFAP and Iba-1 staining).
In Vitro Models
1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
-
Objective : To simulate ischemic/reperfusion injury in a cell culture system.
-
Cell Line : Neuronal cell lines (e.g., SH-SY5Y, HT22, PC12) or primary neuronal cultures.
-
Procedure :
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
For reperfusion, return the cells to normal glucose-containing medium and normoxic conditions for a specified time (e.g., 24 hours).
-
-
Assessment : Cell viability assays (e.g., MTT, LDH), measurement of ROS production, and analysis of apoptotic markers (e.g., caspase-3 activity, TUNEL staining).[13]
Experimental Workflows
Conclusion and Future Directions
The body of evidence strongly supports the neuroprotective potential of naringenin in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Its ability to counteract oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways makes it a compelling candidate for further investigation. This compound, as a lipophilic pro-drug, offers a promising strategy to overcome the pharmacokinetic limitations of naringenin, potentially enhancing its delivery to the central nervous system and its therapeutic efficacy.
Future research should focus on directly evaluating the pharmacokinetic and pharmacodynamic profile of this compound in vivo. Studies are needed to confirm its enhanced BBB permeability and its conversion to naringenin within the brain. Furthermore, long-term efficacy and safety studies of this compound in various animal models of neurodegeneration are warranted to pave the way for potential clinical translation. The development of optimized formulations of this compound could represent a significant advancement in the search for effective treatments for neurodegenerative diseases.
References
- 1. The Therapeutic Potential of Naringenin: A Review of Clinical Trials [mdpi.com]
- 2. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum flux rerouting for efficient production of naringenin from acetate in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin Protected Against Blood Brain Barrier Breakdown after Ischemic Stroke through GSK-3β/ β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringenin attenuates experimental autoimmune encephalomyelitis by protecting the intact of blood-brain barrier and controlling inflammatory cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Naringenin Triacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin (B18129), a flavonoid predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic diseases.[1][2] However, its clinical utility is often hampered by poor bioavailability.[3][4] Naringenin triacetate, a synthetic esterified derivative of naringenin, represents a strategic approach to enhance its lipophilicity and potentially improve its absorption profile. This technical guide provides an in-depth exploration of the metabolic fate of this compound, from its presumed initial deacetylation to the subsequent biotransformation and excretion of the active naringenin moiety. This document synthesizes available data on naringenin's pharmacokinetics, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to support further research and drug development efforts.
Introduction: From Prodrug to Active Metabolite
It is widely anticipated that this compound functions as a prodrug. Upon oral administration, it is expected to undergo rapid hydrolysis by non-specific esterases present in the gastrointestinal tract, blood, and liver, releasing the parent compound, naringenin. Therefore, understanding the metabolic fate of this compound is intrinsically linked to the well-documented metabolic journey of naringenin itself. This guide will focus on the absorption, distribution, metabolism, and excretion (ADME) of naringenin following its release from the triacetate form.
Absorption and Bioavailability
Naringenin is primarily absorbed in the gastrointestinal tract.[5] However, its oral bioavailability is relatively low, estimated to be around 15% in humans, due to its low aqueous solubility and extensive first-pass metabolism.[2][3][5]
Key Factors Influencing Absorption:
-
Hydrolysis by Intestinal Microflora: The glycosidic precursor of naringenin, naringin (B1676962), is hydrolyzed by intestinal microorganisms to its aglycone form, naringenin, which is then available for absorption.[3]
-
Efflux Transporters: Naringenin may be subject to efflux by intestinal transporters, which can limit its net absorption.
Distribution
Following absorption, naringenin and its metabolites are distributed to various tissues. Studies in rats have shown that naringin and naringenin are primarily found in the gastrointestinal tract, liver, kidneys, lungs, and trachea.[3][5][6] The ability of naringenin to cross the blood-brain barrier has also been reported.[7]
Metabolism: The Two-Phase Transformation
Naringenin undergoes extensive Phase I and Phase II metabolism, primarily in the liver and intestinal cells.[3]
Phase I Metabolism
Phase I reactions involve oxidation and demethylation, catalyzed by cytochrome P450 enzymes.[3]
Phase II Metabolism: Conjugation
The principal metabolic pathway for naringenin is Phase II conjugation, which significantly increases its water solubility and facilitates its excretion. The major conjugates are glucuronides and sulfates.[8][9] In rats, after oral administration of naringenin, its sulfates and glucuronides are the predominant forms found in the bloodstream, with the parent naringenin being almost negligible.[8][9] Studies have shown that naringenin sulfates are the major metabolites in circulation.[8]
Metabolic Transformation of Naringenin
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]
Naringenin Triacetate and Its Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities. Its derivative, naringenin triacetate, is emerging as a compound of interest, particularly for its potential to modulate gene expression through epigenetic mechanisms. This technical guide provides an in-depth overview of the current understanding of this compound's effects on gene expression, with a focus on its interaction with the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4. This document summarizes key signaling pathways, presents relevant quantitative data from related compounds, and provides detailed experimental protocols to facilitate further research in this area.
Core Mechanism of Action: BRD4 Inhibition
This compound has been identified as a binder to the first bromodomain of BRD4 (BRD4 BD1)[1]. BRD4 is a critical epigenetic reader that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. By binding to BRD4, this compound is hypothesized to competitively inhibit its interaction with acetylated histones, leading to the downregulation of BRD4 target genes.
BRD4 is a key regulator of the transcription of several oncogenes, including c-Myc and Bcl-2.[2][3][4] Inhibition of BRD4 has been shown to suppress the growth of various cancer cells by reducing the expression of these critical genes.[2][3][4] Therefore, this compound, as a BRD4 inhibitor, holds promise as a potential therapeutic agent for cancers and other diseases driven by aberrant gene expression.
Signaling Pathway Diagram
Expected Effects on Gene Expression: Quantitative Data from BRD4 Inhibitors
While specific quantitative data on the effects of this compound on gene expression are not yet available in the public domain, the well-established consequences of BRD4 inhibition by other small molecules provide a strong indication of its expected activity. The following tables summarize the observed downregulation of key BRD4 target genes, c-Myc and Bcl-2, upon treatment with various BRD4 inhibitors in different cancer cell lines. This data is presented as a reference for the anticipated effects of this compound.
Table 1: Effect of BRD4 Inhibitors on c-Myc mRNA Expression
| Cell Line | BRD4 Inhibitor | Concentration | Incubation Time | Fold Change in c-Myc mRNA | Reference |
| DU145 (Prostate Cancer) | JQ1 | 1 µM | 24 h | ~0.4 | [3] |
| LNCaP (Prostate Cancer) | JQ1 | 1 µM | 24 h | ~0.5 | [3] |
| SKOV3 (Ovarian Cancer) | OPT-0139 | 5 mg/kg (in vivo) | - | ~0.6 | [2] |
| OVCAR3 (Ovarian Cancer) | OPT-0139 | 20 mg/kg (in vivo) | - | ~0.3 | [2] |
Table 2: Effect of BRD4 Inhibitors on Bcl-2 Protein Expression
| Cell Line | BRD4 Inhibitor | Concentration | Incubation Time | Fold Change in Bcl-2 Protein | Reference |
| U937 (Leukemia) | Naringenin | 50 µM | 48 h | ~0.6 | [5] |
| HT-29 (Colon Cancer) | Naringenin | 250 µM | 24 h | -2.17 | [6] |
Note: The data for naringenin is included to provide a baseline from the parent compound. It is anticipated that this compound, due to its BRD4 binding activity, will exhibit a more potent effect.
Detailed Experimental Protocols
To facilitate further investigation into the effects of this compound on gene expression, this section provides detailed protocols for key experiments. These protocols are adapted from established methodologies for studying flavonoids and BRD4 inhibitors.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with flavonoid acetates.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HepG2, HCT-116)
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will allow for logarithmic growth during the experiment. For a 6-well plate, a typical seeding density is 1.5 x 10^5 to 2.5 x 10^5 cells/well.
-
Cell Adherence: Incubate the cells for 24 hours to allow them to adhere to the plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
Experimental Workflow: Cell-Based Assays
BRD4 Inhibition Assays
To confirm the direct inhibitory effect of this compound on BRD4, biochemical assays are essential.
Principle: This assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged BRD4 bromodomain.
Materials:
-
GST-tagged BRD4(BD1)
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound
-
384-well white opaque microplates
Procedure:
-
Add 2.5 µL of diluted this compound or DMSO (control) to the wells.
-
Add 5 µL of a mixture containing GST-BRD4(BD1) and the biotinylated peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of diluted anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of diluted Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.
Principle: This assay is based on the fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate-labeled anti-GST antibody) and an acceptor (e.g., XL665-labeled streptavidin) when brought into proximity by the BRD4-histone interaction.
Materials:
-
GST-tagged BRD4(BD1)
-
Biotinylated acetylated histone H4 peptide
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Streptavidin labeled with a FRET acceptor (e.g., XL665)
-
Assay Buffer
-
This compound
-
384-well black microplates
Procedure:
-
Add diluted this compound or DMSO to the wells.
-
Add a mixture of GST-BRD4(BD1) and the biotinylated peptide.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of the donor-labeled antibody and acceptor-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the plate using a HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). A decrease in the FRET ratio indicates inhibition.
BRD4 Inhibition Assay Workflow
Conclusion
This compound presents a compelling avenue for research in the field of epigenetic modulation of gene expression. Its ability to bind to BRD4 suggests a mechanism of action that could have significant implications for the treatment of cancer and other diseases characterized by dysregulated gene transcription. While direct quantitative data for this compound is still forthcoming, the established effects of other BRD4 inhibitors provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the full potential of this promising compound. Further studies are warranted to elucidate the precise gene targets of this compound and to evaluate its efficacy in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer | MDPI [mdpi.com]
- 3. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin-induced apoptosis is attenuated by Bcl-2 but restored by the small molecule Bcl-2 inhibitor, HA 14-1, in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Toxicity Screening of Naringenin Triacetate: A Technical Guide
Disclaimer: No direct toxicological studies on Naringenin (B18129) triacetate have been identified in the public domain. This document provides a preliminary toxicity assessment based on the available data for its parent compound, naringenin, and its glycoside, naringin (B1676962). It is presumed that naringenin triacetate is likely to be hydrolyzed to naringenin in vivo; therefore, the toxicological profile of naringenin is considered a relevant surrogate for this preliminary evaluation. All data presented herein pertains to naringenin or naringin, not this compound itself.
Introduction
This compound is a synthetic derivative of naringenin, a naturally occurring flavanone (B1672756) found predominantly in citrus fruits. Naringenin and its glycoside, naringin, have been investigated for a variety of pharmacological activities. As with any novel compound being considered for further development, a thorough evaluation of its safety profile is paramount. This technical guide provides a summary of the available preclinical toxicity data for naringenin and naringin to inform the preliminary toxicity screening of this compound for researchers, scientists, and drug development professionals.
In Vivo Toxicity
Acute Oral Toxicity
Acute toxicity studies in animals are conducted to determine the short-term adverse effects of a substance when administered in a single, high dose.
| Compound | Species | Route of Administration | LD50 | Observations |
| Naringin | Sprague-Dawley Rats | Oral | > 16 g/kg | No mortality or adverse clinical signs observed.[1] |
| Naringenin | Rats | Oral | > 2000 mg/kg | Classified as a low-risk substance.[2] |
Sub-chronic and Chronic Oral Toxicity
Repeated dose toxicity studies are performed to evaluate the adverse effects of a substance after prolonged exposure. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.
| Compound | Species | Duration | Doses | NOAEL | Observations |
| Naringin | Sprague-Dawley Rats | 13 weeks | 0, 50, 250, 1250 mg/kg/day | > 1250 mg/kg/day | No mortality or significant toxicological changes were noted.[1] |
| Naringenin | Animals | 13 consecutive weeks or 6 consecutive months | Not specified | 1320 mg/kg bw | Did not cause any real injury or toxicity to the enteric membrane.[3] |
In Vitro Toxicity
Cytotoxicity
Cytotoxicity assays are used to determine the toxicity of a substance to cells in vitro.
| Compound | Cell Line | Assay | Concentration | Results |
| Naringin | 3T3 cells | Not specified | ≤1 mM | Low toxicity (viability >80%).[4] |
| Naringin | 3T3 cells | Not specified | 5 mM | Significantly reduced viability.[4] |
| Naringenin | HaCaT and MRC-5 cells | MTT assay | 50 and 100 μM | No significant cytotoxicity observed.[5] |
| Naringenin | A549 (human lung adenocarcinoma) | Not specified | Not specified | Time- and dose-dependent decreases in cell viability.[6] |
| Naringin-Ag complex | MCF7 and A549 cells | Cell viability assay | IC50 of 6.8 and 5.9 μg/ml, respectively | High cytotoxicity.[7] |
| Naringin-Ru complex | MCF7 and A549 cells | Cell viability assay | IC50 of 33.8 and 89.6 μg/ml, respectively | Moderate cytotoxicity.[7] |
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA.
| Compound | Assay | Cell Line | Concentration | Results |
| Naringenin | Comet Assay | Caco-2 | Not specified | Caused significant DNA fragmentation.[5] |
| Naringenin | Comet Assay | HT29 | Up to 100 μM | No impact on DNA integrity.[5] |
| Flavonoids from Inga laurina | Comet Assay | HepG2 | Not specified | No genotoxic effect was observed.[8] |
The European Food Safety Authority (EFSA) Panel on Food Additives and Flavourings (FAF) concluded that there is no concern with respect to the genotoxicity of naringenin.[3]
Experimental Protocols
Acute Oral Toxicity Study (based on OECD Guideline 423)
A single-dose acute oral toxicity assay is typically performed according to the OECD Test Guideline 423.
-
Animals: A small group of animals (e.g., three rats per dose group) is used.
-
Dosing: The test substance is administered orally at different dose levels (e.g., 50, 300, and 2000 mg/kg).[2]
-
Observation: Animals are observed for mortality and clinical signs of toxicity continuously for the first few hours after dosing and then periodically for up to 14 days.[2]
-
Endpoint: The primary endpoint is mortality, which is used to estimate the LD50.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cells are seeded in a multi-well plate and incubated to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test substance.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Incubation: The plate is incubated to allow for the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: A suspension of single cells is prepared from the test sample.
-
Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is performed at a low voltage, allowing the fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Diagrams
Conclusion
The available toxicological data for naringenin and naringin suggest a low order of acute and sub-chronic toxicity. In vitro studies indicate that naringenin's cytotoxicity is cell-line dependent, and while some studies have shown evidence of genotoxicity, the overall assessment by regulatory bodies like EFSA suggests no significant concern.
It is crucial to reiterate that these data are for naringenin and naringin. Direct toxicological evaluation of this compound is necessary to establish its specific safety profile. The information presented in this guide should be used to design a comprehensive and targeted toxicity testing program for this compound, beginning with in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and repeated-dose toxicity studies, as necessary.
References
- 1. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico and in vitro chemometrics, cell toxicity and permeability of naringenin 8-sulphonate and derivatives [frontiersin.org]
- 6. Cytotoxicity of naringenin induces Bax-mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and cytotoxic activity of naturally isolated naringin-metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoprevention assessment, genotoxicity and cytotoxicity of flavonoids from Inga laurina leaves (FABACEAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Naringenin Triacetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. Acetylation of flavonoids is a common strategy to enhance their lipophilicity and improve their absorption and cellular uptake. This technical guide provides an in-depth overview of the discovery and synthesis of naringenin triacetate, a derivative of naringenin, and explores its potential biological activities based on the known effects of the parent compound. While direct quantitative data on this compound is still emerging, this guide serves as a comprehensive resource for researchers interested in exploring its therapeutic promise.
Synthesis of this compound
A highly efficient method for the synthesis of this compound involves the microwave-assisted acetylation of naringenin.
Experimental Protocol: Synthesis of this compound
Materials:
-
Naringenin
-
Acetic anhydride (B1165640) (Ac₂O)
-
4-(N,N-dimethylamino)pyridine (DMAP)
-
Microwave reactor
Procedure:
-
Combine 1.6 mmol of naringenin with 10 mL of acetic anhydride.
-
Add 0.1 mmol of DMAP to the mixture as a catalyst.
-
Subject the reaction mixture to microwave irradiation for 5 minutes.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up to isolate the this compound product.
This method provides a rapid and efficient route to this compound in high yield.
Biological Activities and Signaling Pathways
While specific quantitative data for this compound is limited, its biological activities are expected to be similar to or enhanced compared to naringenin due to improved bioavailability. The following sections summarize the known anti-inflammatory and anticancer effects of naringenin, which provide a strong rationale for investigating its triacetate derivative.
Anti-inflammatory Activity
Naringenin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[3][4] Naringenin has been observed to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6]
Potential Anti-inflammatory Effects of Naringenin Derivatives:
| Activity | Description | Potential Assay |
| Inhibition of Pro-inflammatory Cytokines | Reduction in the production of cytokines like TNF-α, IL-6, and IL-1β in stimulated immune cells (e.g., macrophages). | ELISA or qPCR |
| NF-κB Inhibition | Suppression of NF-κB activation and its downstream signaling cascade. | Luciferase Reporter Assay |
| COX-2 Inhibition | Reduction in the expression and activity of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin (B15479496) synthesis. | Western Blot, Enzyme Assay |
Anticancer Activity
Naringenin exhibits anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways that govern cancer cell growth and survival.[7][8]
Apoptosis Induction: Naringenin has been demonstrated to induce apoptosis in various cancer cell lines.[9] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), leading to the activation of effector caspases like caspase-3.[10][11]
Cell Cycle Arrest: Naringenin can arrest the cell cycle at different phases, preventing cancer cells from proliferating.[9]
Modulation of Signaling Pathways: Naringenin has been shown to interfere with several signaling pathways crucial for cancer progression, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[8][12]
Potential Anticancer Effects of Naringenin Derivatives:
| Activity | Cell Line | IC50 (µM) - Naringenin |
| Antiproliferative | A431 (Epidermoid Carcinoma) | ~300-400 |
| Antiproliferative | HepG2 (Hepatocellular Carcinoma) | ~160-360 |
| Antiproliferative | MCF-7 (Breast Cancer) | 95 (24h), 49 (48h)[12] |
Note: The IC50 values are for the parent compound naringenin and are provided for reference. The activity of this compound would need to be determined experimentally.
Experimental Protocols for Biological Evaluation
The following are detailed protocols for key experiments to evaluate the biological activity of this compound derivatives. These are adapted from established methods for naringenin and may require optimization for the acetylated compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-3 Activity Assay)
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific colorimetric or fluorometric substrate.
Protocol (Colorimetric):
-
Seed cells in a 6-well plate and treat with the this compound derivative for the desired time.
-
Harvest the cells and lyse them using a chilled lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with an untreated control.[13]
NF-κB Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
Protocol:
-
Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with the this compound derivative for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[14]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. iris.unica.it [iris.unica.it]
- 2. A Review on Pharmacological and Analytical Aspects of Naringenin | Semantic Scholar [semanticscholar.org]
- 3. Inhibitory Effects of Naringenin on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 8. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities [mdpi.com]
- 9. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus [mdpi.com]
- 14. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Naringenin in Mice
Introduction
Naringenin (B18129) is a flavanone (B1672756) predominantly found in citrus fruits and is recognized for its anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] It is a subject of interest in preclinical research for various conditions, including inflammatory pain, metabolic disorders, and age-related diseases.[3][4] These notes provide a summary of dosages and protocols for the in vivo administration of Naringenin to mice based on published studies.
Quantitative Data Summary
The following tables summarize the dosages of Naringenin used in various mouse models.
Table 1: Oral Administration of Naringenin in Mice
| Mouse Strain | Disease Model | Dosage | Vehicle | Frequency & Duration | Key Findings |
| C57BL/6J | Aging-related retinal degeneration | 100 mg/kg/day | 0.5% Carboxymethylcellulose sodium (CMC-Na) | Daily oral gavage for 10 months | Counteracted age-related retinal degeneration.[4] |
| Not Specified | Acute retinal ischemia/reperfusion & chronic ocular hypertension | 100 mg/kg or 300 mg/kg | Not Specified | Not Specified | Ameliorated retinal injury.[5] |
| Swiss mice | Inflammatory pain | 16.7-150 mg/kg | Not Specified | Single oral dose | Reduced acute pain behaviors.[3] |
| Swiss mice | Inflammatory pain (CFA-induced) | 50 mg/kg | Not Specified | Daily for 7 days | Reduced mechanical hyperalgesia without gastric or hepatic toxicity.[3] |
| C57BL/6 | Diet-induced obesity | 100 mg/kg/day | Not Specified | Daily gavage for 12 weeks | Mitigated body weight gain and improved metabolic profile.[6] |
| Not Specified | Colitis (DSS-induced) | 20 mg/kg and 40 mg/kg | Saline | Daily gavage for 7 days | Alleviated colitis symptoms.[7][8] |
Table 2: Intraperitoneal and Topical Administration of Naringenin in Mice
| Mouse Strain | Disease Model | Dosage | Route of Administration | Frequency & Duration | Key Findings |
| Not Specified | Alloxan-induced diabetes | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 7 days | Decreased lipid peroxidation in liver and kidney.[9] |
| C57BL/6 | Diabetic wound | 20 µmol/L solution | Topical (subcutaneous injection) | Not Specified | Accelerated diabetic wound healing.[10] |
| CD-1 (female) | TPA-induced ear edema | 1% solution | Topical | Not Specified | Showed anti-inflammatory effects.[11] |
Experimental Protocols
Oral Gavage Administration Protocol for Long-Term Studies
This protocol is adapted from a study on aging-related retinal degeneration in C57BL/6J mice.[4]
Materials:
-
Naringenin (≥98% purity)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
Animal balance
-
Gavage needles (20-22 gauge for mice)
-
Appropriate volume syringes
-
Isoflurane and anesthesia chamber (optional, for reducing distress)
Procedure:
-
Preparation of Naringenin Suspension:
-
Weigh the required amount of Naringenin based on the number of mice and the dosage (e.g., 100 mg/kg).
-
Suspend the Naringenin powder in a 0.5% CMC-Na solution to the desired final concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume of the Naringenin suspension to be administered. The maximum volume for oral gavage in mice should not exceed 10 ml/kg of body weight.
-
To minimize distress during repeated administrations, mice can be lightly anesthetized with isoflurane.[4]
-
Gently restrain the mouse, securing its head and neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.
-
Carefully insert the gavage needle into the esophagus and down into the stomach.
-
Slowly administer the calculated volume of the Naringenin suspension.
-
Monitor the mouse after administration to ensure recovery.
-
-
Treatment Schedule:
-
For long-term studies, administer the Naringenin suspension daily at the same time for the duration of the experiment (e.g., 10 months).[4]
-
Intraperitoneal Injection Protocol for Short-Term Studies
This protocol is based on a study of alloxan-induced diabetic mice.[9]
Materials:
-
Naringenin
-
Ethanol (B145695) (for dissolution)
-
Saline solution
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
Procedure:
-
Preparation of Naringenin Solution:
-
Dissolve Naringenin in a minimal amount of ethanol.
-
Dilute with saline to the final desired concentration (e.g., for a 50 mg/kg dose). The final ethanol concentration should be low (e.g., 0.5% v/v) to avoid toxicity.[9]
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the exact volume of the Naringenin solution to inject.
-
Restrain the mouse by securing the scruff of the neck.
-
Tilt the mouse slightly head-down and position it to expose the lower abdominal quadrants.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the solution via intraperitoneal injection.
-
-
Treatment Schedule:
-
Administer the Naringenin solution daily for the specified duration of the study (e.g., 7 days).[9]
-
Visualization of Signaling Pathways and Workflows
Naringenin's Anti-inflammatory Mechanism in Inflammatory Pain
Naringenin has been shown to reduce inflammatory pain by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB.[3] It also activates the NO-cyclic GMP-PKG-ATP sensitive K+ channel signaling pathway.[3]
References
- 1. Evaluating the preclinical efficacy of naringenin in rheumatoid arthritis: a meta-analysis of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term oral administration of naringenin counteracts aging-related retinal degeneration via regulation of mitochondrial dynamics and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of the natural flavonoid naringenin in mouse models of retinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringin ameliorates obesity via stimulating adipose thermogenesis and browning, and modulating gut microbiota in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Naringin Exerts Therapeutic Effects on Mice Colitis: A Study Based on Transcriptomics Combined With Functional Experiments [frontiersin.org]
- 8. Naringin Exerts Therapeutic Effects on Mice Colitis: A Study Based on Transcriptomics Combined With Functional Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Naringenin Accelerates Diabetic Wound Healing via Regulating Macrophage M2 Polarization and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Naringenin Triacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, is widely recognized for its antioxidant, anti-inflammatory, and anti-tumor properties.[1] To improve its bioavailability and lipophilicity for pharmaceutical applications, derivatives such as Naringenin Triacetate (5,7,4'-O-triacetylnaringenin) are often synthesized.[2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The proposed method is adapted from established protocols for its parent compound, naringenin, and provides a robust starting point for method development and validation.
Principle
The method employs reversed-phase chromatography on a C18 stationary phase to separate this compound from other components. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous solution allows for the effective elution of the analyte. Quantification is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorption, which is expected to be similar to that of naringenin (approximately 280-292 nm).[3][4] The peak area of the analyte is directly proportional to its concentration, which is determined by comparison against a calibration curve generated from reference standards.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Sonicator.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
-
Reagents and Standards:
-
This compound reference standard (>98% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or deionized).
-
Formic acid or Acetic acid (optional, for mobile phase modification).
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5][6] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min[3][4][5][6] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.
-
Combine them in a suitable container and mix thoroughly.
-
Degas the solution for 15-20 minutes using a sonicator or an online degasser before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol or acetonitrile. Mix until fully dissolved. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase.
-
A suggested concentration range for the calibration curve is 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
-
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol or acetonitrile.
-
Vortex and/or sonicate the solution to ensure complete dissolution of the analyte.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The table below summarizes the key validation parameters and their typical acceptance criteria, based on similar validated methods for related flavonoids.[5][6][7][8]
| Validation Parameter | Typical Specification | Description |
| Linearity Range | 1.0 - 100.0 µg/mL | The range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | ≥ 0.999 | A measure of the goodness of fit for the linear regression of the calibration curve.[9][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the measured value to the true value, assessed by spike/recovery studies at different concentrations. |
| Precision (% RSD) | ≤ 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | ~0.02 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: General workflow for this compound quantification by HPLC.
Relevant Biological Pathway
Naringenin and its derivatives are known to exert anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway. Understanding this pathway is relevant for drug development professionals.
Caption: Inhibition of the NF-κB inflammatory pathway by Naringenin.
References
- 1. Chiral Analysis of Naringenin by RP-HPLCï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Naringenin and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naringenin (B18129), a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects[1][2][3][4]. However, its therapeutic potential is significantly hampered by poor aqueous solubility and low oral bioavailability, which is estimated to be around 15% in humans due to extensive first-pass metabolism[2][4]. To overcome these limitations, various drug delivery systems have been developed to enhance the systemic exposure and therapeutic efficacy of naringenin in in vivo models. While specific data on naringenin triacetate is limited, the strategies employed for naringenin can be adapted for its acetylated derivatives. This document provides an overview of these delivery systems, detailed protocols for their preparation and in vivo evaluation, and a summary of key quantitative findings.
Naringenin Delivery Systems for In Vivo Studies
Several advanced drug delivery systems have been investigated to improve the physicochemical properties and pharmacokinetic profile of naringenin. These include nanoparticle-based systems, lipid-based carriers, and other formulation strategies.
1. Nanoparticle-Based Delivery Systems: Polymeric nanoparticles have been shown to increase the bioavailability and efficacy of naringenin[5]. These systems can protect the drug from degradation, enhance its solubility, and facilitate targeted delivery[3]. For instance, naringenin-loaded nanoparticles have demonstrated enhanced hepatoprotective effects in orally-administered rats[5]. Similarly, naringin-loaded PLGA (poly(lactic-co-glycolic acid)) nanoparticles have been developed to improve brain delivery for potential Alzheimer's disease treatment[6].
2. Lipid-Based Delivery Systems: Lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are effective in encapsulating hydrophobic drugs like naringenin, thereby improving their oral absorption[3][7]. For example, naringin-loaded liposomes have been developed for controlled release in bone tissue engineering[8].
3. Phytosomes: Phytosome technology represents a promising approach to improve the absorption and bioavailability of phytoconstituents. Naringenin and naringin (B1676962) formulated as phytosomes have shown a significant increase in plasma drug concentration and enhanced bioavailability in rabbits[9][10].
4. Solid Dispersions: Solid dispersion techniques, using carriers like Soluplus®, have been employed to enhance the dissolution rate and oral bioavailability of naringenin. This method reduces the crystallinity of the drug, leading to improved absorption[11].
5. Cyclodextrin Complexation: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to dramatically increase the solubility and oral bioavailability of naringenin in rats[12].
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on naringenin delivery systems.
Table 1: Enhancement of Naringenin Bioavailability with Different Delivery Systems
| Delivery System | Animal Model | Route of Administration | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) Complex | Sprague-Dawley Rats | Oral | 7.4 | 14.6 | [12] |
| Solid Dispersion (with Soluplus®) | Wistar Albino Rats | Oral | Significant Increase | Not Specified | [11] |
| Phytosomes | Rabbits | Oral | Marked Increase | Marked Increase | [9] |
| Naringenin-loaded Nanoparticles | Rats | Oral | Not Specified | Not Specified | [5] |
Table 2: In Vivo Efficacy of Naringenin and its Formulations
| Study Type | Animal Model | Formulation | Dosage | Key Findings | Reference |
| Anti-inflammatory | CD-1 Mice | Pure Naringenin (topical) | 1% and 2% | 22% and 56% reduction in ear edema, respectively | [13][14] |
| Anti-cancer | Sarcoma S-180-implanted Mice | Pure Naringenin | Not Specified | Inhibition of tumor growth | [15] |
| Anti-cancer (OSCC) | Mice | Pure Naringenin | Not Specified | Suppression of primary tumor growth | [16] |
| Hepatoprotective | CCl4-induced Rats | Naringenin-loaded Nanoparticles | Not Specified | Significant reduction in liver function index and lipid peroxidation | [5] |
| Anti-allergic | Mice | Pure Naringenin | 0.02% (i.v.), 2% (topical) | Strong antiallergic activity | [13][17] |
| Atherosclerosis | ApoE-/- Mice | Folic Acid-Lipid Nanoparticles/Naringenin | Not Specified | Significant decrease in aortic lesion area, plaque area, and necrotic core area | [18] |
Experimental Protocols
Protocol 1: Preparation of Naringenin-Loaded Polymeric Nanoparticles
Objective: To prepare naringenin-loaded nanoparticles to enhance oral bioavailability and therapeutic efficacy.
Materials:
-
Naringenin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (MWCO 12 kDa)
-
Lyophilizer
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of naringenin and PLGA in DCM.
-
Preparation of Aqueous Phase: Dissolve PVA in deionized water to create a surfactant solution.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove un-encapsulated drug and excess PVA.
-
Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment
Objective: To evaluate the topical anti-inflammatory effect of a naringenin formulation using an arachidonic acid (AA)-induced ear edema model in mice.
Animal Model: CD-1 Mice
Materials:
-
Naringenin formulation (e.g., cream, gel)
-
Arachidonic acid (AA) solution in acetone
-
Standard anti-inflammatory drug (e.g., diclofenac)
-
Micrometer caliper
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide the mice into several groups: control (vehicle), positive control (standard drug), and test groups (different concentrations of naringenin formulation).
-
Induction of Edema: Apply a specific volume of AA solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Apply the vehicle, standard drug, or naringenin formulation to the right ear immediately after AA application.
-
Measurement of Edema: Measure the thickness of both ears using a micrometer caliper at specified time points (e.g., 1, 2, 4, 6 hours) after induction of inflammation.
-
Calculation: The degree of edema is calculated as the difference in thickness between the right and left ears. The percentage inhibition of edema is calculated relative to the control group.
Protocol 3: In Vivo Anti-cancer Activity Assessment
Objective: To evaluate the anti-tumor efficacy of a naringenin delivery system in a tumor-bearing mouse model.
Animal Model: Nude mice or specific tumor-implanted mouse strain (e.g., Sarcoma S-180-implanted mice).
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Naringenin formulation
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily and measure the tumor volume using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Treatment Initiation: When tumors reach a certain size (e.g., 100 mm³), randomly divide the mice into treatment groups.
-
Administration: Administer the naringenin formulation or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily, every other day).
-
Endpoint: Continue treatment for a specified period. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Naringenin
Naringenin exerts its therapeutic effects by modulating various cellular signaling pathways.
Caption: Naringenin's modulation of key signaling pathways.
Experimental Workflow for In Vivo Anti-Cancer Study
The following diagram illustrates a typical workflow for an in vivo anti-cancer study of a naringenin formulation.
Caption: Workflow for in vivo anti-cancer efficacy testing.
Conclusion
The development of advanced delivery systems is crucial for unlocking the full therapeutic potential of naringenin and its derivatives like this compound. Nanoparticles, lipid-based carriers, phytosomes, and other formulation strategies have demonstrated significant success in improving the bioavailability and efficacy of naringenin in various in vivo models. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working on the preclinical evaluation of these promising compounds. Further research focusing on long-term toxicity and scaling up of these formulations is warranted to pave the way for clinical translation.
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential therapeutic effects of naringin loaded PLGA nanoparticles for the management of Alzheimer's disease: In vitro, ex vivo and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Controlled released naringin-loaded liposome/sucrose acetate isobutyrate hybrid depot for osteogenesis in vitro and in vivo [frontiersin.org]
- 9. Phytosome Based Drug Delivery of Naringenin and Naringin: Development, Characterization, and In Vivo Evaluation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. View of Phytosome Based Drug Delivery of Naringenin and Naringin: Development, Characterization, and In Vivo Evaluation [ajprd.com]
- 11. Enhanced dissolution and bioavailability of grapefruit flavonoid Naringenin by solid dispersion utilizing fourth generation carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effects of naringenin on tumor growth in human cancer cell lines and sarcoma S-180-implanted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Naringenin Triacetate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of research points to oxidative stress, neuroinflammation, and protein aggregation as common pathological mechanisms.[1][2][3][4] Naringenin (B18129), a natural flavonoid found abundantly in citrus fruits, has demonstrated significant neuroprotective properties in various preclinical models.[5][6] However, its therapeutic application is often limited by poor water solubility and low bioavailability.[7][8]
Naringenin triacetate (NTA), a synthetic acetylated derivative of naringenin, is designed to overcome these limitations. Acetylation increases the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier and improving its oral bioavailability.[8] Upon absorption, it is hypothesized that cellular esterases hydrolyze NTA to release the active naringenin molecule. These application notes provide an overview of the therapeutic potential of NTA, based on the extensive research conducted on naringenin, and offer detailed protocols for its use in neurodegenerative disease models.
Section 1: Mechanism of Action and Therapeutic Rationale
Naringenin exerts its neuroprotective effects through multiple mechanisms, making it a promising multi-target agent for complex diseases.[7][9]
-
Antioxidant Activity : Naringenin is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[6][10] It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which upregulates the expression of key antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferase.[5][11]
-
Anti-inflammatory Effects : Chronic neuroinflammation is a key feature of neurodegenerative diseases. Naringenin suppresses inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Anti-Apoptotic Effects : Naringenin protects neurons from apoptosis (programmed cell death). It modulates the PI3K/Akt signaling pathway, which promotes cell survival.[7][13][14] By activating Akt, it can inhibit pro-apoptotic proteins like GSK-3β and caspases.[9][14]
-
Modulation of Disease-Specific Pathology :
-
In Alzheimer's disease (AD) models, naringenin has been shown to reduce the production and aggregation of amyloid-beta (Aβ) peptides and inhibit the hyperphosphorylation of Tau protein.[5][7][15] It also inhibits the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[7][13]
-
In Parkinson's disease (PD) models, naringenin protects dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and rotenone, helping to preserve dopamine (B1211576) levels in the striatum.[11][16][17]
-
In a Huntington's disease (HD) model induced by 3-nitropropionic acid (3-NP), naringenin was found to mitigate behavioral deficits, reduce astrocytic activation, and prevent neuronal cell death.[1][18]
-
Signaling Pathway Diagram
Caption: Key neuroprotective signaling pathways modulated by Naringenin.
Section 2: Data from Preclinical Models
The following tables summarize quantitative data from studies using Naringenin and Naringin in various neurodegenerative disease models. This data provides a basis for designing experiments with NTA.
Table 1: Effects of Naringenin in Alzheimer's Disease (AD) Models
| Compound | Model System | Dose | Key Quantitative Outcomes | Reference |
| Naringenin | Aβ-injected rat model | 50 mg/kg, p.o. | Significantly improved alternation score in Y-maze task; Reduced hippocampal Malondialdehyde (MDA) levels. | [19] |
| Naringenin | AD rat model | 25, 50, 100 mg/kg | Dose-dependently improved spatial learning and memory by regulating the PI3K/Akt/GSK-3β pathway. | [13] |
| Naringin | APP/PS1 transgenic mice | Not specified | Resulted in a significant reduction in Aβ deposition in the hippocampus and cortex. | [20] |
| Naringin | Hydrocortisone-induced cognitive impairment mouse model | Not specified | Significantly improved performance in Morris water maze and novel object recognition tests. | [15][20] |
Table 2: Effects of Naringenin in Parkinson's Disease (PD) Models
| Compound | Model System | Dose | Key Quantitative Outcomes | Reference |
| Naringenin | Rotenone-induced rat model | 10 mg/kg | Restored motor capacity and increased levels of Parkin and DJ-1 in the substantia nigra and striatum. | [13] |
| Naringenin-loaded SLNs | Rotenone-induced rat model | Not specified | Significantly reduced lipid peroxidation (LPO) and increased levels of SOD, glutathione, and CAT. | [21] |
| Naringenin | 6-OHDA-induced SHSY5Y cells & zebrafish | Not specified | Reduced oxidative stress biomarkers (CAT, GSH, SOD, ROS); Rescued mitochondrial membrane potential. | [16] |
| Naringin | 6-OHDA-induced mouse model | Daily i.p. injection | Protected the nigrostriatal dopaminergic projection from 6-OHDA-induced neurotoxicity. | [17] |
Table 3: Effects of Naringenin in Huntington's Disease (HD) Models
| Compound | Model System | Dose | Key Quantitative Outcomes | Reference |
| Naringenin | 3-NP-induced rat model | 50 mg/kg, p.o. | Increased monoamine oxidase (MAO) activity and serotonin (B10506) (5-HT) levels in the striatum. | [18] |
| Naringenin | 3-NP-induced rat model | 50 mg/kg, p.o. | Reduced the expression of glial fibrillary acidic protein (GFAP) and attenuated neuronal cell death. | [1][18] |
Section 3: Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for testing NTA in vivo.
Protocol 1: Preparation and Administration of this compound (NTA)
This protocol describes the preparation of NTA for oral administration in rodent models. Doses should be determined based on the effective concentrations of naringenin (typically 10-100 mg/kg), but pilot dose-response studies are recommended.
Materials:
-
This compound (NTA) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil, or a solution with 5% DMSO and 5% Tween-80)
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Calculate Dosage: Determine the required dose of NTA in mg/kg. Calculate the total amount of NTA needed for the number of animals and the duration of the study. For a 25g mouse receiving a 50 mg/kg dose, you would need 1.25 mg of NTA per administration.
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water.
-
NTA Suspension:
-
Weigh the precise amount of NTA powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube and vortex thoroughly to create a paste. This helps prevent clumping.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension. If solubility is an issue, brief sonication may be required.
-
Note: Prepare the suspension fresh daily before administration to ensure stability and uniform dosing.
-
-
Animal Dosing (Oral Gavage):
-
Gently restrain the mouse or rat. Ensure the animal is calm to minimize stress and risk of injury.
-
Measure the correct volume of the NTA suspension into a 1 mL syringe fitted with an appropriately sized oral gavage needle. The administration volume is typically 5-10 mL/kg.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly dispense the suspension.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse effects.
-
-
Alternative Administration: For chronic studies, NTA can be incorporated into a palatable jelly or mixed directly into the animal chow.[22] This reduces the stress associated with daily gavage.
Protocol 2: Evaluation of Cognitive Function (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory, particularly in models of Alzheimer's disease.[23][24][25][26]
Materials:
-
Circular pool (1.2-1.5 m diameter), filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (10-15 cm diameter), placed 1-2 cm below the water surface.
-
Visual cues placed around the pool room.
-
Video tracking system and software.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the first trial.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four designated start positions (N, S, E, W), with the sequence varied daily.
-
Allow the animal to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal finds the platform, allow it to remain there for 15-20 seconds.
-
If it fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-20 seconds.
-
Record the time taken to reach the platform (escape latency) and the path length using the tracking software.
-
-
Probe Trial (24-48 hours after last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record and analyze the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim speed.
-
-
Data Analysis: Compare the escape latency across acquisition days and the probe trial performance between the NTA-treated group, the disease-model control group, and a healthy control group.
Protocol 3: Assessment of Oxidative Stress (Malondialdehyde Assay)
Malondialdehyde (MDA) is a product of lipid peroxidation and a common biomarker for oxidative stress.[2][27]
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or plate reader
-
Water bath (95°C)
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Harvest brain tissue (e.g., hippocampus or cortex) and immediately snap-freeze in liquid nitrogen or place on dry ice. Store at -80°C.
-
Homogenize the weighed tissue in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) at a 1:10 (w/v) ratio.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA or Bradford assay) for normalization.
-
MDA Reaction:
-
To a designated volume of supernatant (e.g., 100 µL), add an acidic solution (e.g., 20% TCA) to precipitate proteins.
-
Add the TBA reagent to the mixture.
-
Incubate the samples in a water bath at 95°C for 30-60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
-
Measurement:
-
Transfer the supernatant to a microplate or cuvette.
-
Measure the absorbance of the pink-colored product at ~532 nm.
-
-
Calculation: Quantify the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the results to the total protein concentration (e.g., nmol MDA/mg protein).
Protocol 4: Immunohistochemical Staining of Amyloid-Beta (Aβ) Plaques
This protocol outlines the detection of Aβ plaques in paraffin-embedded brain sections from AD animal models.[28][29][30][31]
Materials:
-
Formalin-fixed, paraffin-embedded brain sections on charged slides.
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%).
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0, or 95% formic acid).[28][30]
-
Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol).
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Biotinylated secondary antibody.
-
Avidin-biotin complex (ABC) reagent.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain (e.g., Hematoxylin).
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Quenching: Incubate sections in 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary Aβ antibody in blocking buffer. Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse slides with PBS. Apply the biotinylated secondary antibody and incubate for 1-2 hours at room temperature.
-
Signal Amplification: Rinse slides with PBS. Apply the ABC reagent and incubate for 30-60 minutes.
-
Visualization: Rinse slides with PBS. Apply the DAB substrate solution and monitor for the development of a brown precipitate (typically 2-10 minutes). Stop the reaction by immersing slides in water.
-
Counterstaining and Mounting:
-
Lightly counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear with xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis: Image the stained sections using a brightfield microscope. Quantify Aβ plaque load (e.g., percentage of area occupied by plaques) using image analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Naringenin Nanoformulations for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringin ameliorates memory deficits and exerts neuroprotective effects in a mouse model of Alzheimer's disease by regulating multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naringenin alleviates 6-hydroxydopamine induced Parkinsonism in SHSY5Y cells and zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naringin treatment induces neuroprotective effects in a mouse model of Parkinson's disease in vivo, but not enough to restore the lesioned dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naringenin mitigates behavioral alterations and provides neuroprotection against 3-nitropropinoic acid-induced Huntington's disease like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 21. japsonline.com [japsonline.com]
- 22. Voluntary oral administration of drugs in mice [protocols.io]
- 23. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 25. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. Immunohistochemistry-Paraffin Protocol for beta Amyloid Antibody (NBP2-13075): Novus Biologicals [novusbio.com]
- 29. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 30. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. protocols.io [protocols.io]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Naringenin Triacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, has demonstrated significant anti-inflammatory properties.[1][2] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Naringenin triacetate, a derivative of naringenin, is a more lipophilic compound which may offer advantages in terms of bioavailability. These application notes provide detailed protocols to assess the anti-inflammatory activity of this compound, with the underlying assumption that it may act as a prodrug, converting to naringenin to exert its effects. The provided protocols are based on established methods for evaluating naringenin and can be adapted for this compound.
Anti-inflammatory Mechanism of Action
Naringenin exerts its anti-inflammatory effects by inhibiting the production of various pro-inflammatory mediators. In response to inflammatory stimuli such as lipopolysaccharide (LPS), cells, particularly macrophages, activate signaling cascades that lead to the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] Naringenin has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[6] This suppression is largely achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[3][4][6]
Considerations for this compound
As this compound is an acetylated form of naringenin, it is likely to be more lipid-soluble, potentially leading to improved cell permeability and oral bioavailability. It is hypothesized that once inside the cell or in the systemic circulation, this compound may be hydrolyzed by cellular esterases to release the active compound, naringenin. Therefore, when designing experiments, it is crucial to consider a pre-incubation time to allow for this potential conversion. It is also recommended to conduct preliminary studies to confirm the hydrolysis of this compound to naringenin under the specific experimental conditions.
In Vitro Assessment of Anti-inflammatory Activity
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
Before assessing anti-inflammatory activity, it is essential to determine the non-toxic concentrations of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Measurement of Pro-inflammatory Mediators
Protocol:
-
Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatants to measure the levels of NO, PGE2, TNF-α, IL-6, and IL-1β.
-
Nitric Oxide (NO) Assay: NO production can be indirectly measured by quantifying nitrite (B80452) in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent and measure the absorbance at 540 nm.
-
PGE2 and Cytokine Assays (ELISA): The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for Signaling Pathways
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 2 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for NF-κB activation).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 (MAPKs).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Assessment of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Mice
This is a widely used model for acute inflammation.
Protocol:
-
Use male Swiss mice (20-25 g).
-
Administer this compound orally or intraperitoneally at various doses (e.g., 25, 50, 100 mg/kg) one hour before the carrageenan injection. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw to induce edema.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
After the final measurement, the animals can be euthanized, and the paw tissue can be collected for further analysis, such as myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
Data Presentation
The following tables summarize the reported effects of naringenin on various inflammatory markers, which can serve as a reference for expected outcomes when testing this compound.
Table 1: Effect of Naringenin on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Cytokine | Cell Type | Naringenin Concentration | % Inhibition | Reference |
| TNF-α | RAW 264.7 | 80 µM | ~50% | [3] |
| IL-6 | RAW 264.7 | 80 µM | ~60% | [3] |
| IL-1β | BV2 microglia | 100 µM | Significant reduction | [6] |
Table 2: Effect of Naringenin on NO and PGE2 Production in LPS-stimulated Macrophages
| Mediator | Cell Type | Naringenin Concentration | % Inhibition | Reference |
| NO | RAW 264.7 | 50 µM | Significant reduction | [1] |
| PGE2 | BV2 microglia | 100 µM | Significant reduction | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: NF-κB signaling pathway and points of inhibition by Naringenin.
Caption: MAPK signaling pathway and points of inhibition by Naringenin.
Caption: General experimental workflow for in vitro assessment.
References
- 1. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin: A flavanone with anti-inflammatory and anti-infective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Naringenin Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Its acetylated derivative, Naringenin triacetate, is synthesized to potentially improve its bioavailability and efficacy. This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of Naringenin. While the quantitative data presented herein is for Naringenin, these protocols can be readily adapted for the evaluation of this compound and other derivatives.
Data Presentation: Quantitative Efficacy of Naringenin
The following tables summarize the quantitative data from various cell-based assays performed with Naringenin. These data serve as a benchmark for comparing the efficacy of this compound.
Table 1: Cell Viability (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) of Naringenin | Citation |
| A431 | Human Epidermoid Carcinoma | ~350 (at 24h) | [1] |
| HepG2 | Human Hepatocellular Carcinoma | ~280 (at 24h) | [2] |
| HeLa | Human Cervical Cancer | 100 | [3] |
| MCF-7 | Human Breast Cancer | 95 (at 24h), 49 (at 48h) | [4] |
Table 2: Apoptosis Induction
| Cell Line | Naringenin Conc. (µM) | Parameter Measured | Result | Citation |
| A431 | 100 | % Apoptotic Cells (DAPI) | 14.00% | [1] |
| 300 | 27.30% | [1] | ||
| 500 | 58.00% | [1] | ||
| HepG2 | 80 - 320 | Apoptosis Rate Increase | 0.4% to 7.1% | [2] |
| B16F10 | 100, 200, 400 | Fold Increase in Apoptosis | >2 to 3 times | [5] |
| SK-MEL-28 | 400 | Fold Increase in Apoptosis | ~2 times | [5] |
Table 3: Caspase Activation
| Cell Line | Naringenin Conc. (µM) | Caspase Activity Increase (%) | Citation |
| A431 | 100 | Caspase-3: 29.57% | [1] |
| 300 | Caspase-3: 85.10% | [1] | |
| 500 | Caspase-3: 114.02% | [1] | |
| HepG2 | 80 | Caspase-3: 155.51% | [2] |
| 160 | Caspase-3: 277.36% | [2] | |
| 240 | Caspase-3: 359.63% | [2] | |
| 360 | Caspase-3: 396.46% | [2] | |
| 80 | Caspase-9: 116.17% | [2] | |
| 160 | Caspase-9: 160.59% | [2] | |
| 240 | Caspase-9: 180.75% | [2] | |
| 360 | Caspase-9: 255.35% | [2] |
Table 4: Antioxidant and Anti-inflammatory Effects
| Assay | Model System | Naringenin Effect | Citation |
| ROS Scavenging | Cell-free & Neutrophils | Dose-dependent inhibition of HOCl production | [6] |
| NF-κB Inhibition | HT-29 cells | 80% inhibition of TNF-α-induced NF-κB luciferase activity at 25 µM | [7] |
| Nrf2 Activation | ARPE-19 cells | ~9.5-fold increase in Nrf2 protein at 3-10 µM after 6h | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest (e.g., A431, HepG2, HeLa, MCF-7)
-
Complete culture medium
-
This compound (or Naringenin) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (or Naringenin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the level of intracellular ROS production.
Materials:
-
Cells of interest
-
This compound (or Naringenin)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Naringenin. These can be used as a reference for investigating the mechanisms of action of this compound.
Caption: Naringenin inhibits the NF-κB signaling pathway.
Caption: Naringenin activates the Nrf2 antioxidant pathway.
Caption: General workflow for evaluating this compound.
References
- 1. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of naringenin and its combination with cisplatin in cell death, proliferation and invasion of cervical cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Effects of Quercetin and Naringenin Are Associated with Impaired Neutrophil Microbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporary Upregulation of Nrf2 by Naringenin Alleviates Oxidative Damage in the Retina and ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Naringenin Triacetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and metabolism-regulating effects. However, its therapeutic potential is often limited by poor bioavailability. Naringenin triacetate, a synthetic derivative, is designed to overcome this limitation through improved lipid solubility, thereby enhancing its absorption and systemic exposure. It is anticipated that this compound acts as a prodrug, undergoing hydrolysis in vivo to release the active naringenin molecule.
These application notes provide a comprehensive overview of the use of animal models to study the multifaceted effects of naringenin, which can be extrapolated for studies involving this compound. Detailed protocols for key experiments are provided to guide researchers in investigating its therapeutic potential across various disease areas.
I. Neuroprotective Effects
Naringenin has demonstrated significant neuroprotective properties in various animal models of neurodegenerative diseases and neuronal injury. These effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.
Animal Models:
-
Alzheimer's Disease (AD) Models:
-
Parkinson's Disease (PD) Models:
-
6-hydroxydopamine (6-OHDA) or MPTP-induced models: These neurotoxins selectively destroy dopaminergic neurons, replicating PD pathology.
-
-
Huntington's Disease (HD) Models:
-
3-nitropropionic acid (3-NP)-induced model: 3-NP induces striatal degeneration, a hallmark of HD.
-
-
Cerebral Ischemia/Reperfusion Injury Models:
-
Middle cerebral artery occlusion (MCAO) model: This surgical model mimics stroke in rodents.
-
Experimental Protocol: Trimethyltin (TMT)-Induced Cognitive Deficits and Neurodegeneration in Rats[2]
This protocol outlines the investigation of naringenin's neuroprotective effects against TMT-induced hippocampal neurodegeneration.
-
Animal Model: Adult male Wistar rats.
-
Induction of Neurodegeneration: A single intraperitoneal (i.p.) injection of TMT (8 mg/kg).
-
Treatment: Oral administration of naringenin (or this compound, with dose adjustment) at 25 and 100 mg/kg daily for 21 days, starting after TMT injection.
-
Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Novel Object Recognition (NOR) Test: To evaluate recognition memory.
-
-
Biochemical and Histological Analyses (at the end of the treatment period):
-
Tissue Collection: Brains are collected, and the hippocampus is dissected.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA), nitrite (B80452) levels, and activities of superoxide (B77818) dismutase (SOD) and catalase in hippocampal homogenates.
-
Histopathology: Nissl staining to assess neuronal survival in the CA1 region of the hippocampus.
-
Quantitative Data Summary: Neuroprotective Effects of Naringenin
| Animal Model | Species | Naringenin Dose | Route | Duration | Key Findings | Reference |
| TMT-induced neurodegeneration | Rat | 25 & 100 mg/kg | Oral | 21 days | Dose-dependently improved cognitive function and preserved hippocampal neurons.[2] | [2] |
| Lead-induced neurotoxicity | Rat | 50 mg/kg | Oral | 4 weeks | Attenuated oxidative stress and inflammation in the brain.[3] | [3] |
| Scopolamine-induced dementia | Rat | 100 mg/kg | Oral | - | Increased levels of Nrf2, SOD, CAT, and GSH in the hippocampus.[1] | [1] |
| Aβ-induced AD model | Mouse | - | Oral | - | Ameliorated memory deficit and inhibited lipid peroxidation.[1] | [1] |
Signaling Pathways in Neuroprotection
Naringenin exerts its neuroprotective effects by modulating several key signaling pathways.
Caption: Naringenin-mediated neuroprotective signaling pathways.
II. Metabolic Regulation
Naringenin has shown promise in ameliorating metabolic syndrome by improving insulin (B600854) sensitivity, reducing dyslipidemia, and preventing obesity in various animal models.
Animal Models:
-
Diet-Induced Obesity (DIO) Models:
-
Genetic Models of Obesity and Diabetes:
-
db/db mice: These mice have a mutation in the leptin receptor gene and exhibit obesity, hyperglycemia, and insulin resistance.
-
LDL receptor-null (Ldlr-/-) mice: These mice are prone to developing atherosclerosis, especially on a high-fat diet.[5]
-
Experimental Protocol: High-Fat Diet-Induced Obesity in Mice[5]
This protocol describes the evaluation of naringenin's effects on HFD-induced metabolic disturbances.
-
Animal Model: C57BL/6J mice.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity.
-
Treatment: Naringenin (or this compound) is administered either as a dietary supplement (e.g., 1-3% w/w) or via oral gavage (e.g., 100 mg/kg/day).
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.
-
Blood Chemistry: Measurement of plasma levels of glucose, insulin, triglycerides, and cholesterol at the end of the study.
-
-
Tissue Analysis:
-
Liver and Adipose Tissue: Collected for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., markers of lipogenesis, fatty acid oxidation, and inflammation).
-
Quantitative Data Summary: Metabolic Effects of Naringenin
| Animal Model | Species | Naringenin Dose | Route | Duration | Key Findings | Reference |
| HFD-induced obesity | Mouse | 1-3% in diet | Dietary | 4 weeks | Dose-dependently attenuated weight gain and reduced plasma triglycerides.[5] | [5] |
| Ldlr-/- mice on Western diet | Mouse | 1% & 3% in diet | Dietary | 4 weeks | Prevented hyperlipidemia and hepatic steatosis. | [5] |
| Ovariectomized mice | Mouse | 3% in diet | Dietary | 11 weeks | Reduced fasting glucose and insulin levels and decreased adiposity.[6] | [6] |
| Western diet-induced obesity | Rat | 100 mg/kg | Oral | 8 weeks | Decreased retroperitoneal adipose tissue and serum triglycerides.[7] | [7] |
Experimental Workflow: Investigating Metabolic Effects
Caption: Workflow for studying metabolic effects in DIO mice.
III. Anti-inflammatory and Anti-cancer Effects
Naringenin exhibits potent anti-inflammatory and anti-cancer properties by modulating key signaling pathways involved in inflammation and tumorigenesis.
Animal Models:
-
Inflammation Models:
-
Cancer Models:
-
Xenograft models: Human cancer cells are implanted into immunodeficient mice.
-
Chemically induced cancer models: Carcinogens are used to induce tumor formation, such as the two-stage skin carcinogenesis model (DMBA/croton oil).[10]
-
Syngeneic tumor models: Murine tumor cells are implanted into immunocompetent mice, such as the sarcoma S-180 model.
-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[8]
This protocol is for assessing the acute anti-inflammatory effects of naringenin.
-
Animal Model: Male Wistar rats.
-
Treatment: Naringenin (or this compound) is administered orally (e.g., 100 and 200 mg/kg) one hour before the inflammatory stimulus.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups compared to the vehicle control group.
Quantitative Data Summary: Anti-inflammatory and Anti-cancer Effects
| Animal Model | Species | Naringenin Dose | Route | Duration | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat | 100 & 200 mg/kg | Oral | Acute | Significantly decreased paw edema.[8] | [8] |
| Acetic acid-induced writhing | Mouse | 100 & 200 mg/kg | Oral | Acute | Reduced the number of writhing responses.[8] | [8] |
| CFA-induced arthritis | Rat | 5, 10 & 20 mg/kg | - | - | Dose-dependently reduced joint inflammation.[9] | [9] |
| Sarcoma S-180 implanted mice | Mouse | - | i.p. or Oral | 5 days | Inhibited tumor growth. | |
| Two-stage skin carcinogenesis | Mouse | - | Oral | - | Reduced the number and size of skin papillomas.[10] | [10] |
Signaling Pathways in Inflammation and Cancer
Naringenin's anti-inflammatory and anti-cancer effects are mediated through the modulation of pathways like NF-κB and Nrf2/HO-1.
Caption: Naringenin's modulation of inflammatory and cancer pathways.
Conclusion
The extensive preclinical data on naringenin provide a strong rationale for investigating the therapeutic potential of this compound in various disease models. As a more bioavailable prodrug, this compound is expected to exhibit enhanced efficacy. The animal models and experimental protocols detailed in these application notes offer a robust framework for researchers to explore the multifaceted pharmacological effects of this promising compound. Careful consideration of dose adjustments based on pharmacokinetic studies of this compound will be crucial for the successful translation of these findings.
References
- 1. jfda-online.com [jfda-online.com]
- 2. amsbio.com [amsbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Naringenin Triacetate Formulation for Improved Oral Absorption
Introduction
Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Despite its therapeutic promise, the clinical application of naringenin is severely limited by its poor aqueous solubility and low oral bioavailability.[3][4][5] Upon oral administration, naringenin undergoes extensive first-pass metabolism in the gut and liver, leading to low systemic exposure.[6]
To overcome these limitations, two primary strategies are explored: chemical modification and advanced formulation design. Naringenin triacetate, a synthetically acetylated derivative of naringenin, serves as a pro-drug. The acetylation masks the hydrophilic hydroxyl groups, increasing the molecule's lipophilicity, which can enhance its permeation across the intestinal membrane. Once absorbed, it is hypothesized that esterases within the body hydrolyze the acetate (B1210297) groups to release the parent naringenin.
This document provides an overview of formulation strategies, quantitative data on bioavailability enhancement, and detailed protocols for the preparation and evaluation of naringenin-based formulations, which are directly applicable to this compound. The focus is on solid dispersion technology, a proven method for enhancing the dissolution rate and absorption of poorly soluble compounds.
Data Presentation: Enhancing Bioavailability
Formulation strategies such as solid dispersions and nanosuspensions have been shown to significantly improve the dissolution and oral bioavailability of naringenin. The data presented below, while based on naringenin, illustrates the potential for similar or enhanced improvements when applying these techniques to this compound.
Table 1: In Vitro Dissolution Enhancement of Naringenin Formulations
| Formulation Type | Carrier/Method | Dissolution Medium pH | % Drug Released (Time) | Fold Increase vs. Pure Drug | Reference |
| Pure Naringenin Powder | - | pH 6.8 | ~42% (60 min) | 1.0x | [5] |
| Solid Dispersion | Mannitol (Kneading Method) | Not Specified | 98.65% (60 min) | ~2.3x | [7] |
| Solid Dispersion | HP-β-CD:NaHCO3 (1:3:1) | pH 6.8 | 88.8% (180 min) | >8.0x (vs. initial rate) | [8][9] |
| Nanosuspension | PVP K-90 | Not Specified | 91% (60 min) | 2.2x | [5] |
| SNEDDS | Triacetin, Tween 80, Transcutol P | HCl 0.1 N | 87.5% (30 min) | - | [10] |
SNEDDS: Self-Nanoemulsifying Drug Delivery System; HP-β-CD: Hydroxypropyl-β-cyclodextrin; PVP: Polyvinylpyrrolidone.
Table 2: In Vivo Pharmacokinetic Improvement of Naringenin Formulations in Animal Models
| Formulation Type | Animal Model | Cmax (Peak Concentration) | AUC (Total Exposure) | Relative Bioavailability | Reference |
| Naringenin Suspension | Rats | 0.328 µg/mL | 0.361 µg/mL·h | 1.0x | [11] |
| Naringin-PEG6000 Solid Dispersion | Rats | 0.645 µg/mL | 0.471 µg/mL·h | ~1.3x | [11] |
| Naringenin Solution (NAR-S) | Rabbits | 816 ng/mL | 6047 ng·h/mL | 1.0x | [3] |
| Naringenin Nanosuspension (NAR-NS) | Rabbits | 1550 ng/mL | 8317.5 ng·h/mL | ~1.3x | [3] |
| Naringenin Nanosuspension | Rats | - | - | ~1.8-fold increase in AUC | [5] |
AUC: Area Under the Curve; PEG: Polyethylene Glycol.
Experimental Workflow & Signaling Pathways
Experimental Workflow
The logical progression for developing and evaluating a new formulation of this compound involves synthesis, formulation, and a series of in vitro and in vivo tests to confirm its improved biopharmaceutical properties.
Caption: Workflow from synthesis to in vivo pharmacokinetic analysis.
NF-κB Signaling Pathway
Naringenin exerts significant anti-inflammatory effects, partly by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][12] This pathway is a critical regulator of pro-inflammatory cytokine production.
Caption: Naringenin inhibits IKK, preventing IκBα degradation and NF-κB nuclear translocation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation)
This protocol describes the preparation of a solid dispersion to enhance the dissolution of this compound using a hydrophilic carrier like Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG6000).
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, PEG6000)[11]
-
Organic solvent (e.g., Ethanol, Methanol)[13]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, Sieve (e.g., 100-mesh)
Procedure:
-
Ratio Selection: Weigh this compound and the polymer carrier in a predetermined mass ratio (e.g., 1:3, 1:5).[13]
-
Dissolution: Dissolve both the this compound and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask.[13] Ensure complete dissolution with the aid of gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask and place it in a vacuum oven. Dry at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.[13]
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[13]
-
Storage: Store the final solid dispersion powder in a desiccator at room temperature until further analysis.
-
Characterization (Optional but Recommended): Characterize the prepared solid dispersion using DSC, PXRD, and FTIR to confirm the amorphization of the drug.[5][11]
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
This protocol is used to compare the dissolution rate of the this compound formulation against the pure, unformulated compound.
Materials:
-
USP Type II Dissolution Apparatus
-
This compound formulation and pure this compound
-
Dissolution medium (e.g., 900 mL of phosphate (B84403) buffer pH 6.8 or 0.1 N HCl to simulate gastric fluid)[7][10]
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with 900 mL of the pre-warmed dissolution medium (37 ± 0.5°C).[7] Set the paddle rotation speed to a specified rate (e.g., 75 or 100 RPM).[7]
-
Sample Addition: Accurately weigh an amount of the solid dispersion or pure drug equivalent to a specific dose of this compound. Introduce the sample into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the medium (e.g., 5 mL) from each vessel.[7]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound (or naringenin, if hydrolysis is expected and measured) in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.[7]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes. Plot the percentage of drug released versus time to generate dissolution profiles.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a this compound formulation in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (250-300 g)[6]
-
This compound formulation and control suspension
-
Oral gavage needles
-
Heparinized blood collection tubes (e.g., EDTA or lithium heparin)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (e.g., 12-15 hours) before dosing but allow free access to water.[6]
-
Dosing: Divide the rats into groups (e.g., n=6 per group). Administer the this compound formulation or the control suspension (e.g., drug in 0.5% carboxymethyl cellulose) to each rat via oral gavage at a specific dose (e.g., 50 mg/kg).[6]
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or via cardiac puncture at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[6]
-
Plasma Preparation: Immediately transfer the blood samples into heparinized tubes. Centrifuge the blood at a high speed (e.g., 9,000 g for 15 minutes) to separate the plasma.[6]
-
Plasma Storage: Transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until analysis.[14]
-
Enzymatic Hydrolysis (Optional): To measure total naringenin (free and conjugated), plasma samples can be incubated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone form before analysis.[15][16]
-
Bioanalysis: Determine the concentration of naringenin in the plasma samples using a validated LC-MS/MS method. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis software.
References
- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and Evaluation of Naringenin Nanosuspensions for Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. ecronicon.net [ecronicon.net]
- 8. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikifp.edu.pl [ikifp.edu.pl]
- 10. nasetjournal.com [nasetjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN101543476B - A kind of naringin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 16. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naringenin Triacetate in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin triacetate, a derivative of the naturally occurring flavonoid naringenin, offers improved lipid solubility and bioavailability, making it a compound of interest for various in vitro studies.[1][2] It has been identified as a ligand with good binding affinity for the first bromodomain (BD1) of the BRD4 protein, suggesting its potential role as an epigenetic modulator.[2][3] These application notes provide detailed protocols for the dissolution of this compound and its application in in vitro experiments, ensuring reliable and reproducible results.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (251.03 mM) | Ultrasonic assistance may be required. | MedchemExpress |
Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.398 mg | 1.992 mg | 3.984 mg |
| 5 mM | 1.992 mg | 9.96 mg | 19.92 mg |
| 10 mM | 3.984 mg | 19.92 mg | 39.84 mg |
| 50 mM | 19.92 mg | 99.6 mg | 199.2 mg |
| 100 mM | 39.84 mg | 199.2 mg | 398.4 mg |
Molecular Weight of this compound: 398.36 g/mol
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, add 2.51 µL of DMSO per 1 mg of powder).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Intermediate Dilution): It is recommended to perform an intermediate dilution of the stock solution in cell culture medium before preparing the final working concentrations. For example, dilute the 100 mM stock solution 1:100 in culture medium to obtain a 1 mM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution to achieve the desired final concentrations for your experiment. For instance, to treat cells with 10 µM, 50 µM, and 100 µM, you would dilute the 1 mM intermediate solution 1:100, 1:20, and 1:10, respectively, in fresh cell culture medium.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to the cells (typically ≤ 0.5%).
-
Application to Cells: Replace the existing medium from your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
BRD4 Signaling Pathway and Inhibition
Caption: Inhibition of BRD4-mediated transcription by this compound.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Naringenin Triacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] However, its therapeutic potential is often limited by poor bioavailability. Naringenin triacetate, a synthetic derivative of naringenin, exhibits improved lipid solubility and bioavailability, making it a more potent compound for in vivo studies and potential therapeutic applications.[3] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression and signaling pathways. The protocols and data presented are based on published findings for naringenin, with the understanding that this compound will induce similar effects following intracellular deacetylation to the active naringenin form.
Data Presentation: Effects of Naringenin on Protein Expression
The following tables summarize the quantitative or qualitative changes in protein expression observed in various cell and animal models upon treatment with naringenin, as determined by Western blot analysis.
Table 1: Anti-Inflammatory Effects
| Target Protein | Cell/Animal Model | Effect of Naringenin Treatment | Reference |
| p-IκBα | LPS-treated RAW 264.7 cells | ↓ | [4] |
| IκBα | LPS-treated RAW 264.7 cells | No significant change | [4] |
| p-ERK | LPS-treated RAW 264.7 cells | ↓ | [4] |
| ERK | LPS-treated RAW 264.7 cells | No significant change | [4] |
| p-p38 | LPS-treated RAW 264.7 cells | ↓ | [4] |
| p38 | LPS-treated RAW 264.7 cells | No significant change | [4] |
| ATF3 | LPS-treated RAW 264.7 cells | ↑ | [4] |
| p-AMPKα | RAW 264.7 cells | ↑ | [4][5] |
| TLR4 | IL-1β-treated primary chondrocytes | ↓ | [6] |
| TRAF6 | IL-1β-treated primary chondrocytes | ↓ | [6] |
| p-NF-κB p65 | IL-1β-treated primary chondrocytes | ↓ | [6] |
| NF-κB p65 | DU145 prostate cancer cells | ↓ | [7] |
| p-PI3K p85 | GM-CSF-stimulated dHL-60 cells | ↓ | [8] |
| p-Akt | GM-CSF-stimulated dHL-60 cells | ↓ | [8] |
| COX-2 | LPS-induced neuroinflammation | ↓ | [9] |
| iNOS | LPS-induced neuroinflammation | ↓ | [9] |
Table 2: Anti-Cancer and Apoptosis-Related Effects
| Target Protein | Cell/Animal Model | Effect of Naringenin Treatment | Reference |
| Cleaved Caspase-3 | HepG2 cells | ↑ | [10] |
| PARP | HepG2 cells | ↓ (cleavage ↑) | [10] |
| p-JAK2 | HepG2 cells | ↓ | [10] |
| p-STAT3 | HepG2 cells | ↓ | [10] |
| MMP-2 | A549 lung cancer cells | ↓ | [11] |
| MMP-9 | A549 lung cancer cells | ↓ | [11] |
| Bax | A549 lung cancer cells | ↑ | [11] |
| PTEN | DU145 prostate cancer cells | ↑ | [7] |
| LC3-II/I | Ovarian cancer cells | ↓ | [12][13] |
| p62 | Ovarian cancer cells | ↑ | [12][13] |
| TGF-β2 | Ovarian cancer cells | ↓ | [12][13] |
| smad2 | Ovarian cancer cells | ↓ | [12][13] |
Table 3: Neuroprotective Effects
| Target Protein | Animal Model | Effect of Naringenin Treatment | Reference |
| p-Tau | AlCl3-induced AD rats | ↓ | [1] |
| Tau | AlCl3-induced AD rats | ↓ | [1] |
| iNOS | AlCl3-induced AD rats | ↓ | [1] |
| LC3-II/I | AlCl3-induced AD rats | ↑ | [1] |
| Cleaved-caspase-3 | Hydrocortisone-induced memory impairment mice | ↓ | [14] |
| Bad | Hydrocortisone-induced memory impairment mice | ↓ | [14] |
| Bcl-2 | Hydrocortisone-induced memory impairment mice | ↑ | [14] |
| APP | Hydrocortisone-induced memory impairment mice | ↓ | [14] |
| BACE1 | Hydrocortisone-induced memory impairment mice | ↓ | [14] |
| p-p38 | Hydrocortisone-induced memory impairment mice | ↓ | [14] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, A549 lung cancer cells, or SH-SY5Y neuroblastoma cells) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.
-
Cell Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 20, 40, 80 µM).[4][5] For control groups, add an equivalent volume of DMSO-containing medium.
-
Incubation: Incubate the cells with this compound for the specified duration (e.g., 1, 12, or 24 hours), depending on the experimental design and the target proteins of interest.[4][8]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail to the cells.[10][15]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.[1]
-
Protein Quantification: Transfer the supernatant (containing the total protein) to a new tube. Determine the protein concentration using a suitable protein assay, such as the BCA (bicinchoninic acid) assay or Bradford assay.[15]
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.[4][15]
Visualizations
Signaling Pathways
Caption: Naringenin's anti-inflammatory signaling pathway.
Caption: Naringenin-induced apoptosis signaling pathway.
Experimental Workflow
Caption: Western blot experimental workflow.
References
- 1. Neuroprotective effect of naringin against cerebellar changes in Alzheimer’s disease through modulation of autophagy, oxidative stress and tau expression: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naringin sensitizes human prostate cancer cells to paclitaxel therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringenin, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringin inhibits cisplatin resistance of ovarian cancer cells by inhibiting autophagy mediated by the TGF-β2/smad2 pathway - Wang - Translational Cancer Research [tcr.amegroups.org]
- 13. Naringin inhibits cisplatin resistance of ovarian cancer cells by inhibiting autophagy mediated by the TGF-β2/smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Naringin Inhibits Macrophage Foam Cell Formation by Regulating Lipid Homeostasis and Metabolic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Naringenin Triacetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129) triacetate is a synthetic derivative of naringenin, a naturally occurring flavonoid found in citrus fruits. As a subject of growing interest in pharmacological research, understanding its molecular mechanism of action is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for studying the effects of Naringenin triacetate on gene expression.
This compound has been identified as a binder of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a critical epigenetic reader that plays a pivotal role in the regulation of gene transcription.[1] It recognizes and binds to acetylated lysine (B10760008) residues on histone proteins, thereby recruiting the transcriptional machinery to specific gene loci.[1] By inhibiting BRD4, this compound is predicted to interfere with the transcription of genes involved in various cellular processes, including cell cycle progression, inflammation, and oncogenesis.[1][2]
These application notes will guide researchers through the experimental workflow for analyzing gene expression changes induced by this compound treatment, from cell culture to data analysis. The protocols provided are based on established methodologies for studying the effects of small molecule inhibitors on gene expression.
Data Presentation
Predicted Gene Expression Changes Following this compound Treatment
Due to the current lack of publicly available gene expression data specifically for this compound, the following table summarizes the expected downstream gene expression changes based on its activity as a BRD4 inhibitor. These are genes known to be regulated by BRD4 and are commonly affected by BRD4 inhibitors.[2][3]
| Gene Target Category | Predicted Effect of this compound | Key Genes | Associated Cellular Process |
| Oncogenes | Downregulation | MYC, E2F1, BCL6, PAX5 | Cell Proliferation, Survival |
| Inflammatory Genes | Downregulation | NF-κB target genes | Inflammation |
| Cell Cycle Regulators | Downregulation | CDK6 | Cell Cycle Progression |
| Stem Cell Factors | Downregulation | SOX2, POU3F2 | Stem Cell Maintenance |
| Apoptosis-Related Genes | Upregulation (in sensitive cells) | p53 pathway genes | Apoptosis |
Note: The actual gene expression changes may vary depending on the cell type, treatment concentration, and duration.
Comparative Gene Expression Data for Naringenin
While not this compound, studies on its parent compound, naringenin, have provided quantitative gene expression data. This information can serve as a valuable reference. For instance, in 3T3-L1 adipocytes, naringenin treatment led to the normalization of expression of numerous genes related to lipid metabolism.[4][5]
Table 1: Effect of Naringenin on Lipid Metabolism Gene Expression in 3T3-L1 Adipocytes [4][5]
| Gene | Function | Expression Change with Naringenin |
| Acaca | Acetyl-CoA carboxylase 1 | Normalized |
| Fasn | Fatty acid synthase | Normalized |
| Scd1 | Stearoyl-CoA desaturase 1 | Normalized |
| Mogat1 | Monoacylglycerol O-acyltransferase 1 | Normalized |
| Dgat | Diacylglycerol O-acyltransferase | Normalized |
| Lipin1 | Lipin 1 | Normalized |
| Cpt1a | Carnitine palmitoyltransferase 1A | Normalized |
| Lepr | Leptin receptor | Normalized |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known BRD4 dependency).
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).
Protocol 2: RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves homogenization, phase separation, and purification of the RNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.
Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a commercial RNA-seq library preparation kit. This process typically includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between this compound-treated and control samples.
-
Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis to understand the biological implications of the observed gene expression changes.
-
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: BRD4-mediated gene transcription and its inhibition.
References
- 1. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of the adipogenic gene expression by naringenin and naringin in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring the Antioxidant Capacity of Naringenin Triacetate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, is well-regarded for its diverse pharmacological activities, including its potent antioxidant effects. These effects are largely attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key pathological factor in numerous diseases. The antioxidant capacity of flavonoids like naringenin is intrinsically linked to the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings.
Naringenin triacetate is a synthetic derivative of naringenin where the three hydroxyl groups at positions 5, 7, and 4' are acetylated. This structural modification significantly increases the lipophilicity of the molecule, which may enhance its bioavailability and cellular uptake. However, the acetylation of these hydroxyl groups, which are crucial for antioxidant activity, is expected to modulate its radical-scavenging and reducing capabilities. Therefore, a comprehensive in vitro evaluation of this compound's antioxidant capacity is essential to understand its potential as a therapeutic agent.
This document provides detailed protocols for a panel of commonly employed in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to thoroughly characterize the antioxidant profile of this compound. Understanding the impact of acetylation on the antioxidant potential of naringenin is critical for the strategic design and development of flavonoid-based drugs with optimized efficacy.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically at 517 nm.
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, airtight container at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL) in methanol.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same concentration range.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each working solution (or standard) into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
-
For the blank, use 1.0 mL of methanol instead of the sample solution.
-
Vortex the mixtures thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This solution is stable for up to 48 hours when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
This compound and Standard Solutions: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Pipette 10 µL of each working solution (or standard) into the wells of a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
For the blank, use 10 µL of methanol.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound and Standard Solutions: Prepare as described in the DPPH assay protocol. A standard curve is typically prepared using FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Pipette 50 µL of each working solution (or standard) into separate test tubes.
-
Add 1.5 mL of the FRAP reagent to each tube.
-
For the blank, use 50 µL of the solvent.
-
Vortex the mixtures.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe²⁺ equivalents (µM).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer solution.
-
Fluorescein (B123965) Stock Solution (1 mM): Dissolve fluorescein in the phosphate buffer.
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.
-
AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare fresh daily.
-
This compound and Trolox Standard Solutions: Prepare serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Pipette 25 µL of each working solution (or Trolox standard) into the wells of a black, clear-bottom 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation of ORAC Value:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the this compound samples from the standard curve, expressed as µmol of Trolox equivalents (TE) per gram or mole of the compound.
-
Data Presentation
The antioxidant capacity of this compound is expected to be lower than that of its parent compound, naringenin, due to the acetylation of the free hydroxyl groups, which are the primary sites for radical scavenging. The following tables provide a hypothetical comparison based on this structure-activity relationship.
Table 1: Radical Scavenging Activity of Naringenin vs. This compound (Hypothetical Data)
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (mmol TE/g) |
| Naringenin | 25.5 | 1.8 |
| This compound | > 100 | 0.4 |
| Ascorbic Acid (Standard) | 5.2 | 2.5 |
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of Naringenin vs. This compound (Hypothetical Data)
| Compound | FRAP Value (µmol Fe²⁺/g) | ORAC Value (µmol TE/g) |
| Naringenin | 850 | 2200 |
| This compound | 150 | 500 |
| Trolox (Standard) | - | - |
Note: The values for this compound are illustrative and based on the generally observed decrease in antioxidant activity upon acetylation of flavonoids. Actual experimental results may vary.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
Antioxidant Signaling Pathway: Keap1-Nrf2
Naringenin is known to exert some of its antioxidant effects by modulating intracellular signaling pathways, such as the Keap1-Nrf2 pathway.[1][2] This pathway is a key regulator of the cellular antioxidant response.
References
Flow Cytometry Analysis of Cells Treated with Naringenin Triacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the cellular effects of Naringenin (B18129) Triacetate using flow cytometry. This document includes detailed protocols for assessing apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels. Quantitative data from representative studies are summarized for comparative analysis, and key signaling pathways are visualized.
Introduction
Naringenin, a naturally occurring flavonoid found in citrus fruits, and its derivatives like Naringenin Triacetate, have garnered significant interest for their potential anticancer properties.[1][2][3] These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][2][4][5] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to treatment with this compound.
Key Applications
Flow cytometry can be employed to elucidate the mechanism of action of this compound by measuring:
-
Apoptosis: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Determining the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Intracellular Reactive Oxygen Species (ROS): Quantifying the generation of ROS, which can be a key mediator of apoptosis.[1][3][6]
Data Presentation
The following tables summarize quantitative data from studies on the effects of Naringenin on cancer cells, which can be used as a reference for expected outcomes with this compound.
Table 1: Effect of Naringenin on Apoptosis in Human Epidermoid Carcinoma A431 Cells [5]
| Treatment Concentration (µM) | Apoptotic Cells (%) |
| Control | Not specified |
| 100 | ~14.00 |
| 300 | ~27.30 |
| 500 | ~58.00 |
Table 2: Effect of Naringenin on Cell Cycle Distribution in Human Epidermoid Carcinoma A431 Cells [5]
| Treatment Concentration (µM) | % Cells in G0/G1 | % Apoptotic Cells (Sub-G1) |
| Control | 35.86 | Not specified |
| 100 | Not specified | 6.24 |
| 300 | Not specified | 14.39 |
| 500 | Not specified | 26.32 |
Table 3: Effect of Naringenin on Reactive Oxygen Species (ROS) Generation in MCF-7 Cells [1]
| Treatment Concentration (µM) | Median Fluorescence Intensity (MFI) |
| Control | 7729 |
| 50 | 10116 |
| 100 | 15551 |
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is used to detect and quantify apoptosis.[7][8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[7][8]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the medium containing floating cells and transfer to a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.[10]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.
-
Cell Harvesting: Harvest adherent cells by trypsinization.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).[11][12]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 peak: Apoptotic cells with fragmented DNA.[13]
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
H2DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.
-
Staining: After the desired treatment period with this compound, remove the medium and wash the cells with PBS. Add fresh, pre-warmed medium containing H2DCFDA at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[14][15]
-
Cell Harvesting: Detach the cells using trypsin.
-
Washing: Wash the cells once with PBS.
-
Resuspension: Resuspend the cell pellet in PBS.
-
Analysis: Immediately analyze the samples by flow cytometry, measuring the fluorescence intensity in the FITC channel.
Data Interpretation:
-
An increase in the mean fluorescence intensity (MFI) of the treated cells compared to the control cells indicates an increase in intracellular ROS levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for analyzing cellular responses to this compound.
Caption: Signaling pathways involved in Naringenin-induced apoptosis.
References
- 1. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and antiproliferative activity of naringenin in human epidermoid carcinoma cell through ROS generation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin Induces ROS-Mediated ER Stress, Autophagy, and Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 15. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Naringenin triacetate solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naringenin triacetate, focusing on solubility issues in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic derivative of Naringenin, a natural flavonoid found in citrus fruits. The acetylation of Naringenin is often performed to modify its physicochemical properties, such as solubility and bioavailability. In research, it is investigated for a variety of potential therapeutic applications, including its role as a binder to the first bromodomain of BRD4 (BRD4 BD1).
Q2: I'm observing precipitation when I add my this compound DMSO stock to my cell culture medium. What is causing this?
This is a common issue encountered when working with hydrophobic compounds like this compound. The precipitation is due to the poor solubility of the compound in the aqueous environment of the cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for dissolving this compound to create a concentrated stock solution. However, when this stock solution is diluted into the aqueous medium, the concentration of the hydrophobic compound may exceed its solubility limit, causing it to precipitate out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Solubility Issues
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Below are several troubleshooting steps to address this issue, ranging from simple adjustments to more involved reformulations.
Solution 1: Optimize the Dilution Technique
The method of dilution can significantly impact whether a hydrophobic compound stays in solution.
-
Recommended Protocol:
-
Warm the cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
This gradual addition helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.
-
Solution 2: Determine the Maximum Soluble Concentration
It's possible that the desired final concentration of this compound is above its solubility limit in the culture medium.
-
Experimental Protocol:
-
Prepare a serial dilution of your this compound DMSO stock in a clear, cell-free culture medium in a multi-well plate or microcentrifuge tubes.
-
Incubate the plate at 37°C for a period equivalent to your planned experiment.
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or film). You can also centrifuge the tubes and look for a pellet.
-
The highest concentration that remains clear is the maximum working concentration you can achieve with this solvent system.
-
Solution 3: Utilize a Co-solvent or Surfactant
For particularly challenging compounds, the use of a co-solvent or a non-ionic surfactant can improve solubility.
-
Co-solvents: Polyethylene glycol 400 (PEG400) can be used in combination with DMSO.
-
Surfactants: Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can help to create a more stable dispersion.
Important Considerations:
-
The final concentration of any co-solvent or surfactant must be tested for its own cytotoxicity on your specific cell line.
-
Start with very low concentrations (e.g., 0.1% to 0.5% for PEG400, and 0.01% to 0.1% for Tween 80) and perform a dose-response experiment to determine the non-toxic range.
Quantitative Data Summary
The following table summarizes the solubility of Naringenin and its derivatives in various solvents. Specific quantitative data for this compound in cell culture media is limited; however, the data for Naringenin provides a useful reference.
| Compound | Solvent | Solubility | Reference |
| Naringenin | DMSO | ≥ 100 mg/mL (367.31 mM) | [1] |
| Ethanol | ~2.5 mg/mL | [2] | |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | [2] | |
| Water | Poorly soluble | [3] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL | [2] | |
| This compound | DMSO | 100 mg/mL (251.03 mM) | [4] |
| Cell Culture Media | Prone to precipitation upon dilution of DMSO stock | General observation |
Experimental Protocols
Protocol for Preparing a this compound Working Solution
This protocol outlines the recommended steps for preparing a working solution of this compound for cell culture experiments.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Use sonication if necessary to fully dissolve the compound.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C when protected from light.[4]
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
While gently swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider using a lower final concentration or one of the troubleshooting methods described above.
-
Use the freshly prepared working solution for your experiments immediately. Do not store aqueous working solutions for more than a day.[2]
-
Visualizations
Experimental Workflow for Troubleshooting Solubility```dot
Caption: Inhibition of the NF-κB signaling pathway by Naringenin.
PI3K/Akt Signaling Pathway
Caption: Modulation of the PI3K/Akt signaling pathway by Naringenin.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Naringenin Triacetate Dosage for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringenin (B18129) triacetate in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Disclaimer: Naringenin triacetate is a prodrug of naringenin. Upon administration, it is expected to be deacetylated to release naringenin, the active compound. Currently, there is limited published research specifically on this compound in vivo. Therefore, the information provided here is largely based on studies involving naringenin and its glycoside, naringin (B1676962). The triacetate form may exhibit different pharmacokinetic properties, such as improved bioavailability, which should be taken into consideration during experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound instead of naringenin?
A1: Naringenin has low oral bioavailability due to its poor water solubility and extensive first-pass metabolism in the gut and liver.[1][2] this compound is a more lipophilic prodrug of naringenin. The acetylation of the hydroxyl groups is a strategy to increase its absorption across the intestinal wall. Once absorbed, cellular esterases are expected to cleave the acetate (B1210297) groups, releasing the active naringenin.
Q2: What is the expected active compound in vivo after administering this compound?
A2: The expected active compound in vivo is naringenin. This compound is designed to be rapidly converted to naringenin by esterase enzymes present in the body.
Q3: What are the known signaling pathways modulated by naringenin?
A3: Naringenin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:
-
NF-κB Signaling Pathway: Naringenin can inhibit the activation of NF-κB, a key regulator of inflammation.[3]
-
PI3K/Akt Signaling Pathway: Naringenin has been shown to suppress the PI3K/Akt pathway, which is involved in cell growth and proliferation.[4][5]
-
MAPK Signaling Pathway: Naringenin can also modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including stress responses and apoptosis.[3]
Q4: What is a good starting dose for this compound in a rodent model?
A4: While specific dosage for this compound is not well-established, studies with naringenin in rats have used oral doses ranging from 10 mg/kg to 100 mg/kg daily.[6][7][8] A dose of 50 mg/kg has been frequently used and shown to be effective in various models.[6] Given that this compound is a prodrug, a dose-finding study is highly recommended to determine the optimal dose for your specific model and endpoint.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations of naringenin | Poor solubility and dissolution of this compound in the vehicle. | - Use a suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose (CMC). - Consider formulation strategies like nanoemulsions or lipid-based delivery systems to improve solubility.[9] |
| Rapid metabolism in the gut or liver. | - While this compound is designed to bypass some first-pass metabolism, co-administration with inhibitors of metabolic enzymes (e.g., piperine) could be explored, but may introduce confounding factors.[9] | |
| Inconsistent or lack of biological effect | Insufficient dosage. | - Perform a dose-response study to determine the optimal dose for your experimental model. |
| Timing of administration and measurement. | - The time to reach maximum plasma concentration (Tmax) for oral naringenin in rats is around 0.5 to 4 hours.[10] Consider the timing of your endpoint measurements relative to the Tmax. | |
| Inactive metabolites. | - The primary active compound is expected to be naringenin. However, further metabolism can lead to inactive conjugates. Consider measuring both the parent compound and its major metabolites if possible.[1] | |
| Adverse effects observed in animals | High dosage or vehicle toxicity. | - Reduce the dose of this compound. - Ensure the vehicle used is non-toxic and administered at an appropriate volume. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Naringenin in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose | 50 mg/kg | [1] |
| Cmax (µg/mL) | Not directly reported for parent compound (extensive metabolism) | [1] |
| Tmax (h) | ~0.5 (for metabolites) | [10] |
| t1/2 (h) | ~5.4 (for naringenin) | [10] |
| Metabolites | Primarily sulfates and glucuronides | [1] |
Table 2: Pharmacokinetic Parameters of Naringenin in Humans (Oral Administration)
| Parameter | 150 mg Dose | 600 mg Dose | Reference |
| Cmax (µM) | 15.76 ± 7.88 | 48.45 ± 7.88 | [11] |
| Tmax (h) | 3.17 ± 0.74 | 2.41 ± 0.74 | [11] |
| AUC0-24h (µM*h) | 67.61 ± 24.36 | 199.06 ± 24.36 | [11] |
| t1/2 (h) | 3.0 | 2.65 | [11] |
Table 3: Examples of Effective Oral Doses of Naringenin in Rodent Models
| Rodent Model | Disease/Condition | Dosage Range | Key Findings | Reference(s) |
| Rat | High-Fat Diet-Induced Hypertension | 50 - 100 mg/kg/day | Reduced blood pressure and improved lipid profile. | [6] |
| Rat | Streptozotocin-Induced Diabetes | 50 mg/kg/day | Reduced blood glucose and improved lipid profile. | [6] |
| Mouse | DSS-Induced Colitis | 20 - 40 mg/kg/day | Reduced weight loss and colonic tissue damage. | [12] |
| Rat | Ethanol-Induced Metabolic Syndrome | 50 mg/kg/day | Partially normalized elevated liver triglycerides. | [12] |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Rodents
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Appropriate sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose.
-
Preparation of Formulation:
-
Weigh the calculated amount of this compound.
-
If necessary, grind the compound to a fine powder using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Gradually add the powdered this compound to the vehicle while continuously stirring or vortexing to create a homogenous suspension. A small amount of a non-ionic surfactant like Tween 80 (e.g., 0.1%) can be added to improve suspendability.
-
-
Animal Handling and Administration:
-
Weigh the animal immediately before dosing to ensure accurate dose volume.
-
Gently restrain the animal. For mice, scruff the back of the neck. For rats, hold the animal firmly by placing your hand over its back and securing the head with your thumb and forefinger.
-
Measure the distance from the animal's mouth to the xiphoid process (the bottom of the rib cage) to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Slowly and steadily advance the needle to the predetermined depth.
-
Administer the suspension smoothly.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
General Workflow for an In Vivo Efficacy Study
Mandatory Visualizations
Signaling Pathways Modulated by Naringenin
Troubleshooting Workflow for Low Bioavailability
References
- 1. jfda-online.com [jfda-online.com]
- 2. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic Comparisons of Naringenin and Naringenin-Nicotinamide Cocrystal in Rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Naringenin Triacetate Aqueous Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringenin (B18129) triacetate in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving naringenin triacetate in aqueous environments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | - Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer. - Use a co-solvent system. For example, a final solution containing up to 10% DMSO is often tolerated in cell culture experiments. - Employ solubilizing agents such as cyclodextrins (e.g., HP-β-CD) to enhance solubility.[1] |
| Loss of Compound Activity Over Time | Hydrolysis of the acetate (B1210297) groups, converting this compound back to naringenin. This is more likely to occur at non-neutral pH and higher temperatures. | - Prepare aqueous solutions fresh before each experiment. It is not recommended to store aqueous solutions for more than a day.[2] - Maintain the pH of the solution as close to neutral (pH 7.0-7.4) as possible, unless the experimental protocol requires otherwise. - Store stock solutions at -20°C or -80°C in an appropriate organic solvent.[3] |
| Inconsistent Experimental Results | Degradation of this compound due to pH instability or exposure to light. | - Ensure the pH of your aqueous buffer is consistent across all experiments. The stability of the parent compound, naringenin, is known to be pH-dependent.[2][4] - Protect solutions from light, especially during long-term storage and incubation periods.[3] - Use a validated analytical method, such as HPLC, to confirm the concentration and purity of your this compound solution before use. |
| Difficulty Dissolving the Compound | This compound is a lipophilic derivative of naringenin. | - After creating a stock solution in an organic solvent, use sonication or gentle warming to aid dissolution when diluting into the aqueous buffer.[3] - Ensure the final concentration in the aqueous solution does not exceed its solubility limit, even with the presence of a co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern is the hydrolysis of the three acetate ester groups, which converts this compound back to its parent compound, naringenin. This conversion can lead to a loss of the specific activity you are investigating for the acetylated form. The rate of this hydrolysis is influenced by pH, temperature, and the presence of enzymes (esterases) in biological media.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, ester hydrolysis is generally catalyzed by both acidic and basic conditions. Therefore, maintaining a neutral pH (around 7.0-7.4) is recommended to minimize the rate of hydrolysis in aqueous solutions. The parent compound, naringenin, also shows pH-dependent stability, being more stable at acidic to neutral pH.[2][4]
Q3: What is the recommended method for preparing an aqueous solution of this compound?
A3: Due to its lipophilic nature, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be serially diluted into the desired aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Can I store aqueous solutions of this compound?
A4: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. For its parent compound naringenin, it is advised not to store aqueous solutions for more than one day.[2] If storage is unavoidable, it should be for a very short duration at 2-8°C and protected from light. For longer-term storage, it is best to keep it as a stock solution in a suitable organic solvent at -20°C or -80°C.[3]
Q5: How can I monitor the stability of my this compound solution?
A5: The most effective way to monitor the stability is by using a validated analytical technique like High-Performance Liquid Chromatography (HPLC). An HPLC method can separate and quantify this compound and its potential degradation product, naringenin. This allows you to determine the concentration of the intact compound over time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Aqueous Working Solution (e.g., 10 µM in PBS, pH 7.4):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution with Phosphate Buffered Saline (PBS) at pH 7.4 to reach the final desired concentration of 10 µM.
-
Ensure the final concentration of DMSO is kept to a minimum (e.g., ≤ 0.1%) and is consistent across all experimental and control groups.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a fresh aqueous solution of this compound at a known concentration (e.g., 50 µM) in the buffer of interest (e.g., PBS at pH 5.4, 7.4, and 9.4).
-
Incubate the solutions at a specific temperature (e.g., room temperature or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately mix the aliquot with a quencher solution (e.g., acetonitrile) to stop any further degradation.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient of acetonitrile (B52724) and water (with a small amount of acid like formic or acetic acid to improve peak shape), similar to methods used for naringenin.[5]
-
Set the UV detector to monitor at the wavelength of maximum absorbance for this compound.
-
Inject the prepared samples and standards of both this compound and naringenin.
-
Quantify the peak areas to determine the concentration of remaining this compound and the appearance of naringenin at each time point.
-
Visualizations
Caption: Hydrolysis of this compound
Caption: this compound Stability Study Workflow
References
- 1. Fabrication of surfactant-stabilized nanosuspension of naringenin to surpass its poor physiochemical properties and low oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and Naringin as Model Compounds [mdpi.com]
- 3. Microwave Activation: Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naringenin and Naringenin Triacetate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naringenin (B18129) and its derivative, Naringenin Triacetate, in animal studies.
General Troubleshooting and FAQs
Q1: We are observing low and highly variable plasma concentrations of naringenin in our rat study after oral administration. What could be the cause and how can we improve it?
A1: Low and variable plasma concentrations are a well-documented challenge with naringenin, primarily due to its poor aqueous solubility and low oral bioavailability.[1][2] After oral administration, free naringenin is often found at negligible levels in the bloodstream.[3]
Troubleshooting Steps:
-
Formulation Strategy: Naringenin's poor solubility is a major limiting factor.[4] Consider the following formulation approaches to enhance its dissolution and absorption:
-
Complexation with Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase the solubility of naringenin by over 400-fold and its bioavailability in rats, with the area under the curve (AUC) increasing by 7.4-fold and the maximum concentration (Cmax) increasing by 14.6-fold.[1][2]
-
Nanosuspensions: Preparing naringenin as a nanosuspension can significantly increase its surface area for dissolution, leading to faster absorption.[5]
-
Phytosomes: Formulating naringenin into phytosomes, which are complexes of the natural product with phospholipids, can improve oral bioavailability.[4]
-
Vehicle Selection: For basic oral gavage, naringenin can be suspended in vehicles like a 0.5% carboxymethylcellulose (CMC) solution.[6][7] For intraperitoneal injections, solubilization can be tested in solvents like ethanol (B145695) or dimethylsulfoxide (DMSO), which are then diluted in physiological saline.[8][9]
-
-
Route of Administration: If oral administration continues to yield unsatisfactory results, consider intraperitoneal (IP) injection to bypass first-pass metabolism, though this may not be suitable for all study designs.
Q2: We are having difficulty detecting the parent naringenin in plasma samples. What is the likely metabolic fate of naringenin in rats?
A2: Naringenin undergoes extensive first-pass metabolism, primarily in the gut and liver.[3] In rats, it is rapidly and extensively conjugated to form naringenin glucuronides and sulfates.[3][10] Following intravenous administration of naringenin, sulfates and glucuronides can account for over 97% of the total exposure.[3] After oral administration, the parent compound is often undetectable, with sulfated conjugates being the predominant circulating metabolites.[3]
Troubleshooting Steps:
-
Analytical Method Modification: Your analytical method, likely HPLC, should be adapted to measure the conjugated metabolites.[11][12][13][14] This typically involves treating the plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent naringenin before quantification.[3]
-
Pharmacokinetic Sampling: Be aware that the peak concentrations of the conjugated metabolites may occur at different times compared to what might be expected for the parent compound.
Q3: What is a safe and effective dose of naringenin to use in a rat model?
A3: The appropriate dose of naringenin will depend on the specific animal model and the intended biological effect. Doses ranging from 20 mg/kg to 100 mg/kg administered orally have been used in rats for various studies, including those investigating anti-inflammatory and hepatoprotective effects.[15][16] For its precursor, naringin (B1676962), a no-observed-adverse-effect-level (NOAEL) in rats has been established at greater than 1250 mg/kg/day when administered orally for 13 consecutive weeks, suggesting a high safety margin.[17][18]
Q4: Why should I consider using this compound instead of naringenin, and what are the anticipated challenges?
A4: this compound is a derivative of naringenin designed to improve its lipid solubility and, consequently, its bioavailability. The acetylation of the hydroxyl groups is intended to increase its lipophilicity, which can enhance its absorption across the gastrointestinal tract.
Anticipated Advantages:
-
Improved Bioavailability: The primary rationale for using this compound is to overcome the poor oral bioavailability of the parent naringenin.
-
Potentially More Consistent Plasma Levels: By improving absorption, this compound may lead to more consistent and less variable plasma concentrations between subjects.
Anticipated Challenges:
-
Lack of In Vivo Data: There is currently a significant lack of published in vivo pharmacokinetic and pharmacodynamic data specifically for this compound. This makes dose selection and prediction of its metabolic fate challenging.
-
In Vivo Deacetylation: It is anticipated that this compound will act as a prodrug, being deacetylated in vivo to release the active naringenin. The rate and extent of this deacetylation are unknown and could be a source of variability.
-
Formulation: While more lipid-soluble, appropriate formulation of this compound for animal dosing will still be necessary to ensure consistent delivery.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Naringenin and its Metabolites in Rats After Intravenous (IV) and Oral (PO) Administration
| Parameter | Naringenin (IV) | Naringenin Glucuronides (IV) | Naringenin Sulfates (IV) | Naringenin Glucuronides (PO) | Naringenin Sulfates (PO) |
| Dose | 37 µmol/kg | 37 µmol/kg | 37 µmol/kg | 184 µmol/kg | 184 µmol/kg |
| Cmax (nmol/mL) | - | - | - | 4.8 ± 0.6 | 7.7 ± 1.2 |
| Tmax (min) | - | - | - | 130.0 ± 25.8 | 100.0 ± 20.0 |
| AUC (nmol·min/mL) | 114.3 ± 27.2 | 158.4 ± 40.5 | 4124.9 ± 1109.8 | 594.1 ± 103.5 | 1762.3 ± 315.7 |
| Half-life (min) | 39.5 ± 5.6 | 71.6 ± 7.9 | 255.3 ± 29.8 | - | - |
| Data adapted from a study in rats.[3] |
Table 2: Toxicity Profile of Naringin (Naringenin Precursor) in Sprague-Dawley Rats
| Study Type | Dose | Duration | Key Findings | NOAEL |
| Acute Oral Toxicity | Up to 16 g/kg | Single dose | No mortality or adverse clinical signs.[18] | Not applicable |
| Subchronic Oral Toxicity | 0, 50, 250, 1250 mg/kg/day | 13 weeks | No mortality or toxicologically significant changes.[18] | > 1250 mg/kg/day[18] |
| Chronic Oral Toxicity | 0, 50, 250, 1250 mg/kg/day | 6 months | No mortality or toxicologically significant changes.[17] | > 1250 mg/kg/day[17] |
| NOAEL: No-Observed-Adverse-Effect-Level |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Naringenin in Rats
-
Preparation of Dosing Solution:
-
Weigh the required amount of naringenin powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Suspend the naringenin powder in the 0.5% CMC solution to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 200g rat, administered at 2 mL/kg).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume of the suspension to be administered.
-
Gently restrain the rat.
-
Use an appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats).
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Pharmacokinetic Analysis of Naringenin in Rat Plasma by HPLC
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice) into heparinized tubes at predetermined time points after naringenin administration.
-
Centrifuge the blood at approximately 10,000 x g for 15 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Total Naringenin (Free + Conjugated):
-
To a 100 µL plasma sample, add an internal standard.
-
Add 100 µL of sulfatase/β-glucuronidase enzyme solution in an appropriate buffer (e.g., pH 5 acetate (B1210297) buffer).
-
Incubate the mixture at 37°C for 1-2 hours to allow for enzymatic hydrolysis of the conjugated metabolites.
-
Stop the reaction and precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).[3][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at approximately 288 nm.[3]
-
Quantification: Create a standard curve using known concentrations of naringenin to quantify the concentrations in the plasma samples.
-
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of naringenin in rats.
Caption: Naringenin inhibits the NF-κB signaling pathway.[19][20][21]
Caption: Naringenin inhibits the PI3K/Akt signaling pathway.[22][23][24][25][26]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Phytosome Based Drug Delivery of Naringenin and Naringin: Development, Characterization, and In Vivo Evaluation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Naringenin’s Neuroprotective Effect on Diazino-Induced Cerebellar Damage in Male Albino Rats, with Modulation of Acetylcholinesterase [mdpi.com]
- 8. Preparation of Naringenin Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Flavonoid Naringenin Inhibits Dimethylnitrosamine-Induced Liver Damage in Rats [jstage.jst.go.jp]
- 17. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. researchgate.net [researchgate.net]
Improving the reproducibility of Naringenin triacetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Naringenin (B18129) triacetate.
Frequently Asked Questions (FAQs)
1. What is Naringenin triacetate and how does it differ from Naringenin?
This compound is a synthetic derivative of Naringenin, a natural flavonoid found in citrus fruits. The three hydroxyl groups of Naringenin are acetylated to form this compound. This structural modification increases its lipophilicity, which can enhance its absorption and bioavailability. In biological systems, this compound is expected to act as a prodrug, being hydrolyzed by esterases to release the active compound, Naringenin.[1]
2. What is the primary mechanism of action of Naringenin (and by extension, this compound)?
Naringenin has been shown to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[2][3][4] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators. By suppressing NF-κB activation, Naringenin can reduce the production of inflammatory molecules like TNF-α, IL-6, and iNOS.[3][5] Other signaling pathways, including MAPK and PI3K/AKT, have also been implicated in the biological activities of Naringenin.[5][6][7]
3. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO. For in vitro experiments, a concentrated stock solution (e.g., 100 mg/mL in DMSO) can be prepared.[8] It is crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility. For cell culture experiments, the stock solution should be diluted in the culture medium to the final desired concentration immediately before use.
4. What are the recommended working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. For its parent compound, Naringenin, concentrations in the range of 1 to 100 µM are commonly used in in vitro studies.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound: The acetate (B1210297) groups can be hydrolyzed, converting the compound back to Naringenin. This can happen during storage or in the experimental system.[1] | - Prepare fresh stock solutions of this compound. - Minimize the time the compound is in aqueous solutions before being added to the experimental system. - Analyze the purity of your this compound stock solution periodically by HPLC to check for the presence of Naringenin. |
| Poor Solubility in Aqueous Media: While more lipophilic than Naringenin, this compound may still have limited solubility in aqueous buffers and cell culture media, leading to precipitation. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low and non-toxic to your cells (typically <0.1%). - Visually inspect for any precipitation after diluting the stock solution in your aqueous medium. - Consider using a formulation with solubilizing agents if solubility issues persist. |
| Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound. | - Perform a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic concentration range for your specific cell line. - Titrate the concentration of this compound to find the optimal non-toxic dose for your desired biological effect. |
Issue 2: Difficulty in Detecting and Quantifying this compound and its Metabolites
| Possible Cause | Troubleshooting Steps |
| Inadequate Analytical Method: The chosen analytical method may not be sensitive or specific enough to detect this compound and its hydrolyzed form, Naringenin. | - Utilize High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column for separation.[10][11][12][13] - For enhanced sensitivity and specificity, especially in complex biological matrices, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] |
| Sample Preparation Issues: Inefficient extraction from biological samples can lead to underestimation of the compound's concentration. | - For plasma or urine samples, solid-phase extraction (SPE) can be an effective cleanup and concentration step.[10][11] - Protein precipitation with a solvent like acetonitrile (B52724) is a common method for preparing samples for analysis.[12] |
| Co-elution with Interfering Substances: Components of the biological matrix may co-elute with this compound or Naringenin, affecting quantification. | - Optimize the HPLC gradient and mobile phase composition to achieve better separation.[10][11][13] - Use an internal standard for accurate quantification.[10] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of Naringenin with acetic anhydride (B1165640) in the presence of a catalyst, such as 4-(N,N-dimethylamino)-pyridine (DMAP), under microwave irradiation.[1]
| Parameter | Value |
| Reactants | Naringenin, Acetic Anhydride |
| Catalyst | 4-(N,N-dimethylamino)-pyridine (DMAP) |
| Reaction Condition | Microwave irradiation |
HPLC Analysis of Naringenin
The following table summarizes typical HPLC conditions for the analysis of Naringenin, which can be adapted for this compound.
| Parameter | Condition 1 (for Naringin) | Condition 2 (for Naringenin) |
| Column | Inertsil ODS-2 (250 x 4.6 mm, 5 µm)[10][11] | Inertsil ODS-2 (250 x 4.6 mm, 5 µm)[10][11] |
| Mobile Phase | Acetonitrile:0.1 M Ammonium Acetate (20:80, v/v; pH 7.1)[10] | Acetonitrile:0.1 M Ammonium Acetate:Acetic Acid (30:69:1, v/v; pH 4.9)[10] |
| Flow Rate | 1.0 mL/min[10][11] | 1.0 mL/min[10][11] |
| Detection Wavelength | 280 nm[10] | 292 nm[10] |
Visualizations
Experimental Workflow for In Vitro Studies
NF-κB Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus [mdpi.com]
- 10. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4'-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciprofiles.com [sciprofiles.com]
How to prevent Naringenin triacetate degradation during storage
This technical support center provides guidance on the proper storage and handling of Naringenin (B18129) triacetate to minimize degradation and ensure the integrity of your research material.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and storage of Naringenin triacetate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the compound from light.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should also be stored under the same conditions as the solid compound: -80°C for up to 6 months or -20°C for up to 1 month, with protection from light.[1] For aqueous solutions, it is not recommended to store them for more than one day.[2]
Q3: What are the primary signs of this compound degradation?
A3: The primary chemical degradation pathway for this compound is the hydrolysis of its acetyl groups, which yields Naringenin and partially acetylated intermediates. Visually, you might observe a change in the physical appearance of the solid or precipitation in a solution. Analytically, the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound in an HPLC chromatogram are clear indicators of degradation.
Q4: My experiment requires leaving a this compound solution at room temperature. How stable is it under these conditions?
A4: While specific stability data for this compound at room temperature is limited, based on the stability of similar compounds like Naringenin, it is advisable to minimize the time the solution is kept at room temperature. Naringenin itself is stable in propylene (B89431) glycol at 25°C for at least 4 months, but aqueous solutions are less stable.[1] To ensure the integrity of your experiment, it is best to prepare fresh solutions before use and protect them from light.
Q5: I suspect my this compound has degraded. How can I confirm this?
A5: You can confirm degradation by performing a purity analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. A comparison of the chromatogram of your sample with that of a fresh, properly stored standard of this compound will reveal any degradation. The presence of a significant peak corresponding to the retention time of Naringenin would be a strong indicator of hydrolysis.
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower effective concentration or interference from degradation products. | 1. Verify the storage conditions and age of your this compound stock. 2. Perform a purity check using HPLC (see Experimental Protocol section). 3. Prepare a fresh solution from a new or properly stored solid stock for subsequent experiments. |
| Precipitate forms in a stored solution | The solution may have become supersaturated upon cooling, or degradation products that are less soluble in the solvent may have formed. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it was likely due to supersaturation. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded and a fresh one prepared. |
| Discoloration of the solid compound or solution | Exposure to light or oxidative stress can sometimes lead to the formation of colored impurities. | 1. Ensure the compound is always stored in a light-protected container (e.g., amber vial). 2. If discoloration is observed, it is a sign of potential degradation. A purity check is recommended before use. |
Experimental Protocols
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its primary degradation product, Naringenin. This protocol is adapted from established methods for Naringenin and related flavonoids.[3][4][5]
Protocol: Stability-Indicating HPLC Analysis of this compound
Objective: To separate and quantify this compound and its potential hydrolysis product, Naringenin.
Materials:
-
This compound sample
-
Naringenin reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | 0-2 min: 30% B 2-15 min: 30% to 70% B 15-17 min: 70% to 30% B 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 289 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare a stock solution of Naringenin reference standard in acetonitrile (e.g., 1 mg/mL).
-
From the stock solutions, prepare working standards of known concentrations by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks based on the retention times of the standards. Naringenin, being more polar, will have a shorter retention time than the more lipophilic this compound.
-
Quantify the amount of this compound and Naringenin in the sample by comparing the peak areas with those of the standards.
-
Forced Degradation Study Protocol:
To understand the degradation pathways and confirm the stability-indicating nature of the HPLC method, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in 50% acetonitrile/water and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 100°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.
After each stress condition, analyze the samples using the HPLC method described above to identify and quantify the degradation products.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for troubleshooting suspected degradation.
References
- 1. Flavouring Group Evaluation 413 (FGE.413): Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Naringenin Triacetate in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Naringenin (B18129) Triacetate (NTA). As a lipophilic prodrug of Naringenin (NRG), NTA is designed to enhance absorption. However, the ultimate bioavailability of the active compound, naringenin, can still be limited by factors such as poor aqueous solubility of the parent compound.
This guide offers strategies to enhance the systemic exposure of naringenin following the administration of NTA, drawing upon extensive research into naringenin's bioavailability enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Optimization |
| Low or undetectable plasma concentrations of Naringenin after NTA administration. | Poor dissolution of NTA in the gastrointestinal tract. | Formulate NTA in a lipid-based delivery system (e.g., Self-Nanoemulsifying Drug Delivery System - SNEDDS) or as a nanosuspension to improve dissolution rate and solubility.[1][2][3] |
| Rapid metabolism of Naringenin in the gut wall and liver (first-pass effect).[4][5] | Co-administration with inhibitors of cytochrome P450 enzymes (e.g., piperine), though this requires careful dose consideration to avoid toxicity. | |
| High variability in plasma concentrations between subjects. | Differences in gut microbiota, which can hydrolyze NTA to NRG. | Ensure a consistent diet and consider the use of antibiotics in preclinical models to reduce microbial variability, although this may affect metabolism.[6] |
| Food effects on absorption. | Standardize feeding protocols. Administer NTA on an empty stomach or with a high-fat meal to assess food effects on absorption and bioavailability. | |
| Precipitation of NTA in aqueous buffers for in vitro assays or formulation. | Exceeding the solubility limit of NTA. | Prepare a high-concentration stock solution in a biocompatible organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the aqueous medium. |
| Interaction with other components in the formulation or buffer. | Test the solubility of NTA in simpler buffer systems first and then introduce other components sequentially to identify any problematic substances. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor bioavailability of Naringenin, the active form of NTA?
A1: The primary reasons for the poor bioavailability of naringenin are its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and extensive first-pass metabolism in the intestine and liver.[7][8]
Q2: How does Naringenin Triacetate aim to improve bioavailability?
A2: this compound is a more lipophilic prodrug of naringenin. The acetylation of the hydroxyl groups increases its lipid solubility, which is intended to enhance its absorption across the intestinal membrane. Following absorption, it is expected to be converted back to the active naringenin form by esterases.
Q3: What are the most effective formulation strategies to enhance the in vivo bioavailability of Naringenin (and by extension, NTA)?
A3: Several formulation strategies have proven effective for naringenin and are applicable to NTA:
-
Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase aqueous solubility and dissolution.[9][10][11][12][13]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes:
-
Solid Dispersions: Dispersing naringenin in a polymer matrix can create an amorphous form with enhanced solubility and dissolution.
-
Phytosomes: Complexing with phospholipids (B1166683) to form phytosomes can improve absorption and bioavailability.[17]
Q4: Are there any known signaling pathways affected by Naringenin that I should consider in my in vivo studies?
A4: Yes, naringenin is known to modulate several key signaling pathways, which are likely the ultimate targets following NTA administration. These include:
-
PI3K/Akt/mTOR Pathway: Involved in cell survival, proliferation, and apoptosis.[7]
-
NF-κB Signaling Pathway: A critical regulator of inflammation.[18][19]
-
MAPK Signaling Pathway: Plays a role in stress responses, cell proliferation, and apoptosis.[20][21]
-
PPARγ Activation: Involved in lipid metabolism and inflammation.[11][18]
Data Presentation: Enhancing Naringenin Bioavailability
The following tables summarize quantitative data from studies aimed at improving the bioavailability of Naringenin. These strategies are considered relevant for enhancing the systemic delivery of the active compound from its triacetate prodrug.
Table 1: Improvement of Naringenin Solubility with Different Formulations
| Formulation | Solubility Enhancement (fold increase) | Reference |
| Complexation with β-cyclodextrin (βCD) | 132 | [12] |
| Complexation with methyl-β-cyclodextrin (mβCD) | 526 | [12] |
| Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) | 437 | [12] |
| Solid Dispersion with HP-β-CD and NaHCO₃ | 458 | [22][23] |
| Lipid Nanocapsules (LNCs) | 69 | [16] |
Table 2: In Vivo Pharmacokinetic Parameters of Naringenin with Bioavailability Enhancement Strategies in Rats
| Formulation | Dose | Cmax (µg/mL) | AUC (hr*µg/mL) | Fold Increase in AUC | Reference |
| Naringenin alone | 20 mg/kg | 0.3 ± 0.1 | 2.0 ± 0.5 | - | [10][13] |
| Naringenin-HPβCD complex | 20 mg/kg | 4.3 ± 1.2 | 15.0 ± 4.9 | 7.4 | [10][13] |
| Naringenin Nanosuspension | Not Specified | ~2-fold increase vs. pure drug | ~1.8-fold increase vs. pure drug | 1.8 | [2] |
Experimental Protocols
1. Preparation of Naringenin-HPβCD Complex for In Vivo Studies
-
Methodology: A solution of hydroxypropyl-β-cyclodextrin (HPβCD) is prepared in water. Naringenin is then added to this solution in a specific molar ratio (e.g., 1:1). The mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation. The resulting solution can be lyophilized to obtain a solid powder of the complex, which can be reconstituted for oral administration.[9][11][12]
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[10][13]
-
Dosing: Animals are fasted overnight before oral administration of the naringenin formulation (e.g., 20 mg/kg).
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of naringenin and its metabolites are quantified using a validated LC-MS/MS method.[4][5]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Signaling Pathways Modulated by Naringenin
References
- 1. Formulation and Evaluation of Naringenin Nanosuspensions for Bioavailability Enhancement | Semantic Scholar [semanticscholar.org]
- 2. Formulation and Evaluation of Naringenin Nanosuspensions for Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nasetjournal.com [nasetjournal.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Pharmacokinetics of Naringin in Rat after Oral Administration of Chaihu-Shu-Gan-San Aqueous Extract and Naringin Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inhealthnature.com [inhealthnature.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enhanced Solubility and Permeability of Naringenin Across Non-Everted Sacs of Rat Small Intestine by Lipid Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phytosome Based Drug Delivery of Naringenin and Naringin: Development, Characterization, and In Vivo Evaluation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 18. mdpi.com [mdpi.com]
- 19. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Naringenin triacetate in cells
Welcome to the Technical Support Center for Naringenin (B18129) Triacetate (NTA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of Naringenin Triacetate in cellular experiments.
This compound is the triacetylated form of naringenin, a natural flavonoid found in citrus fruits. The triacetate form offers improved bioavailability, and it is readily hydrolyzed to naringenin within cells to exert its biological effects. While naringenin has a wide range of documented therapeutic properties, it's crucial to be aware of its potential off-target effects to ensure accurate experimental interpretation.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
What are the known primary targets and pathways affected by Naringenin?
Naringenin is known to modulate a variety of signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Naringenin has been shown to inhibit this pathway, which is crucial for cell proliferation, growth, and survival.[1][2]
-
NF-κB Signaling Pathway: Naringenin can suppress the activation of NF-κB, a key regulator of inflammation and immune responses.[3][4][5][6]
-
MAPK Signaling Pathway: It can modulate the activity of MAPKs (ERK, p38, JNK), which are involved in stress responses, apoptosis, and proliferation.
-
JAK/STAT Signaling Pathway: Naringenin has been observed to inhibit this pathway, which is important for cytokine signaling and cell growth.
What is the most significant known off-target of this compound?
This compound has been identified as a binder of the first bromodomain of Bromodomain-containing protein 4 (BRD4) , referred to as BRD4(BD1).[7] BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription. Inhibition of BRD4 can lead to widespread changes in gene expression, which may be a source of off-target effects in your experiments.
At what concentration should I be concerned about off-target effects?
The concentration at which off-target effects become significant is cell-type and context-dependent. As a general guideline:
-
Low Micromolar Range (1-10 µM): Effects on pathways like PI3K/AKT and NF-κB are often observed in this range.
-
Higher Micromolar Range (>10 µM): The likelihood of off-target effects, including the inhibition of BRD4, increases at higher concentrations.
It is crucial to perform dose-response experiments for your specific cell line and endpoint to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.
Can this compound interfere with common cell-based assays?
Yes, like many flavonoid compounds, naringenin can present experimental artifacts:
-
Autofluorescence: Naringenin is a fluorescent molecule, which can interfere with fluorescence-based assays such as immunofluorescence microscopy, flow cytometry, and fluorescent reporter assays.[5]
-
MTT Assay Interference: Naringenin has been reported to interfere with the MTT assay, a common method for measuring cell viability. This can lead to an overestimation or underestimation of cell viability.[3][6]
-
Precipitation in Media: At higher concentrations, this compound may precipitate in cell culture media, especially if not properly solubilized. This can lead to inconsistent results and cellular stress.
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Changes in Gene Expression
You observe widespread changes in gene expression that are not consistent with the known effects on your target pathway.
Potential Cause: Off-target inhibition of BRD4 by this compound. BRD4 is a key transcriptional regulator, and its inhibition can lead to broad transcriptional changes.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Perform a Dose-Response Curve: | Determine the lowest effective concentration of NTA for your intended on-target effect. |
| 2 | Validate with a Known BRD4 Inhibitor: | Treat cells with a well-characterized BRD4 inhibitor (e.g., JQ1) and compare the gene expression profile to that of NTA treatment. |
| 3 | BRD4 Knockdown/Knockout: | Use siRNA, shRNA, or CRISPR/Cas9 to reduce BRD4 expression and observe if the phenotype mimics NTA treatment. |
| 4 | RNA-Sequencing Analysis: | Perform RNA-seq on cells treated with NTA and compare the differentially expressed genes to known BRD4 target genes. |
Logical Workflow for Investigating Unexpected Gene Expression
Caption: Workflow to determine if unexpected gene expression is due to BRD4 inhibition.
Issue 2: Inconsistent or Non-reproducible Results
You are observing high variability between replicate experiments.
Potential Cause: Poor solubility and precipitation of this compound in the cell culture medium.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Check Stock Solution: | Ensure your NTA stock solution (typically in DMSO) is fully dissolved and free of precipitates. Gentle warming or sonication may help. |
| 2 | Optimize Dilution: | Add the NTA stock solution to pre-warmed (37°C) media and mix thoroughly by vortexing or inversion to avoid localized high concentrations. |
| 3 | Visual Inspection: | After preparing the NTA-containing media, visually inspect it for any signs of precipitation or cloudiness. |
| 4 | Solubility Test: | Perform a simple solubility test by preparing a serial dilution of NTA in your specific cell culture medium and observing for precipitation. |
| 5 | Reduce Final DMSO Concentration: | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity. |
Issue 3: Discrepancies in Cell Viability Assays
You are getting conflicting results between different cell viability assays (e.g., MTT vs. CellTiter-Glo® or Trypan Blue exclusion).
Potential Cause: Interference of Naringenin with the MTT assay chemistry or its inherent autofluorescence affecting fluorescence-based readouts.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Use a Non-MTT Based Assay: | Switch to a luminescence-based assay (e.g., CellTiter-Glo®) or a direct cell counting method (e.g., Trypan Blue exclusion) to confirm viability results. |
| 2 | Include a "No-Cell" Control: | For colorimetric or fluorometric assays, include a control well with media and NTA but no cells to measure any background signal from the compound itself. |
| 3 | Measure Autofluorescence: | If using a fluorescence-based assay, measure the fluorescence of cells treated with NTA without the assay reagent to determine its contribution to the final signal. |
Signaling Pathway Overview: Potential Off-Target Effects of Naringenin
Caption: this compound's primary targets and its known off-target, BRD4.
Experimental Protocols
Here are detailed methodologies for key experiments to identify and validate off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Validate BRD4 Engagement
This protocol allows for the assessment of NTA binding to its target, BRD4, in a cellular context.
Materials:
-
Cells of interest
-
This compound (NTA)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-BRD4, anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with NTA at various concentrations (e.g., 1, 10, 50 µM) or DMSO for 1-2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting to detect the levels of soluble BRD4 and GAPDH.
Data Interpretation: If NTA binds to BRD4, it will stabilize the protein, leading to a higher amount of soluble BRD4 at elevated temperatures compared to the DMSO control.
CETSA Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Proteomic Profiling to Identify Off-Target Proteins
This protocol uses mass spectrometry to identify proteins that are differentially expressed or have altered thermal stability upon NTA treatment.
Materials:
-
Cells of interest
-
This compound (NTA)
-
DMSO (vehicle control)
-
Cell lysis buffer for mass spectrometry
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Grow cells and treat with NTA or DMSO at a desired concentration and time point.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between NTA-treated and DMSO-treated samples to identify differentially expressed proteins. For thermal proteome profiling (TPP), this is combined with the CETSA heating steps.
Data Interpretation: Proteins that show significant changes in abundance or thermal stability upon NTA treatment are potential off-targets.
Protocol 3: RNA-Sequencing to Assess Global Transcriptional Changes
This protocol is used to identify genome-wide changes in gene expression following NTA treatment.
Materials:
-
Cells of interest
-
This compound (NTA)
-
DMSO (vehicle control)
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with NTA or DMSO. Harvest cells and extract total RNA using a commercial kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform sequencing on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis between NTA-treated and DMSO-treated samples.
Data Interpretation: Differentially expressed genes can provide insights into the pathways affected by NTA, including potential off-target pathways. Comparing these genes to known BRD4 target genes can help validate BRD4 as an off-target.
Quantitative Data Summary
| Cellular Effect | Cell Line | Effective Concentration (µM) | Reference |
| Inhibition of PI3K/AKT Pathway | MH-S (alveolar macrophages) | 10 - 40 | [7] |
| Inhibition of NF-κB Activation | Human macrophages | 25 - 100 | [3] |
| Inhibition of Cell Proliferation | MCF-7 (breast cancer) | IC50 ≈ 49 (48h) | [4] |
| Inhibition of Cell Proliferation | MDA-MB-231 (breast cancer) | 10 - 80 µg/mL | [3] |
| Apoptosis Induction | HepG2 (liver cancer) | 80 - 320 | [8] |
| Inhibition of Cell Migration | U87 (glioblastoma) | 30 | [9] |
Note: The conversion of µg/mL to µM for naringenin (molar mass ≈ 272.25 g/mol ) is approximately 1 µg/mL ≈ 3.67 µM.
This technical support center provides a starting point for addressing the potential off-target effects of this compound. We strongly recommend that researchers perform careful dose-response studies and validation experiments in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Naringenin Triacetate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive answers and troubleshooting strategies for optimizing the incubation time of Naringenin triacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Naringenin?
This compound is a synthetic derivative of Naringenin, a natural flavonoid found in citrus fruits. It is a prodrug, meaning it is an inactive compound that is converted into the active form, Naringenin, within the cell by intracellular esterases. The addition of the three acetate (B1210297) groups enhances the compound's lipophilicity, which can improve its cell permeability and bioavailability compared to its parent compound, Naringenin. This compound is also a binder of the first bromodomain of BRD4 (BRD4 BD1)[1].
Q2: What are the primary cellular effects of this compound?
Once converted to Naringenin, the compound exerts a wide range of biological activities, primarily anti-inflammatory, antioxidant, and anti-cancer effects.[2] The core mechanism involves the modulation of key cellular signaling pathways. Naringenin is known to inhibit the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[3][4][5][6][7] By suppressing these pathways, it can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as COX-2.[3][4][8][9] It also influences the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[3][10][11][12]
Q3: How should I prepare and store this compound stock solutions?
Naringenin and its derivatives have poor water solubility, which is a critical factor in experimental design.[13][14]
-
Solvent Selection: Stock solutions should be prepared in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is commonly used. Other options include ethanol (B145695) and dimethylformamide (DMF).[15]
-
Preparation: Dissolve the this compound powder in your chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] For short-term use, a solution stored at -20°C should be used within a month.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: When preparing your working concentration, dilute the stock solution directly into the pre-warmed cell culture medium. The final concentration of the organic solvent in the medium should be kept to a minimum (typically <0.5% and preferably <0.1%) to avoid solvent-induced cytotoxicity.
Guide to Optimizing Incubation Time
Q4: How do I determine the optimal incubation time for my experiment?
The optimal incubation time is not a single value; it is highly dependent on the biological question and the specific endpoint being measured. A systematic approach is necessary.
-
Literature Review: Begin by reviewing studies that have used Naringenin or similar compounds in your specific cell line or a related one.
-
Define Your Endpoint: The kinetics of your target process will dictate the ideal time frame.
-
Signaling Events (e.g., protein phosphorylation): These are often rapid events, occurring within minutes to a few hours.
-
Gene Expression Changes (mRNA levels): These typically occur over several hours (e.g., 4 to 24 hours).
-
Protein Expression Changes: These require transcription and translation, usually taking 12 to 48 hours to become apparent.
-
Cellular Fates (e.g., apoptosis, cell viability): These are longer-term outcomes, often measured between 24 and 72 hours.[16][17][18]
-
-
Perform a Time-Course Experiment: Treat your cells with a fixed, non-toxic concentration of this compound and collect samples at multiple time points (e.g., 0, 2, 6, 12, 24, 48 hours). Analyze your endpoint at each point to identify the time of maximal effect or the most relevant time window for your hypothesis.
Caption: Workflow for optimizing this compound incubation time.
Data Presentation: Incubation Parameters
The following table summarizes typical experimental parameters for Naringenin and its related compounds from published studies. Note that this compound concentrations may need to be adjusted based on its uptake and hydrolysis rate in your specific cell model.
Table 1: Summary of Experimental Conditions for Naringenin/Naringin
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time(s) |
|---|---|---|---|
| RAW 264.7 Macrophages | Western Blot (MAPK/NF-κB) | 20 - 80 µM | 30 min |
| rMC1 Müller Cells | MTT (Cell Viability) | 1 - 100 µM | 24h, 48h, 72h |
| A431 Carcinoma Cells | MTT (Cell Viability) | 50 - 750 µM | 21h |
| A431 Carcinoma Cells | Flow Cytometry (Cell Cycle) | 100 - 500 µM | 24h |
| HepG2 Hepatoma Cells | CCK-8 (Cell Viability) | 80 - 360 µM | 24h |
| THP-1 Macrophages | Oil Red O Staining | 4 - 32 µg/mL | 48h |
| Astrocyte Cultures | MTT (Cell Viability) | 1 - 100 µM | 24h |
| A549 Lung Cancer Cells | Apoptosis/Cell Cycle | Not specified | 24h |
Data compiled from multiple sources.[4][14][16][17][18][19][20]
Troubleshooting Guide
Q5: I'm not observing any effect from the this compound. What could be the issue?
-
Insufficient Incubation Time: The effect you are measuring may require a longer exposure. Refer to the time-course experiment workflow above.
-
Sub-optimal Concentration: The concentration may be too low. Perform a dose-response experiment to find the effective concentration range.
-
Compound Inactivity: Ensure your stock solution is fresh and was stored correctly. This compound must be hydrolyzed by cellular esterases to become active; consider that different cell lines may have varying levels of esterase activity.
-
Cell Line Resistance: The signaling pathway modulated by Naringenin may not be active or relevant in your chosen cell line for the phenotype you are studying.
Q6: My cells are showing high levels of death, even at low concentrations. How can I mitigate this?
-
Determine Cytotoxicity Threshold: The first step in any experiment with a new compound is to determine its cytotoxic concentration range. Run a cell viability assay (e.g., MTT, CCK-8) with a broad range of concentrations (e.g., 1 µM to 500 µM) for 24h or 48h.
-
Reduce Incubation Time: High concentrations may be tolerated for shorter periods. If you are looking at a rapid signaling event, a 1-4 hour incubation may be sufficient and less toxic than a 24-hour treatment.
-
Check Solvent Concentration: Ensure the final DMSO (or other solvent) concentration in your media is not exceeding 0.1-0.5%, as the solvent itself can be toxic.
Q7: The compound is precipitating when I add it to my cell culture medium. What should I do?
This is a common issue related to the poor aqueous solubility of flavonoids.[13][15]
-
Check Stock Concentration: Your stock solution might be too concentrated, causing precipitation upon dilution into an aqueous environment.
-
Final Concentration Limit: Do not exceed the solubility limit in the final medium. For Naringenin, the solubility in a 1:1 DMF:PBS solution is approximately 0.5 mg/ml.[15]
-
Dilution Technique: Add the stock solution dropwise into the pre-warmed culture medium while gently vortexing or swirling to facilitate dispersion.
-
Reduce Serum: In some cases, components in fetal bovine serum (FBS) can cause compounds to precipitate. While not always feasible, testing with reduced-serum media may help.
Caption: A flowchart for troubleshooting common experimental issues.
Key Signaling Pathways & Experimental Protocols
Naringenin primarily impacts the NF-κB and MAPK signaling cascades to exert its anti-inflammatory effects.
Caption: Simplified Naringenin signaling pathways.[2][3][5][8][9]
Protocol: Cell Viability by MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include "untreated" and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubation: Incubate the plate for your desired time (e.g., 24, 48, or 72 hours) under standard culture conditions.[16][17]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol: Protein Expression by Western Blot
This protocol provides a general workflow for analyzing changes in protein levels or phosphorylation status after treatment.
Materials:
-
Cells of interest grown in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat with this compound for the desired time (e.g., 30 minutes for phosphorylation, 24 hours for total protein).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or tubulin). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Naringenin targets ERK2 and suppresses UVB‐induced photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcellsciencenews.com [stemcellsciencenews.com]
- 7. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Design, Statistical Optimization, and In Vitro Evaluation of a Naringenin Nanoemulsion to Enhance Apoptotic Activity in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Naringin Inhibits Macrophage Foam Cell Formation by Regulating Lipid Homeostasis and Metabolic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Naringenin triacetate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays involving Naringenin triacetate. Designed for researchers, scientists, and drug development professionals, this guide offers practical solutions to achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution during my experiment. How can I improve its solubility?
A1: this compound, a more lipophilic derivative of Naringenin, has improved lipid solubility but may still present challenges in aqueous solutions.[1]
-
Solvent Choice: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Prepare a high-concentration stock solution in 100% DMSO.
-
Working Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Sonication: If you observe precipitation after dilution, gentle sonication can help to redissolve the compound.[3]
-
Formulation for In Vivo Studies: For in vivo applications, specific formulations can be used. One example is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil.[3]
Q2: I'm observing inconsistent results in my cell-based assays. What are the potential sources of variability?
A2: Inconsistent results in cell-based assays can stem from several factors related to the compound, the cells, or the assay procedure itself.
-
Compound Stability: While this compound has improved stability over Naringenin, it is still susceptible to degradation.[4] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[3] Avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the compound or assay reagents, can introduce significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Incubation Time: Adhere to a consistent incubation time for compound treatment and for each step of the assay protocol.
-
Metabolism of this compound: Be aware that cultured cells may metabolize this compound, potentially converting it back to Naringenin or other metabolites. This could lead to time-dependent effects.
Q3: I am not seeing the expected biological activity with this compound. What could be the reason?
A3: A lack of biological activity could be due to several factors, from the compound's concentration to the specific biology of your experimental system.
-
Concentration Range: Ensure you are using a relevant concentration range. The half-maximal inhibitory concentration (IC50) of acetylated Naringenin can vary significantly between different cell lines.[2] Refer to the data table below for published IC50 values.
-
Mechanism of Action: this compound has been identified as a potential binder to the first bromodomain of BRD4 (BRD4 BD1).[3] Ensure your cell line expresses BRD4 and that the endpoint you are measuring is relevant to BRD4 inhibition. The parent compound, Naringenin, is known to induce apoptosis and cell cycle arrest through various pathways, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways like JAK/STAT and Akt.
-
Metabolite Activity: The biological activity you observe might be due to metabolites of this compound. Consider that the acetyl groups may be cleaved by cellular esterases, releasing Naringenin.
Data Presentation
Table 1: Comparative IC50 Values of Naringenin and Acetylated Naringenin (this compound) in Different Cancer Cell Lines [2]
| Compound | Cell Line | IC50 (µM) | Fold Change (Acetylated vs. Parent) |
| Naringenin | MDA-MB-231 | >160 | - |
| Acetylated Naringenin | MDA-MB-231 | 156.4 | ~1.02 |
| Naringenin | HCT-116 | 120.4 | - |
| Acetylated Naringenin | HCT-116 | 94.3 | ~1.28 |
| Naringenin | HepG2 | >160 | - |
| Acetylated Naringenin | HepG2 | >160 | - |
Experimental Protocols
Protocol 1: Cell Viability Assay using Trypan Blue Exclusion
This protocol is adapted from a study that used a trypan blue dye exclusion assay to determine the IC50 of acetylated flavonoids.[2]
-
Cell Seeding: Plate cells in 6-well plates at a density of 5.0 x 10⁴ cells/well for MDA-MB-231 cells, 1.96 x 10⁵ cells/well for HCT-116 cells, or 2.4 x 10⁵ cells/well for HepG2 cells. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control, and should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using trypsin.
-
Staining and Counting: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This is a general protocol for apoptosis detection that can be adapted for use with this compound, based on methods used for Naringenin.[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control as described in the cell viability protocol.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Caption: A typical experimental workflow for cell-based assays with this compound.
Caption: A simplified signaling pathway for Naringenin-induced apoptosis.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Design, Statistical Optimization, and In Vitro Evaluation of a Naringenin Nanoemulsion to Enhance Apoptotic Activity in A549 Lung Cancer Cells [mdpi.com]
- 4. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Naringenin Triacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Naringenin (B18129) triacetate. The focus is on strategies to enhance its cellular uptake and achieve desired intracellular concentrations.
Note: Naringenin triacetate is a prodrug of Naringenin, designed for improved bioavailability. The strategies discussed below are primarily based on studies involving Naringenin. These approaches are highly relevant for this compound, as it is converted to Naringenin within the cell, and its overall intracellular accumulation is subject to similar limitations such as cellular efflux.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high intracellular concentrations of this compound?
A1: The primary challenges stem from the physicochemical properties of its active form, Naringenin. Key obstacles include:
-
Poor Aqueous Solubility : Naringenin is a hydrophobic molecule, which limits its solubility in aqueous cell culture media and can lead to precipitation, reducing the effective concentration available for cellular uptake.[1][2]
-
First-Pass Metabolism : In in vivo models, Naringenin undergoes extensive metabolism in the liver and intestines, which can significantly reduce the amount of the compound that reaches systemic circulation and the target cells.[1]
-
Cellular Efflux : Naringenin is a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp).[1][3] These transporters actively pump the compound out of the cell, limiting its intracellular accumulation.[1][3]
Q2: What are the main strategies to overcome these obstacles and enhance cellular uptake?
A2: Strategies can be broadly categorized into formulation-based approaches and biological-based approaches.
-
Formulation Strategies : These focus on improving the delivery of the compound to and into the cell.
-
Nanoparticle Encapsulation : Formulating Naringenin in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across cell membranes.[2][4][5]
-
Complexation with Cyclodextrins : Using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase the aqueous solubility of Naringenin by forming inclusion complexes.[6][7][8]
-
Microemulsions and Solid Dispersions : These formulations enhance the dissolution rate and solubility of Naringenin, making it more readily available for absorption.[1][9][10]
-
-
Biological Strategies : These focus on modulating cellular processes to increase net intracellular accumulation.
-
Inhibition of Efflux Pumps : Co-administration with an efflux pump inhibitor, such as verapamil (B1683045), can block the removal of Naringenin from the cell, thereby increasing its concentration inside the cell.[3] Interestingly, Naringenin itself has been shown to have some efflux pump inhibitory properties.[11][12][13]
-
Q3: My cells appear to be actively removing Naringenin. What is happening and how can I confirm it?
A3: This phenomenon is likely due to the activity of ATP-binding cassette (ABC) transporters, commonly known as efflux pumps (e.g., P-glycoprotein).[3] These pumps use ATP to transport substrates out of the cell.
To confirm if efflux pumps are limiting accumulation in your cell line, you can perform an uptake experiment in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in intracellular Naringenin concentration in the presence of the inhibitor would suggest that efflux is a key limiting factor.[3]
Q4: I am seeing high variability in my results when using a nanoformulation. What are the common troubleshooting steps?
A4: High variability with nanoformulations can arise from several factors:
-
Formulation Instability : Check for signs of aggregation or precipitation in your nanoformulation stock over time. Ensure consistent particle size and zeta potential between batches.
-
Inconsistent Dosing : Ensure the nanoformulation is homogeneously suspended before each use. Vortex or sonicate the suspension as recommended by the preparation protocol.
-
Cellular Factors : Standardize cell passage number and seeding density, as efflux pump expression and membrane characteristics can change with prolonged culture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable intracellular Naringenin concentration despite high treatment dose. | 1. Poor solubility of the compound in the experimental medium.2. Rapid efflux of the compound by cellular transporters (e.g., P-gp).3. Degradation of the compound in the medium. | 1. Improve Solubility : Use a formulation strategy such as complexation with HPβCD or encapsulation in liposomes or SLNs.[6][14]2. Inhibit Efflux : Co-treat cells with an efflux pump inhibitor like verapamil to see if uptake improves.[3]3. Assess Stability : Check the stability of your compound in the cell culture medium over the time course of your experiment using an analytical method like HPLC. |
| Inconsistent results between experimental replicates or different experimental days. | 1. Inconsistent preparation of the dosing solution.2. Variability in the nanoformulation (e.g., particle size, encapsulation efficiency).3. Biological variability in cell culture (e.g., cell confluency, passage number). | 1. Standardize Preparation : Prepare a fresh stock solution for each experiment and ensure complete dissolution. If using a nanoformulation, ensure it is fully resuspended.2. Characterize Formulation : Characterize each new batch of nanoformulation for particle size, polydispersity index (PDI), and encapsulation efficiency to ensure consistency.[14][15]3. Standardize Cell Culture : Use cells within a narrow passage number range and ensure consistent cell confluency at the time of treatment. |
Quantitative Data Summary
The following table summarizes the reported enhancement in Naringenin's bioavailability and permeability using various formulation strategies.
| Formulation Strategy | Model System | Key Findings | Fold Enhancement | Reference(s) |
| Complexation with HPβCD | Caco-2 Cells | Increased transport across monolayer | 11x | [6][8][16] |
| Rats (Oral) | Increased plasma AUC | 7.4x | [6][7][16] | |
| Rats (Oral) | Increased maximum plasma concentration (Cmax) | 14.6x | [6][7][16] | |
| Aqueous Solution | Increased water solubility | >400x | [6][7][8] | |
| Solid Lipid Nanoparticles (SLNs) | Rats (Pulmonary) | Increased relative bioavailability vs. suspension | 2.53x | [15][17] |
| Microemulsion (ME) | Ex vivo Cornea | Increased bioavailability vs. suspension | 1.45x | [9] |
| Lipid Nanocapsules (LNCs) | In vitro | Increased water solubility | 69x | [18] |
| Rat Intestine Sac | Increased gut permeation | 4.33x | [18] |
Key Experimental Protocols
Protocol 1: Preparation of Naringenin-Loaded Liposomes
This protocol is based on the thin-film hydration method, a common technique for preparing liposomes.[19]
Materials:
-
Naringenin
-
Phospholipids (e.g., Soybean Phosphatidylcholine or DPPC)
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS) or HEPES buffer
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation : Dissolve Naringenin, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature to form a thin, dry lipid film on the flask wall.
-
Hydration : Add the aqueous buffer (e.g., PBS) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the lipid transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication) : To reduce the size and lamellarity of the vesicles, sonicate the suspension using a probe or bath sonicator until the milky suspension becomes translucent.
-
Size Reduction (Extrusion) : For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.
-
Purification : Remove any unencapsulated Naringenin by dialysis or size exclusion chromatography.
-
Characterization : Analyze the final liposome formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay
This assay is the gold standard in vitro method for predicting intestinal drug absorption.[20][21]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (LC-MS or HPLC) for quantifying Naringenin
Methodology:
-
Cell Seeding : Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Cell Culture : Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Test : Before the transport experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Additionally, perform a Lucifer yellow permeability test. A low permeability of Lucifer yellow indicates a tight monolayer.
-
Transport Experiment (Apical to Basolateral) : a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound test solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
Sample Analysis : Quantify the concentration of Naringenin in the collected samples using a validated analytical method like LC-MS.
-
Calculate Apparent Permeability (Papp) : Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for troubleshooting low cellular uptake of this compound.
Caption: Factors affecting the net intracellular concentration of Naringenin.
Caption: A simplified workflow for preparing and testing a nanoformulation.
References
- 1. inhealthnature.com [inhealthnature.com]
- 2. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Development of a naringenin microemulsion as a prospective ophthalmic delivery system for the treatment of corneal neovascularization: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Naringenin as potentiator of norfloxacin efficacy through inhibition of the NorA efflux pump in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. altuner.me [altuner.me]
- 14. dovepress.com [dovepress.com]
- 15. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Solubility and Permeability of Naringenin Across Non-Everted Sacs of Rat Small Intestine by Lipid Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposomal-Naringenin Radiosensitizes Triple-Negative Breast Cancer MDA-MB-231 Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 21. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Naringenin Triacetate Concentration for Biological Response
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Naringenin triacetate in experimental settings. This compound, a derivative of the flavonoid Naringenin, offers improved lipid solubility and bioavailability, making it a valuable compound for research.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you determine the optimal concentration for your specific biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Naringenin?
This compound is a synthetic derivative of Naringenin, a natural flavonoid found in citrus fruits. The addition of three acetate (B1210297) groups enhances its lipophilicity, which is expected to improve its solubility in organic solvents and its ability to cross cell membranes, potentially leading to increased bioavailability and cellular uptake compared to its parent compound, Naringenin.[1] This modification is particularly advantageous given Naringenin's known low water solubility.[2]
Q2: What is a good starting concentration for this compound in cell culture experiments?
While specific data for this compound is limited, a good starting point can be extrapolated from studies using Naringenin. For most cell lines, a concentration range of 10 µM to 100 µM is a reasonable starting point for assessing its biological activity.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: What solvents should I use to dissolve this compound?
Naringenin is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (B127407) (DMF).[2][5] this compound, being more lipophilic, is also expected to be readily soluble in these solvents. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).
Q4: At what concentrations might I expect to see cytotoxic effects?
Cytotoxicity is cell-type dependent. For Naringenin, some studies have shown slight toxicity at concentrations around 100 µM in astrocytes, while in other cell lines like A431, significant cytotoxicity is observed at higher concentrations (e.g., 500 µM).[3][6] It is essential to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional assays.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound.
Problem 1: No observable biological effect.
-
Insufficient Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM).
-
-
Poor Solubility/Precipitation: The compound may have precipitated out of the cell culture medium.
-
Solution: Visually inspect the culture wells for any precipitate. Ensure the final solvent concentration is appropriate and that the stock solution is fully dissolved before adding it to the medium. Consider preparing fresh dilutions for each experiment.
-
-
Metabolic Instability: Flavonoids can be unstable in cell culture media.[7]
-
Cell Type Specificity: The targeted signaling pathway may not be active or responsive in your chosen cell line.
-
Solution: Confirm that the signaling pathways of interest (e.g., NF-κB, MAPK, PI3K/Akt) are active in your cell model.
-
Problem 2: High levels of cell death or unexpected cytotoxicity.
-
Concentration Too High: The concentration of this compound may be in the toxic range for your cells.
-
Solution: Perform a cytotoxicity assay to determine the IC50 value and select a non-toxic concentration for your experiments.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent control to assess its effect on cell viability.
-
-
Compound Purity: Impurities in the compound preparation could be contributing to toxicity.
-
Solution: Use a high-purity grade of this compound from a reputable supplier.
-
Data Presentation
The following tables summarize quantitative data for Naringenin, which can serve as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of Naringenin in Various In Vitro Studies
| Cell Line | Biological Effect | Effective Concentration | Reference |
| HepG2 | Inhibition of cell proliferation, induction of apoptosis | 80 - 320 µM | [9] |
| A549 (Lung Cancer) | Inhibition of cell viability | 100 - 200 µmol/L | [4] |
| HT-29 (Colon Cancer) | Inhibition of cell proliferation | > 0.71 mmol | [10] |
| Astrocytes | No significant toxicity | 1 - 50 µM | [3] |
| HaCaT (Keratinocytes) | No significant effect on cell morphology | 50 - 500 µM | [6] |
Table 2: Cytotoxicity Data for Naringenin
| Cell Line | Assay | IC50 / Observation | Reference |
| HepG2 | CCK-8 | Dose-dependent inhibition (44.27% viability at 320 µM) | [9] |
| A549 (Lung Cancer) | SRB | 32.1% viability at 200 µmol/L | [4] |
| Astrocytes | MTT | <15% toxicity at 100 µM | [3] |
| HaCaT (Keratinocytes) | MTT | Morphological changes and cell death at 750 µM | [6] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Signaling Pathway Analysis (e.g., NF-κB Pathway)
This protocol can be used to investigate the effect of this compound on protein expression and phosphorylation in key signaling pathways.
-
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate time. Include a vehicle control.
-
If studying pathway activation, you may need to stimulate the cells (e.g., with LPS or TNF-α) for a short period before harvesting.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways potentially modulated by Naringenin and a general experimental workflow.
Caption: Key signaling pathways potentially modulated by this compound.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting flowchart for optimizing this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The variable effect on proliferation of a colon cancer cell line by the citrus fruit flavonoid Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naringenin Triacetate Toxicity in Long-Term Studies
Disclaimer: This document provides technical information on Naringenin and its derivatives based on available scientific literature. Naringenin triacetate is an acetylated form of Naringenin. While specific long-term toxicity data for this compound is limited, its toxicological profile is expected to be closely related to that of Naringenin. All experimental work should be conducted in accordance with institutional and national guidelines for laboratory animal care and use.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term toxicity of this compound?
A1: While specific long-term toxicity studies on this compound are not extensively available, data from its parent compound, Naringenin, and its glycoside, Naringin (B1676962), suggest a low toxicity profile. In a 6-month chronic toxicity study in Sprague-Dawley rats, the No-Observed-Adverse-Effect-Level (NOAEL) for Naringin was determined to be greater than 1250 mg/kg/day when administered orally.[1] Similarly, a 13-week subchronic study in rats also established a NOAEL of over 1250 mg/kg/day for Naringin.[2] For Naringenin, the acute oral lethal dose (LD50) in rats is greater than 2000 mg/kg, classifying it as a substance with low acute toxicity according to OECD guidelines.[3][4]
Q2: What are the common signs of toxicity to monitor in long-term animal studies with Naringenin derivatives?
A2: Based on studies with Naringin, at very high doses, slight, non-pathological, and reversible hair loss and a slight decrease in body weight have been observed in rats.[1] However, no significant toxicologically relevant changes in clinical signs, hematology, clinical biochemistry, or organ histopathology were noted.[1][2] It is crucial to monitor general clinical signs, body weight, food and water consumption, hematological and biochemical parameters, and perform detailed histopathological examination of major organs.
Q3: Can this compound induce cellular toxicity?
A3: In vitro studies on Naringenin have shown dose-dependent effects on cell viability. At lower concentrations (≤1 mM), Naringin exhibits low cytotoxicity with over 80% cell viability.[5][6] However, at higher concentrations, Naringenin can induce apoptosis, particularly in cancer cell lines, often mediated by an increase in reactive oxygen species (ROS).[7] It has been observed that Naringenin has a significantly less inhibitory effect on normal cells compared to cancer cells.[7]
Q4: How can the bioavailability of this compound be improved to potentially reduce the required dose and minimize toxicity?
A4: Poor water solubility and low bioavailability are challenges with Naringenin.[8] Formulation strategies such as the development of nanoemulsions, nanoparticles, and liposomes have been shown to enhance its solubility and bioavailability.[8][9] These advanced delivery systems can potentially allow for the use of lower doses, thereby minimizing any potential for long-term toxicity.
Troubleshooting Guide for Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality at high doses | Potential for acute toxicity, although unlikely based on available data. Vehicle toxicity. Improper administration. | Review dosing calculations and preparation. Ensure the vehicle is non-toxic at the administered volume. Verify administration technique. Consider a dose-range finding study. |
| Significant weight loss in treated animals | Decreased food consumption due to palatability issues. Systemic toxicity. | Monitor food intake and consider pair-feeding studies. Assess for other clinical signs of toxicity. Analyze hematology and clinical chemistry data. |
| Inconsistent results in in vitro cytotoxicity assays | Cell line variability. Contamination. Issues with compound solubility. Incorrect assay protocol. | Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. Confirm the solubility of this compound in the culture medium. Optimize cell seeding density and incubation times for the MTT assay. |
| Precipitation of this compound in cell culture media | Poor aqueous solubility. | Prepare a stock solution in an appropriate solvent like DMSO and then dilute in media. Ensure the final solvent concentration is non-toxic to the cells. Consider using a formulation with improved solubility. |
Quantitative Toxicity Data
In Vivo Toxicity Data for Naringenin and Naringin
| Compound | Species | Duration | Route | Parameter | Value | Reference |
| Naringenin | Rat | Acute | Oral | LD50 | > 2000 mg/kg | [3][4] |
| Naringin | Rat | 13 weeks | Oral | NOAEL | > 1250 mg/kg/day | [2] |
| Naringin | Rat | 6 months | Oral | NOAEL | > 1250 mg/kg/day | [1] |
| Naringin | Beagle Dog | 6 months | Oral | NOAEL | ≥ 500 mg/kg/day | [10] |
In Vitro Cytotoxicity Data for Naringin
| Cell Line | Concentration | Cell Viability | Reference |
| 3T3 | ≤ 1 mM | > 80% | [5][6] |
| 3T3 | 2.5 mM | ~66% | [6] |
| 3T3 | 5.0 mM | ~54% | [6] |
Experimental Protocols
Subchronic Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Acclimatization: Acclimatize animals for at least 5 days before the study begins.
-
Group Allocation: Randomly assign animals to at least 3 dose groups and one control group (vehicle only).
-
Dose Administration: Administer this compound (or vehicle) daily by oral gavage for 90 consecutive days. Doses should be selected based on acute toxicity data and a preliminary dose-range finding study. For Naringin, doses of 50, 250, and 1250 mg/kg have been used.[2]
-
Observations:
-
Clinical Signs: Observe animals for mortality, morbidity, and clinical signs of toxicity at least once daily.
-
Body Weight: Record body weight weekly.
-
Food and Water Consumption: Measure weekly.
-
Ophthalmological Examination: Conduct before treatment and at termination.
-
-
Clinical Pathology:
-
Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and levels of liver enzymes (ALT, AST), bilirubin, creatinine, and urea.
-
-
Pathology:
-
Gross Necropsy: Perform a full necropsy on all animals at the end of the study.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, gonads).
-
Histopathology: Preserve major organs and tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
-
In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Culture a suitable cell line (e.g., 3T3 for general cytotoxicity, or a specific cell line relevant to the research) in appropriate media and conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Signaling Pathways in Toxicity and Protection
Naringenin has been shown to modulate several signaling pathways involved in cellular responses to stress and toxicity. Understanding these pathways can provide insights into potential mechanisms for minimizing toxicity.
Caption: Naringenin's modulation of key signaling pathways.
This diagram illustrates how Naringenin can mitigate oxidative stress by activating the Nrf2 pathway, leading to the production of antioxidant enzymes.[12][13] It also shows the modulation of pro-inflammatory and survival pathways such as PI3K/Akt, JAK/STAT, and NF-κB, which can influence cellular responses to toxic insults.[7][14][15]
Experimental Workflow for Long-Term Toxicity Study
Caption: Workflow for a subchronic oral toxicity study.
This diagram outlines the key steps involved in conducting a 90-day subchronic oral toxicity study in rodents, from animal acclimatization to final data analysis and reporting. This workflow is based on standardized guidelines such as those from the OECD.
References
- 1. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Meticulous parade on naringin respecting its pharmacological activities and novel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological evaluation of naringin: Acute, subchronic, and chronic toxicity in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringenin confers protection against oxidative stress through upregulation of Nrf2 target genes in cardiomyoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringenin, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Naringenin vs. Naringenin Triacetate: A Comparative Guide on Anti-inflammatory Activity in Macrophages
A critical review of current literature reveals a significant gap in our understanding of Naringenin triacetate's anti-inflammatory properties in macrophages. To date, no direct comparative studies evaluating the anti-inflammatory efficacy of this compound against its parent compound, Naringenin, in these key immune cells have been published. Therefore, this guide will provide a comprehensive overview of the well-documented anti-inflammatory activity of Naringenin in macrophages, supported by experimental data, while highlighting the absence of corresponding data for this compound.
Naringenin, a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has been extensively studied for its potent anti-inflammatory effects.[1][2] Macrophages, pivotal cells in the innate immune system, play a crucial role in the initiation and resolution of inflammation. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, macrophages produce a variety of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Naringenin has been shown to effectively suppress the production of these mediators in activated macrophages.
Naringenin: A Potent Inhibitor of Macrophage-Mediated Inflammation
The anti-inflammatory effects of Naringenin in macrophages are primarily attributed to its ability to modulate key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Naringenin has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators.
Quantitative Analysis of Naringenin's Anti-inflammatory Effects
The following tables summarize the inhibitory effects of Naringenin on the production of key inflammatory mediators in LPS-stimulated macrophages from various studies.
Table 1: Effect of Naringenin on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Cell Line | Naringenin Conc. (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) | Reference |
| RAW 264.7 | 50 | Significant Inhibition | Not Reported | [4] |
| RAW 264.7 | 100 | Significant Inhibition | Not Reported | [4] |
| RAW 264.7 | 200 | Significant Inhibition | Not Reported | [4] |
Table 2: Effect of Naringenin on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cell Line | Naringenin Conc. (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) | Reference |
| RAW 264.7 | Not Specified | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][5] |
| Human Macrophages | Not Specified | Significant Inhibition | Not Reported | Not Reported | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature concerning the anti-inflammatory activity of Naringenin in macrophages.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Naringenin for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Principle: The concentration of cytokines in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine (TNF-α, IL-6, or IL-1β). This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Calculate the cytokine concentration by comparing the absorbance with a standard curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by Naringenin and a typical experimental workflow.
References
- 1. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Naringenin Triacetate and Other Leading Flavonoids
For Immediate Release
A comprehensive review of current scientific literature reveals the significant neuroprotective potential of several flavonoids, with Naringenin (B18129) triacetate emerging as a promising candidate due to its enhanced bioavailability. This guide provides a detailed comparison of the neuroprotective effects of Naringenin triacetate, leveraging data from its active form, Naringenin, alongside other well-researched flavonoids: Quercetin (B1663063), Curcumin, and Epigallocatechin-3-gallate (EGCG). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to inform future research and therapeutic development.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. Flavonoids, a class of natural compounds found in fruits and vegetables, have garnered considerable attention for their potential to protect neurons from damage and degeneration. Their therapeutic efficacy, however, is often limited by poor bioavailability. This compound, a derivative of Naringenin, is designed to overcome this limitation, offering improved lipid solubility and absorption.[1] This guide synthesizes experimental data to compare the neuroprotective performance of Naringenin (as the active form of its triacetate derivative) with Quercetin, Curcumin, and EGCG, focusing on their antioxidant and anti-inflammatory properties.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of the selected flavonoids. It is important to note that direct comparative studies are limited, and experimental conditions can vary significantly between studies.
| Parameter | Naringenin | Quercetin | Curcumin | EGCG | Reference Model/Assay |
| Neuroprotection (Cell Viability) | ↑ cell viability | ↑ cell viability vs. Aβ-induced toxicity (IC50 of Aβ: 18.54 μM)[2] | ↑ cell viability vs. Aβ-induced damage | ↑ cell viability vs. Aβ-induced cytotoxicity (at 10 μM)[3] | SH-SY5Y cells, PC12 cells |
| Antioxidant Activity (ROS Reduction) | ↓ ROS levels | ↓ ROS production induced by H2O2[4] | ↓ ROS levels | ↓ ROS levels[3] | SH-SY5Y cells, primary neurons |
| Antioxidant Enzyme Activity | ↑ SOD, CAT, GSH-Px activity[5] | - | ↑ SOD, Catalase activities[6] | ↑ Antioxidant enzyme activity[7] | Rodent models of neurodegeneration |
| Anti-inflammatory (TNF-α Reduction) | ↓ TNF-α levels[5][8] | - | ↓ TNF-α levels | ↓ TNF-α levels[9] | LPS-stimulated microglia, rodent models |
| Anti-inflammatory (IL-1β Reduction) | ↓ IL-1β levels[5][8] | - | ↓ IL-1β expression[10] | ↓ IL-1β levels[9] | LPS-stimulated microglia, rodent models |
| Anti-inflammatory (IL-6 Reduction) | ↓ IL-6 levels[5][8] | - | ↓ IL-6 expression[10] | ↓ IL-6 levels[9] | LPS-stimulated microglia, rodent models |
| In Vivo Neuroprotection (Rodent Models) | ↓ neuronal loss, improved cognitive function (25 & 100 mg/kg)[11] | Ameliorates cognitive deficits | Reduced brain lesion size[12] | ↓ Aβ and ACHE levels[7] | TMT-induced neurodegeneration, Cerebral ischemia |
Abbreviations: Aβ (Amyloid-beta), CAT (Catalase), EGCG (Epigallocatechin-3-gallate), GSH-Px (Glutathione Peroxidase), H2O2 (Hydrogen Peroxide), IC50 (half maximal inhibitory concentration), IL (Interleukin), LPS (Lipopolysaccharide), ROS (Reactive Oxygen Species), SH-SY5Y (human neuroblastoma cell line), SOD (Superoxide Dismutase), TMT (Trimethyltin), TNF (Tumor Necrosis Factor).
Mechanistic Insights: Key Signaling Pathways
The neuroprotective effects of these flavonoids are mediated through their influence on critical intracellular signaling pathways involved in cellular stress response, inflammation, and survival.
Antioxidant Response Pathway (Nrf2/ARE)
The Nrf2/ARE pathway is a primary regulator of endogenous antioxidant defenses. Flavonoids like Naringenin and Curcumin can activate Nrf2, leading to the transcription of antioxidant enzymes that protect neurons from oxidative damage.[5][13]
Pro-inflammatory Signaling Pathway (NF-κB)
Chronic neuroinflammation contributes significantly to neuronal damage. Flavonoids, including Naringenin, Quercetin, Curcumin, and EGCG, have been shown to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][8][9][10]
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the flavonoid for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., Aβ1-42, 6-OHDA, H₂O₂) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the flavonoid and neurotoxin as described for the MTT assay.
-
Probe Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group.
Quantification of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for detecting and quantifying proteins, such as cytokines, in a sample.
Principle: A specific capture antibody for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, which binds to the captured cytokine. Finally, a substrate for the enzyme is added, producing a colored product that is measured spectrophotometrically.
Protocol:
-
Sample Collection: Collect cell culture supernatants or tissue homogenates after treatment.
-
Assay Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves:
-
Coating the plate with the capture antibody.
-
Blocking non-specific binding sites.
-
Adding samples and standards.
-
Adding the detection antibody.
-
Adding the enzyme conjugate (e.g., streptavidin-HRP).
-
Adding the substrate (e.g., TMB).
-
Stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Experimental Workflow for Neuroprotective Compound Evaluation
The following diagram illustrates a general workflow for the initial in vitro evaluation of a potential neuroprotective compound.
Discussion and Future Directions
The compiled data strongly supports the neuroprotective potential of Naringenin, Quercetin, Curcumin, and EGCG. These flavonoids exert their effects through multiple mechanisms, primarily by mitigating oxidative stress and neuroinflammation. While all four compounds demonstrate significant promise, the key differentiator for therapeutic application often lies in their bioavailability.
Naringenin, while potent, suffers from low oral bioavailability.[14][15] this compound, as a more lipophilic derivative, is anticipated to exhibit enhanced absorption and brain penetration, thereby delivering higher concentrations of the active Naringenin to target neuronal tissues. This improved pharmacokinetic profile could translate to greater in vivo efficacy compared to its parent compound and potentially other flavonoids with similar bioavailability challenges.
Future research should focus on direct comparative studies of this compound against other leading flavonoids in standardized in vitro and in vivo models of neurodegeneration. Such studies will be crucial for definitively establishing its relative potency and therapeutic window. Furthermore, long-term safety and efficacy studies in animal models are warranted to pave the way for potential clinical trials in human subjects. The development of novel drug delivery systems for these flavonoids also remains a critical area of investigation to maximize their therapeutic impact.
References
- 1. amsbio.com [amsbio.com]
- 2. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 6. Frontiers | Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia [frontiersin.org]
- 7. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats [frontiersin.org]
- 12. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. explorationpub.com [explorationpub.com]
- 14. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation of Naringenin triacetate's anticancer effects in animal models
For Researchers, Scientists, and Drug Development Professionals
Naringenin (B18129), a naturally occurring flavonoid predominantly found in citrus fruits, has garnered significant attention for its potential anticancer properties. While its acetylated form, Naringenin triacetate, is a subject of emerging research, a substantial body of evidence from preclinical animal studies exists for Naringenin. This guide provides a comparative analysis of Naringenin's anticancer effects in various animal models, presenting data alongside established chemotherapeutic agents to offer a comprehensive overview for researchers in oncology and drug development.
Comparative Efficacy of Naringenin in Preclinical Cancer Models
The following tables summarize the quantitative outcomes of Naringenin's administration in different animal models of cancer, often in comparison to or in combination with standard chemotherapeutic drugs.
| Breast Cancer Model | Treatment Group | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| 4T1-induced orthotopic mouse model | Doxorubicin (B1662922) (Low Dose) | Not Specified | Significant | Significant (p < 0.01) | [1] |
| Naringenin + Metformin (B114582) + Doxorubicin (Low Dose) | Not Specified | More Significant than Doxorubicin alone | More Significant than Doxorubicin alone (p < 0.01) | [1] | |
| MNU-induced breast carcinoma in rats | Doxorubicin | Not Specified | Marked | Marked | [2] |
| Naringenin + Metformin + Doxorubicin | Not Specified | Marked | Marked | [2] |
| Lung Cancer Model | Treatment Group | Dosage & Administration | Effect on Apoptosis | Effect on MMP-2 & MMP-9 Expression | Reference |
| A549 human lung cancer cells (in vitro) | Naringenin (200 µmol/L) | 48 hours | Increased | Reduced | [3][4] |
| Cisplatin (20 µg/mL) | 48 hours | Increased | Reduced | [3][4] |
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of results. Below are the methodologies employed in the key studies cited.
Breast Cancer Xenograft Study (Naringenin and Doxorubicin)
-
Animal Model: Female BALB/c mice were used for the 4T1-induced orthotopic breast cancer model. For the chemically induced model, methylnitrosourea (MNU) was administered to rats.[1][2]
-
Tumor Induction: In the orthotopic model, 4T1 breast cancer cells were injected into the mammary fat pad of the mice.[1] In the chemical induction model, rats were treated with MNU to induce breast carcinoma.[2]
-
Treatment Groups:
-
Drug Administration: The exact routes and frequencies of administration were not detailed in the abstracts reviewed.
-
Efficacy Evaluation: Antitumor activity was assessed by measuring tumor volume and weight at the end of the study. Histological analysis of tumor biopsies was performed to observe necrosis.[1][2]
Lung Cancer Cell Line Study (Naringenin and Cisplatin)
-
Treatment: Cells were treated with varying concentrations of Naringenin (10, 100, & 200 µmol/L) or Cisplatin (20 µg/mL) for 48 hours.[3][4]
-
Analysis:
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Naringenin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis. The diagrams below illustrate these mechanisms and a typical experimental workflow for evaluating anticancer agents in vivo.
References
- 1. Enhanced antitumor activity of doxorubicin by naringenin and metformin in breast carcinoma: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of doxorubicin by naringenin and metformin in breast carcinoma: an experimental study - ProQuest [proquest.com]
- 3. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin Triacetate: An Examination of Published Effects Reveals a Research Gap
For researchers, scientists, and drug development professionals, a thorough evaluation of existing literature for Naringenin triacetate (4',5,7-triacetoxyflavanone) reveals a significant finding: a notable absence of published studies on its biological effects. Despite the extensive research into its parent compound, Naringenin, the triacetylated derivative remains largely unexplored in terms of its bioactivity, reproducibility, and validation.
This guide addresses this knowledge gap by first clarifying the current lack of data for this compound. It then provides a comprehensive overview of the well-documented biological activities of Naringenin, offering a valuable point of reference for researchers interested in the potential of its derivatives. The rationale for acetylating compounds like Naringenin often lies in the attempt to enhance their bioavailability and cellular uptake, a strategy that holds theoretical promise for this compound.
The Parent Compound: Naringenin
Naringenin, a flavanone (B1672756) predominantly found in citrus fruits, has been the subject of numerous in vitro and in vivo studies.[1][2] It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5]
Synthesis of Naringenin Derivatives
While specific protocols for the synthesis of this compound for biological testing are not detailed in published literature, the acetylation of flavonoids is a standard chemical modification. One study describes the use of this compound as an intermediate in the synthesis of other derivatives, sakuranetin (B8019584) and selinone, highlighting a method for its preparation.[6] The process involves the regioselective deacetylation of this compound.[6] Additionally, enzymatic acylation has been explored for the related compound, naringin (B1676962), to produce naringin acetate, with the goal of improving its physicochemical properties and potential bioavailability.[7][8][9]
The primary motivation for creating acetylated derivatives of flavonoids is to improve their lipophilicity. This can potentially lead to increased absorption and cellular permeability, thereby enhancing the compound's biological effects.
Comparative Analysis of Naringenin's Biological Activities
Given the absence of data for this compound, this section focuses on the extensively studied effects of Naringenin.
Antioxidant Activity
Naringenin demonstrates significant antioxidant properties through various mechanisms. It acts as a free radical scavenger and can chelate metal ions, thereby reducing oxidative stress.[1][10]
| Assay | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | Cell-free | Potent free radical scavenging activity. | [10] |
| Hydroxyl Radical Scavenging | Cell-free | Effective neutralization of hydroxyl radicals. | [10] |
| Superoxide (B77818) Radical Scavenging | Cell-free | Effective neutralization of superoxide radicals. | [10] |
| Lipid Peroxidation Inhibition | In vitro | Protection against oxidative damage to lipids. | [10] |
Anti-inflammatory Activity
Naringenin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][12] It can inhibit the production of pro-inflammatory cytokines and enzymes.[11][13]
| Model System | Key Findings | Signaling Pathway Implicated | Reference |
| LPS-stimulated macrophages | Inhibition of TNF-α, IL-6, and IL-1β production. | NF-κB | [11] |
| Collagen-induced arthritis in mice | Prevention of dendritic cell maturation and reduction of pro-inflammatory cytokines. | JNK/MAPK, p65/NF-κB | [12] |
| IL-1β-treated primary chondrocytes | Alleviation of inflammatory response and matrix degradation. | TLR4/TRAF6/NF-κB | [12] |
| Hepatocytes | Reduction in the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). | NF-κB | [12] |
Experimental Protocols for Key Naringenin Experiments
To aid in the validation and replication of findings for the parent compound, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of Naringenin.
Methodology:
-
Prepare a stock solution of Naringenin in methanol.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add varying concentrations of the Naringenin stock solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Protocol 2: Western Blot for NF-κB Activation in Macrophages
Objective: To assess the effect of Naringenin on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Methodology:
-
Culture RAW 264.7 macrophage cells to 80% confluency.
-
Pre-treat the cells with various concentrations of Naringenin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the levels of phosphorylated and total NF-κB p65.
Visualization of Signaling Pathways and Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Conclusion and Future Directions
The lack of data on this compound presents a significant research opportunity. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities in vitro and in vivo. Direct comparative studies between Naringenin and this compound are crucial to determine if the acetylated form offers enhanced bioavailability and efficacy. Such research would be invaluable for the drug development community and could unlock the therapeutic potential of this Naringenin derivative.
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. journalijcar.org [journalijcar.org]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naringenin, a flavanone with antiviral and anti‐inflammatory effects: A promising treatment strategy against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin Triacetate vs. Quercetin: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant potential of naringenin (B18129) triacetate and the well-established antioxidant, quercetin (B1663063). By examining their performance in key antioxidant assays and their influence on cellular signaling pathways, this document aims to provide valuable insights for researchers in the fields of pharmacology, nutrition, and drug discovery.
Executive Summary
Quercetin, a naturally occurring flavonoid, is renowned for its potent antioxidant properties. In contrast, naringenin, the parent compound of naringenin triacetate, generally exhibits lower antioxidant activity. This guide explores how the acetylation of naringenin into this compound potentially modifies its antioxidant capacity in comparison to quercetin. While direct quantitative data for this compound is limited, this guide synthesizes available information on naringenin and its acylated derivatives to provide a comparative perspective. Acetylation of quercetin to quercetin-3,3',4'-triacetate has been shown to significantly decrease its in vitro antioxidant activity, a critical consideration for its application.
Data Presentation: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay | Lipid Peroxidation Inhibitory Assay (IC50) |
| Quercetin | 16.23 µM[1][2] | 188.85 µM[3] | High reducing power | 5.25 µM[1][2] |
| Quercetin-3,3',4'-triacetate | 325.57 µM[1][2] | - | Lower reducing power | 161.5 µM[1][2] |
| Naringenin | ~264.44 µM[4] | 282 µg/mL[5] | Moderate reducing power | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: A lower IC50 value indicates a higher antioxidant activity. The data for quercetin and its triacetate derivative clearly indicates that acetylation of the hydroxyl groups crucial for antioxidant activity leads to a significant reduction in radical scavenging and lipid peroxidation inhibition.[1][2] While specific data for this compound is lacking, studies on other acylated naringenin derivatives suggest that acylation may, in some cases, enhance antioxidant activity, warranting further investigation.[6]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate experimental replication and validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound, quercetin) are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 ratio.[7]
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound solution is mixed with the FRAP reagent.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with known concentrations of Fe²⁺.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.
-
The cells are then treated with the test compound at various concentrations along with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After an incubation period, a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.
-
In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured over time using a microplate reader.
-
The antioxidant capacity of the test compound is determined by its ability to inhibit the formation of DCF compared to control cells. The results are often expressed as quercetin equivalents.
Mandatory Visualization
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Design, Synthesis and Antioxidant, Antileishmania, Anti-Inflammatory and Anticancer Activities of a Novel Quercetin Acetylated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Head-to-head comparison of Naringenin triacetate and hesperetin bioavailability
A comprehensive guide for researchers and drug development professionals on the comparative oral bioavailability of Naringenin (B18129) Triacetate and Hesperetin (B1673127), supported by experimental data and detailed methodologies.
In the realm of flavonoid research for therapeutic applications, both naringenin and hesperetin have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. A critical determinant of their in vivo efficacy, however, is their oral bioavailability. This guide provides a detailed comparison of the bioavailability of hesperetin with that of naringenin triacetate, a more lipophilic and potentially more bioavailable derivative of naringenin.
Executive Summary
Naringenin, in its natural form, exhibits low oral bioavailability, which has prompted the development of derivatives like this compound to enhance its absorption. While direct comparative pharmacokinetic data for this compound against hesperetin is limited, this guide synthesizes available data for naringenin and hesperetin to provide a comprehensive analysis. Evidence suggests that naringenin generally has a higher bioavailability than hesperetin. The acetylation of naringenin to this compound is a strategy to further improve its lipophilicity and, consequently, its absorption and bioavailability, potentially making it a more effective delivery form of naringenin compared to hesperetin.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for naringenin and hesperetin from both human and preclinical (rat) studies. It is important to note that the data for naringenin is for the aglycone form, as specific data for this compound was not available in the reviewed literature. The improved lipophilicity of this compound suggests its pharmacokinetic profile would be superior to that of naringenin.
Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Naringenin | Hesperetin | Reference |
| Dose | 135 mg | 135 mg | [1][2] |
| Cmax (ng/mL) | 2009.51 ± 770.82 | 825.78 ± 410.63 | [1] |
| Tmax (h) | 3.5 | 4.0 | [1] |
| AUC₀-∞ (ng·h/mL) | 9424.52 ± 2960.52 | 4846.20 ± 1675.99 | [1] |
| Elimination Half-life (h) | 2.31 ± 0.40 | 3.05 ± 0.91 | [1] |
| Relative Urinary Excretion (%) | 5.81 ± 0.81 | 3.26 ± 0.44 | [1][2] |
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Naringenin | Hesperetin | Reference |
| Dose | 50 mg/kg | Not specified in direct comparison | [3] |
| Cmax (µg/mL) | Sulfates: ~6, Glucuronides: ~3.5 | Not specified in direct comparison | [3] |
| Tmax (h) | Sulfates: ~2, Glucuronides: ~0.5 | Not specified in direct comparison | [3] |
| AUC (µg·h/mL) | Sulfates and Glucuronides are the main metabolites | Not specified in direct comparison | [3] |
Experimental Protocols
The data presented in this guide are derived from studies employing standard pharmacokinetic methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the bioavailability of these flavonoids.
Human Pharmacokinetic Studies
A common study design involves the oral administration of a single dose of the flavonoid to healthy human volunteers under fasting conditions.[1][2]
-
Subject Recruitment: Healthy adult volunteers are recruited for the study. Exclusion criteria typically include a history of gastrointestinal diseases, smoking, and regular use of medication or supplements.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the compound, often in capsule form.
-
Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose).
-
Urine Collection: Urine is collected over a 24-hour period in timed intervals.
-
Sample Analysis: Plasma and urine concentrations of the flavonoid and its metabolites are determined using validated High-Performance Liquid Chromatography (HPLC) methods, often coupled with mass spectrometry (LC-MS/MS).[4] Enzymatic hydrolysis (using β-glucuronidase and sulfatase) is typically performed to measure the total aglycone concentration.
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Preclinical Pharmacokinetic Studies (Rat Model)
Animal models, particularly rats, are frequently used for initial pharmacokinetic screening.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3][5]
-
Dosing: The compound is administered orally via gavage.
-
Blood Sampling: Blood samples are collected via cardiac puncture or from the tail vein at various time points post-administration.
-
Tissue Distribution (Optional): In some studies, after the final blood collection, animals are euthanized, and various organs (liver, kidney, spleen, etc.) are collected to determine tissue distribution of the compound and its metabolites.[5]
-
Sample Preparation and Analysis: Plasma and tissue homogenates are processed to extract the compound and its metabolites. Similar to human studies, HPLC or LC-MS/MS is used for quantification.[3][5]
Visualization of Key Pathways and Processes
Experimental Workflow for Bioavailability Studies
The following diagram illustrates a typical workflow for a clinical or preclinical study aimed at determining the bioavailability of a compound.
Caption: A generalized workflow for assessing the bioavailability of flavonoids.
Signaling Pathways
Both naringenin and hesperetin exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development.
Naringenin Signaling Pathways:
Naringenin has been shown to interact with multiple signaling cascades, including the MAPK and NF-κB pathways, which are critical in inflammation.[6] It also modulates the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.[7]
Caption: Key signaling pathways modulated by Naringenin.
Hesperetin Signaling Pathways:
Hesperetin is known to influence pathways such as the TGF-β signaling pathway, which is involved in cell proliferation and differentiation.[1] It also modulates the Sirt1/Nrf2 and JAK/STAT signaling pathways, which play roles in oxidative stress and inflammation.[8][9]
Caption: Key signaling pathways influenced by Hesperetin.
Conclusion
Based on the available data, naringenin demonstrates superior oral bioavailability compared to hesperetin in humans, as evidenced by its higher Cmax, larger AUC, and greater urinary excretion.[1] The chemical modification of naringenin to this compound represents a promising strategy to overcome the inherent low water solubility and further enhance its absorption and bioavailability. While direct pharmacokinetic data for this compound is needed for a definitive comparison, its increased lipophilicity strongly suggests that it would exhibit an improved pharmacokinetic profile over both naringenin and hesperetin. For drug development professionals, this compound may therefore represent a more viable candidate for achieving therapeutic plasma concentrations of naringenin. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic advantages of this compound and to directly compare its bioavailability with that of hesperetin.
References
- 1. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue distribution of naringenin conjugated metabolites following repeated dosing of naringin to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of hesperetin in treating metabolic dysfunction-associated steatosis liver disease via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin Triacetate: Evaluating a Prodrug Approach to Enhance the Therapeutic Potential of Naringenin in Preclinical Settings
For Researchers, Scientists, and Drug Development Professionals
Naringenin (B18129), a naturally occurring flavonoid abundant in citrus fruits, has demonstrated significant therapeutic promise in a multitude of preclinical studies. Its antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties have positioned it as a compelling candidate for further drug development. However, the clinical translation of naringenin is significantly hampered by its poor oral bioavailability, a consequence of low aqueous solubility and extensive first-pass metabolism. To address this limitation, prodrug strategies have been explored, with Naringenin Triacetate (NTA) emerging as a key derivative designed to enhance its pharmacokinetic profile and therapeutic efficacy.
This guide provides a comparative analysis of this compound against its parent compound, Naringenin, based on available preclinical data. We will delve into the experimental evidence validating the therapeutic potential of NTA, present key quantitative data in structured tables, detail experimental methodologies, and visualize critical biological pathways and workflows.
Enhanced Bioavailability: The Primary Advantage of this compound
The rationale behind the development of this compound lies in improving the oral bioavailability of naringenin. The acetylation of the hydroxyl groups in the naringenin molecule increases its lipophilicity, which is hypothesized to enhance its absorption across the gastrointestinal tract. Following absorption, NTA is expected to be hydrolyzed by esterases in the body to release the active naringenin. While direct comparative preclinical pharmacokinetic data for NTA versus naringenin is limited in publicly available literature, the prodrug approach is a well-established strategy to overcome the bioavailability challenges of polyphenols.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Naringenin | This compound (Anticipated) | Alternative Bioavailability Enhancement Strategies |
| Chemical Structure | 4',5,7-Trihydroxyflavanone | 4',5,7-Triacetoxyflavanone | Complexation with cyclodextrins, Nanoformulations (e.g., liposomes, nanoparticles), Co-amorphous systems |
| Solubility | Low aqueous solubility | Increased lipophilicity, potentially lower aqueous solubility but improved membrane permeability | Improved aqueous solubility |
| Oral Bioavailability | Low (around 15% in humans)[1] | Expected to be significantly higher than naringenin | Markedly improved bioavailability demonstrated in preclinical studies |
| Metabolism | Extensive first-pass metabolism (glucuronidation and sulfation) in the intestine and liver[1] | Designed to bypass initial first-pass metabolism, followed by hydrolysis to naringenin | Varies depending on the formulation; can protect from premature metabolism |
Preclinical Efficacy: Exploring the Therapeutic Promise of Naringenin and its Derivatives
Naringenin has been extensively studied in various preclinical models, demonstrating a broad spectrum of pharmacological activities. While specific efficacy data for this compound is emerging, its therapeutic potential is predicated on the effective delivery of the active naringenin molecule.
Anti-inflammatory and Antioxidant Effects
Naringenin is a potent anti-inflammatory and antioxidant agent. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to inhibit the activation of the NF-κB signaling pathway.[2] Furthermore, naringenin can scavenge free radicals and enhance the activity of antioxidant enzymes.
Experimental Protocol: In Vivo Model of Inflammation
A common preclinical model to assess anti-inflammatory activity is the lipopolysaccharide (LPS)-induced endotoxemia model in mice.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Treatment Groups:
-
Vehicle control (e.g., saline or DMSO).
-
LPS (e.g., 10 mg/kg, intraperitoneal injection).
-
LPS + Naringenin (various doses, e.g., 50, 100 mg/kg, oral gavage).
-
LPS + this compound (equimolar doses to naringenin, oral gavage).
-
-
Procedure: Mice are pre-treated with the compounds or vehicle for a specified period (e.g., 1 hour) before LPS administration.
-
Outcome Measures:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA at various time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Tissue samples (e.g., liver, lung) are collected for histological analysis of inflammation and measurement of oxidative stress markers (e.g., malondialdehyde, glutathione (B108866) levels).
-
Anti-Cancer Activity
Preclinical studies have highlighted naringenin's potential as an anti-cancer agent. It can inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth and metastasis in animal models. The anticancer effects of naringenin are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[3][4]
Experimental Protocol: In Vivo Xenograft Tumor Model
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice).
-
Procedure:
-
Cancer cells are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment groups may include vehicle control, naringenin, and this compound administered orally or intraperitoneally at specified doses and frequencies.
-
-
Outcome Measures:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors are excised, weighed, and subjected to histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Metabolic Regulation
Naringenin has shown promise in the management of metabolic disorders. It can improve insulin (B600854) sensitivity, lower blood glucose levels, and reduce dyslipidemia in animal models of obesity and diabetes.[5][6] These effects are attributed to its ability to modulate key metabolic regulators such as AMPK and PPARs.
Experimental Protocol: High-Fat Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6 mice.
-
Diet: Mice are fed a high-fat diet (HFD) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Treatment Groups:
-
Chow + Vehicle.
-
HFD + Vehicle.
-
HFD + Naringenin.
-
HFD + this compound.
-
-
Procedure: Treatment is administered daily via oral gavage for the duration of the study.
-
Outcome Measures:
-
Body weight and food intake are monitored regularly.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.
-
Serum levels of lipids (cholesterol, triglycerides) and insulin are measured.
-
Liver and adipose tissue are collected for histological analysis and gene expression studies of metabolic markers.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of this compound.
Figure 1: Conceptual workflow of this compound (NTA) administration and conversion to active naringenin.
Figure 2: Overview of key signaling pathways modulated by the active metabolite, naringenin.
Figure 3: A generalized workflow for preclinical in vivo efficacy studies of therapeutic compounds.
Conclusion and Future Directions
This compound represents a promising prodrug strategy to overcome the inherent bioavailability limitations of naringenin, thereby potentially unlocking its full therapeutic potential. While the preclinical data specifically for NTA is still limited, the extensive body of evidence supporting the diverse pharmacological activities of naringenin provides a strong rationale for the continued investigation of NTA.
Future preclinical studies should focus on direct, head-to-head comparisons of the pharmacokinetics and efficacy of NTA versus naringenin in various disease models. Such studies are essential to definitively establish the superiority of the prodrug approach and to provide the necessary data to support the progression of this compound into clinical development. The systematic evaluation of NTA will be critical in determining its viability as a next-generation therapeutic agent for a range of inflammatory, oncologic, and metabolic diseases.
References
- 1. The potential role of naringin and naringenin as nutraceuticals against metabolic syndrome [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inhealthnature.com [inhealthnature.com]
- 5. Biological activities, Molecular mechanisms, and Clinical application of Naringin in Metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
A Comparative Analysis of the Stability of Naringenin and Naringenin Triacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of Naringenin, a naturally occurring flavonoid, and its synthetic derivative, Naringenin triacetate. The information presented is intended to assist researchers in selecting the appropriate compound for their studies and in developing stable formulations. While direct comparative stability studies are limited, this guide synthesizes available data on each compound to infer their relative stability profiles.
Introduction
Naringenin is a well-studied flavanone (B1672756) found in citrus fruits, known for its antioxidant, anti-inflammatory, and other pharmacological properties. However, its therapeutic potential is often limited by poor solubility and stability. This compound is a synthetic derivative in which the hydroxyl groups of Naringenin are acetylated. This modification is often employed to enhance lipophilicity and potentially improve bioavailability. Understanding the stability of both compounds is crucial for their effective application in research and drug development.
Quantitative Data Comparison
The following table summarizes the available stability and solubility data for Naringenin and this compound. Direct comparative data is scarce, and the information for this compound is primarily inferred from its chemical properties and general knowledge of acetylated flavonoids.
| Parameter | Naringenin | This compound | Source(s) |
| Chemical Stability | Degrades at extreme pH.[1] Stable for up to 8 weeks in powders at relative humidities up to 98%. | Expected to be more stable against oxidation due to acetylation of phenolic hydroxyl groups. However, it is susceptible to hydrolysis back to Naringenin, especially under acidic or basic conditions or in the presence of esterases. | [1] |
| Thermal Stability | Stable up to 100°C.[1] | Generally, acetylation can increase thermal stability, but specific data is not available. | [1] |
| Photostability | Undergoes photodegradation following zero-order kinetics. | No specific data available, but the core flavonoid structure suggests potential for photodegradation. | |
| Solubility in Aqueous Buffers | Sparingly soluble. Approximately 0.50 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2). | Expected to have lower aqueous solubility but higher solubility in organic solvents due to increased lipophilicity. | |
| Storage of Stock Solutions | Aqueous solutions are not recommended for storage for more than one day. Solid form is stable for ≥4 years at -20°C. | A stock solution in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month (protected from light).[1] | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the stability of flavonoids are crucial for obtaining reliable and reproducible data. Below are methodologies that have been used for Naringenin and can be adapted for this compound.
1. Stability Assessment in Different pH Buffers
-
Objective: To determine the chemical stability of the compound at various pH values.
-
Methodology:
-
Prepare stock solutions of Naringenin or this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Dilute the stock solution in a series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Incubate the solutions at a controlled temperature (e.g., 37°C) for a specific period (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and quench any further degradation by adding a suitable solvent and storing at a low temperature.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and any degradation products.
-
2. Photostability Testing
-
Objective: To evaluate the degradation of the compound upon exposure to light.
-
Methodology:
-
Prepare solutions of Naringenin or this compound in a transparent solvent.
-
Expose the solutions to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output) for a defined duration.
-
A control group should be kept in the dark under the same temperature conditions.
-
At various time intervals, analyze the samples by HPLC to determine the extent of degradation.
-
3. HPLC Method for Stability Analysis
-
Objective: To develop a stability-indicating HPLC method for the separation and quantification of the parent compound and its degradation products.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of the compound (e.g., ~289 nm for Naringenin).
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Signaling Pathways and Experimental Workflows
Naringenin is known to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism. Understanding these pathways is essential for elucidating its mechanism of action.
Naringenin's Anti-inflammatory Signaling Pathway
Caption: Naringenin inhibits the NF-κB inflammatory pathway.
Experimental Workflow for Comparative Stability Analysis
Caption: Workflow for comparing the stability of two compounds.
Conclusion
While Naringenin has been more extensively studied for its stability, the acetylation in this compound theoretically offers protection against oxidative degradation. However, this comes with a trade-off of potential hydrolysis, which may be a critical factor in aqueous environments and biological systems. The choice between Naringenin and this compound will depend on the specific application, the desired formulation, and the biological environment. For applications requiring higher lipophilicity and potentially improved membrane permeability, this compound may be advantageous, provided that its stability towards hydrolysis is carefully evaluated. For studies where the native form of the flavonoid is required and formulation challenges can be overcome, Naringenin remains a compound of significant interest. Further direct comparative stability studies are warranted to provide a more definitive guide for researchers.
References
Evaluating the Synergistic Effects of Naringenin Triacetate with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naringenin (B18129), a naturally occurring flavonoid, has garnered significant attention for its potential therapeutic applications, including its anticancer properties. Its derivative, Naringenin triacetate, offers improved bioavailability, making it a promising candidate for clinical development. This guide provides a comparative analysis of the synergistic effects of this compound, through its active form naringenin, with conventional chemotherapeutic agents, primarily doxorubicin (B1662922) and cisplatin (B142131). The data presented is compiled from various in vitro and in vivo studies, offering insights into the enhanced efficacy and underlying molecular mechanisms of these combination therapies.
Synergistic Effects with Doxorubicin
Naringenin has been shown to potentiate the anticancer effects of doxorubicin in various cancer cell lines, particularly in breast cancer. This synergy is attributed to multiple mechanisms, including the inhibition of drug efflux pumps and the modulation of key signaling pathways involved in cell survival and apoptosis.
Quantitative Data Summary: Naringenin and Doxorubicin
| Cell Line | Naringenin Concentration | Doxorubicin IC50 (Alone) | Doxorubicin IC50 (with Naringenin) | Fold Change in IC50 | Reference |
| MCF-7 (Breast Cancer) | 15.3 µg/mL | 5.7 µg/mL | 2.1 µg/mL | ~2.7 | [1] |
| A549 (Lung Cancer) | 100 µM | Not specified | ~2-fold lower than doxorubicin alone | ~2 | [2] |
| MCF-7 (Breast Cancer) | 100 µM | Not specified | ~2-fold lower than doxorubicin alone | ~2 | [2] |
Note: this compound is expected to be hydrolyzed to naringenin to exert its effects.
Synergistic Effects with Cisplatin
The combination of naringenin with cisplatin has demonstrated enhanced cytotoxicity and reduced invasion in cervical cancer models. Naringenin appears to sensitize cancer cells to cisplatin, allowing for lower effective doses of the chemotherapeutic agent and potentially reducing its associated side effects.
Quantitative Data Summary: Naringenin and Cisplatin
| Cell Line/Model | Naringenin Concentration | Cisplatin Concentration | Effect | Reference |
| HeLa Spheroids (Cervical Cancer) | 500 µM | 16 µM (EC25) | Significant decrease in cell viability compared to cisplatin alone | [3] |
| HeLa Spheroids (Cervical Cancer) | 500 µM | 16 µM (EC25) | Significant decrease in cell invasion | [3] |
Modulated Signaling Pathways
The synergistic effects of naringenin with doxorubicin and cisplatin are underpinned by the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Key Signaling Pathways:
-
PI3K/Akt Pathway: Naringenin has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. By suppressing this pathway, naringenin can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs.[4][5]
-
JAK/STAT Pathway: The JAK/STAT pathway is another crucial signaling cascade involved in cancer cell proliferation and survival. Naringenin, in combination with doxorubicin, has been observed to hinder the expression of key components of this pathway, such as STAT3 and JAK1.[1][6][7][8]
-
NF-κB Pathway: Chronic activation of the NF-κB pathway is linked to inflammation and cancer progression. Naringenin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes, which complements the action of chemotherapeutic agents.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of naringenin, doxorubicin/cisplatin, and their combination on cancer cells.
Protocol Summary:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of naringenin, doxorubicin/cisplatin, or a combination of both for a specified period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[12][13]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) is then determined.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol Summary:
-
Treat cells with the compounds of interest as described for the cell viability assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2][14]
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins within the targeted signaling pathways.
Protocol Summary:
-
After treatment, lyse the cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, NF-κB p65) overnight at 4°C.[1][4][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the modulated signaling pathways discussed in this guide.
Caption: A typical workflow for assessing synergistic anticancer effects in vitro and in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of naringenin and its combination with cisplatin in cell death, proliferation and invasion of cervical cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Naringin Regulates Microglia BV-2 Activation and Inflammation via the JAK/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined effects of naringin and doxorubicin on the JAK/STAT signaling pathway reduce the development and spread of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naringenin, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Verification of Naringenin Triacetate's Binding Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the current understanding of Naringenin triacetate's binding targets. As of late 2025, independent, peer-reviewed experimental data directly validating the specific protein binding partners of this compound remains elusive. Commercial suppliers suggest Bromodomain-containing protein 4 (BRD4) as a primary target based on computational modeling; however, this claim awaits experimental substantiation.
This guide summarizes the available information, highlights the need for direct experimental validation, and provides an overview of established experimental protocols that can be employed to definitively identify and characterize the binding targets of this compound.
Comparison of this compound's Putative Binding Target with Alternatives
Currently, the primary putative target for this compound is the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins[1]. BRD4 is a well-validated drug target in oncology and inflammation due to its role in regulating the transcription of key oncogenes like c-Myc.
Without experimental data on this compound's binding affinity and selectivity, a direct quantitative comparison with established BRD4 inhibitors is not possible. However, a qualitative comparison can be framed based on the known mechanisms of well-characterized BRD4 inhibitors like JQ1.
Table 1: Putative Target of this compound vs. Validated BRD4 Inhibitor
| Feature | This compound | JQ1 (Alternative BRD4 Inhibitor) |
| Binding Target | BRD4 (specifically BD1) - Putative, based on molecular docking | BRD4 (BD1 and BD2) - Experimentally validated |
| Binding Affinity (Kd) | Not experimentally determined | High affinity (Kd ≈ 50 nM for BRD4-BD1) |
| Mechanism of Action | Presumed competitive inhibition at the acetyl-lysine binding pocket | Competitive inhibition at the acetyl-lysine binding pocket |
| Downstream Effects | Presumed downregulation of BRD4 target genes (e.g., c-Myc) | Confirmed downregulation of c-Myc and other target genes, leading to anti-proliferative and anti-inflammatory effects |
| Independent Verification | Lacking in peer-reviewed literature | Extensively validated in numerous independent studies |
Experimental Protocols for Target Verification
To independently verify the binding targets of this compound, a multi-pronged approach employing established biophysical and proteomic techniques is recommended. The following are detailed methodologies for key experiments that can provide definitive evidence of target engagement and binding affinity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to BRD4 inhibition) and treat with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Protein Detection: Analyze the amount of the putative target protein (e.g., BRD4) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct binding.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method allows for the unbiased identification of proteins that bind to an immobilized ligand.
Methodology:
-
Ligand Immobilization: Covalently attach this compound to chromatography beads (e.g., NHS-activated sepharose). A control column with no immobilized ligand should also be prepared.
-
Protein Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the protein lysate with both the this compound-coupled beads and the control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a high-salt buffer, a change in pH, or by competing with free this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Proteins identified in the this compound column but not in the control column are potential binding partners.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.
Methodology:
-
Protein Immobilization: Immobilize the purified recombinant target protein (e.g., BRD4-BD1) onto an SPR sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized protein.
-
Data Analysis: Analyze the binding sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments and the potential downstream effects of this compound, the following diagrams are provided.
Caption: Workflow for target validation of this compound.
Caption: Putative signaling pathway of this compound.
References
Naringenin Triacetate: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Naringenin (B18129), a naturally occurring flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic potential is often hampered by poor bioavailability. To address this limitation, prodrugs such as Naringenin triacetate have been developed. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data, to aid researchers in their drug development endeavors.
In Vitro Efficacy: Unveiling the Cellular Mechanisms
In vitro studies are fundamental in elucidating the direct effects of a compound on cellular processes and signaling pathways. While direct studies on this compound are limited, research on its active form, naringenin, and its derivatives provides valuable insights.
Antioxidant and Anti-inflammatory Activity
Naringenin demonstrates notable antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes. Studies on naringenin and its ester derivatives have shown their capacity to mitigate oxidative stress in various cell lines. For instance, in cortical astrocyte cultures, naringenin and its senecioic acid ester derivatives have been shown to have antioxidant effects by increasing glutathione (B108866) (GSH) levels and reducing the expression of glial fibrillary acidic protein (GFAP) and nitric oxide (NO) production in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2]
Anticancer Effects
Naringenin exhibits anticancer activity by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines. In malignant melanoma cells (B16F10 and SK-MEL-28), naringenin has been shown to inhibit tumor cell proliferation and migration in a dose-dependent manner.[3][4] It also induces apoptosis, as evidenced by the upregulation of activated caspase-3 and PARP.[3] Furthermore, it has demonstrated anti-angiogenic effects by suppressing endothelial cell migration and tube formation.[3] In human hepatoma HepG2 cells, naringenin has been observed to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the JAK-2/STAT-3 signaling pathway.[5]
It is important to note that acetylation may alter the direct efficacy of naringenin in in vitro settings. For example, one study found that naringenin-4′,7′-diacetate lost its anti-influenza activity compared to naringenin, suggesting that the acetyl groups may need to be cleaved for the compound to exert its biological effect.
In Vivo Efficacy: From Bench to Biological Systems
In vivo studies are crucial for understanding the pharmacokinetic profile, bioavailability, and overall therapeutic efficacy of a compound in a living organism. The primary rationale for developing this compound is to enhance the in vivo delivery of naringenin.
Enhanced Bioavailability
The oral bioavailability of naringenin is relatively low.[6] Acetylation, in the form of this compound, is a common strategy to create a more lipophilic prodrug that can be more readily absorbed. Once absorbed, it is anticipated that cellular esterases would cleave the acetate (B1210297) groups, releasing the active naringenin. While direct pharmacokinetic data comparing naringenin and this compound is not extensively available in the public domain, the principle of increased bioavailability through such modifications is a well-established concept in drug development. For instance, the prodrug approach is utilized in compounds like uridine (B1682114) triacetate to enhance the delivery of uridine.[7][8]
Anti-inflammatory and Analgesic Effects
In vivo studies have demonstrated the potent anti-inflammatory and analgesic effects of naringenin. It has been shown to be effective in various models of inflammatory pain.[9] In a rat model of ulcerative colitis, pretreatment with naringenin significantly inhibited the increase in colonic weight and reduced mucus depletion.[10] It also demonstrated antioxidant effects by attenuating the levels of thiobarbituric acid reactive substances (TBARS) and restoring the levels of glutathione (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD).[10] In a mouse model of osteoarthritis, naringenin treatment alleviated pathological symptoms and reduced the expression of inflammatory markers in cartilage tissue.[11]
Hepatoprotective and Neuroprotective Roles
Naringenin has shown protective effects against liver and neuronal damage in animal models. In rats with lead acetate-induced toxicity, naringenin administration demonstrated hepatoprotective and neuroprotective effects by mitigating oxidative stress, inflammation, and apoptosis.[12] It has also been shown to have a protective role against lead-induced oxidative stress in the liver and kidneys of rats.[13][14]
Data Presentation
Table 1: Comparison of In Vitro Efficacy
| Parameter | Naringenin | Naringenin Ester Derivatives (as a proxy for Triacetate) | Source |
| Antioxidant Activity | DPPH radical scavenging activity (IC50) | (S)-7,4′-O-disenecioic ester naringenin showed >50% scavenging at 1 µM | [1] |
| Anti-inflammatory Activity | Reduction of NO production in LPS-stimulated astrocytes | Mitigated LPS-induced NO production at 10 µM | [1][2] |
| Anticancer Activity (Melanoma) | Inhibition of B16F10 and SK-MEL-28 cell proliferation and migration (dose-dependent) | Data not available | [3][4] |
| Anticancer Activity (Hepatoma) | Induction of apoptosis in HepG2 cells (dose-dependent) | Data not available | [5] |
Table 2: Comparison of In Vivo Efficacy
| Parameter | Naringenin | This compound (Anticipated) | Source |
| Bioavailability | Low oral bioavailability (~15%) | Expected to be higher than naringenin | [6] |
| Anti-inflammatory (Ulcerative Colitis) | Significant reduction in colonic weight and inflammation at 50 and 100 mg/kg | Expected to show similar or enhanced effects due to better naringenin delivery | [10] |
| Hepatoprotective (Lead-induced toxicity) | Attenuated liver damage at 50 mg/kg | Expected to show similar or enhanced effects | [12] |
| Neuroprotective (Lead-induced toxicity) | Mitigated neuronal damage at 50 mg/kg | Expected to show similar or enhanced effects | [12] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, B16F10) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (Naringenin or this compound) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vivo Acetic Acid-Induced Ulcerative Colitis Model in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Treatment: Divide the rats into groups: control, acetic acid-induced colitis, Naringenin/Naringenin triacetate-treated groups (e.g., 25, 50, 100 mg/kg, p.o.) for a specified period (e.g., 7 days).
-
Induction of Colitis: On the final day of treatment, induce colitis by intra-rectal administration of acetic acid (e.g., 4% v/v).
-
Sample Collection: Euthanize the animals 24 hours after colitis induction and collect colon tissue.
-
Analysis: Assess colonic weight, macroscopic damage, and biochemical markers of inflammation and oxidative stress (e.g., MPO, TBARS, GSH).
Mandatory Visualization
References
- 1. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus | MDPI [mdpi.com]
- 2. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of naringenin on acetic acid-induced ulcerative colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective effect of naringenin against lead-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin vs. Naringenin Triacetate: A Comparative Analysis of Long-Term Safety and Efficacy
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Naringenin (B18129) compared to its acetylated form, Naringenin triacetate. While Naringenin has been the subject of numerous studies investigating its long-term safety and therapeutic efficacy, there is a notable absence of published research on this compound, precluding a direct, data-driven comparison of the two compounds.
This guide, therefore, will provide a detailed overview of the existing experimental data on Naringenin, covering its safety profile, efficacy in various models, and pharmacokinetic properties. The potential rationale for the synthesis of this compound will also be discussed, with the caveat that experimental evidence to support these hypotheses is currently lacking in the public domain.
Naringenin: A Profile of a Well-Studied Flavonoid
Naringenin is a naturally occurring flavanone (B1672756) found predominantly in citrus fruits.[1][2] It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4]
Long-Term Safety and Tolerability of Naringenin
Clinical trials have demonstrated that Naringenin is safe and well-tolerated in humans at single ascending doses ranging from 150 mg to 900 mg, with no significant adverse events or alterations in blood safety markers reported.[5] In these studies, Naringenin and its metabolites are cleared from circulation within 24 hours.[5]
Pharmacokinetics and Bioavailability of Naringenin
Naringenin exhibits relatively low oral bioavailability, which is a limiting factor for its therapeutic potential.[6][7][8][9] After oral administration, it is rapidly conjugated in the intestines and liver to form glucuronide and sulfate (B86663) metabolites.[10][11] The half-life of Naringenin in serum is approximately 2.5 to 3 hours.[5]
To address the issue of low bioavailability, various formulation strategies have been explored. For instance, complexation with hydroxypropyl-β-cyclodextrin has been shown to significantly increase the aqueous solubility and oral bioavailability of Naringenin in rats.[8][9]
Table 1: Pharmacokinetic Parameters of Naringenin in Humans (Single Ascending Dose Study)
| Parameter | 150 mg Dose (NAR150) | 600 mg Dose (NAR600) |
| Maximal Concentration (Cmax) | 15.76 ± 7.88 µM | 48.45 ± 7.88 µM |
| Time to Peak (Tmax) | 3.17 ± 0.74 h | 2.41 ± 0.74 h |
| Area Under the Curve (AUC0-24h) | 67.61 ± 24.36 µM·h | 199.06 ± 24.36 µM·h |
| Apparent Oral Clearance | 10.21 ± 2.34 L/h | 13.70 ± 2.34 L/h |
| Half-life (t1/2) | 3.0 h | 2.65 h |
| Data sourced from a randomized, controlled, single-ascending-dose clinical trial in healthy adults.[5] |
Efficacy and Mechanisms of Action of Naringenin
Naringenin has demonstrated therapeutic potential in a variety of preclinical models, including those for neurodegenerative diseases, cancer, and inflammatory conditions.[1][3] Its mechanisms of action are multifaceted and involve the modulation of numerous signaling pathways.
Neuroprotective Effects:
In models of neurodegenerative diseases, Naringenin has been shown to mitigate cognitive deficits and hippocampal neurodegeneration.[3] It exerts these effects by reducing oxidative stress, inhibiting neuroinflammation, and modulating pathways associated with the pathology of Alzheimer's disease, such as the PI3K/Akt/GSK-3β pathway.[1][3]
Anti-Inflammatory Effects:
Naringenin exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways, including NF-κB and MAPK.[3][12] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
Anticancer Effects:
In various cancer cell lines, Naringenin has been found to inhibit cell proliferation, migration, and invasion, as well as induce apoptosis.[1] These anticancer effects are mediated through the modulation of signaling pathways such as PI3K/Akt and the downregulation of matrix metalloproteinases (MMPs).[1]
Experimental Protocols:
A common experimental design to assess the neuroprotective effects of Naringenin involves inducing a neurotoxic phenotype in animal models, such as rats, followed by the administration of Naringenin. For example, in a study investigating lead-induced toxicity, male albino rats were treated orally with lead acetate (B1210297) (500 mg/kg BW) for four weeks, with a concurrent group receiving Naringenin (50 mg/kg BW). The study then assessed markers of liver and brain damage, oxidative stress, and inflammation.
This compound: An Uncharted Territory
This compound is a derivative of Naringenin where the three hydroxyl groups are acetylated. In theory, acetylation is a chemical modification often employed to increase the lipophilicity of a compound, which can potentially enhance its absorption and bioavailability. However, the current scientific literature lacks the necessary studies to confirm if this holds true for this compound.
One commercially available source of this compound indicates that it exhibits binding affinity for the first bromodomain of BRD4 (BRD4 BD1), suggesting a potential role in epigenetic regulation and cancer therapy.[13] However, this information is not accompanied by any in vivo or clinical data regarding its safety, efficacy, or pharmacokinetics.
Signaling Pathways Modulated by Naringenin
The therapeutic effects of Naringenin are attributed to its ability to interact with and modulate a complex network of intracellular signaling pathways.
Caption: Key signaling pathways modulated by Naringenin.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a typical experimental workflow used to evaluate the neuroprotective efficacy of a compound like Naringenin.
Caption: A generalized experimental workflow for in vivo neuroprotection studies.
Conclusion
References
- 1. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. jfda-online.com [jfda-online.com]
- 11. Bioavailability of the flavanone naringenin and its glycosides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Naringenin Triacetate: A Comprehensive Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Naringenin triacetate with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated[1]. Therefore, caution is advised.
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions, respiratory protection is not typically required. However, if dust formation is likely, use a NIOSH/MSHA approved respirator.[1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and after work. Keep away from food, drink, and animal feedingstuffs.[2] |
II. Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, must adhere to local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash .[3][4]
-
Waste Identification and Classification :
-
Treat all waste containing this compound as hazardous chemical waste.[3]
-
Based on available information for similar compounds, this compound is a solid powder and is not expected to be ignitable, corrosive, or reactive under normal conditions.[1] However, it should be treated as a potentially toxic substance.
-
-
Waste Segregation and Collection :
-
Collect waste this compound, including contaminated materials like absorbent pads from spills, in a designated and properly labeled hazardous waste container.[3][5]
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1]
-
Use a container that is compatible with the chemical. The original container is often the best choice.[3] The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[6]
-
-
Labeling the Waste Container :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The date of accumulation.[5]
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").
-
-
-
Storage of Chemical Waste :
-
Arranging for Disposal :
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Scenario | Procedure |
| Minor Spill (Solid) | 1. Ensure adequate ventilation.[1] 2. Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1] 3. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent or detergent and water. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Contact your institution's emergency response team or EH&S department immediately.[3] |
IV. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Naringenin triacetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Naringenin triacetate, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid compound that requires careful handling to avoid potential health risks. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory tract irritation[1]. Therefore, adherence to the following PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are suitable for handling this solid compound. | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. | To protect eyes from dust particles and potential splashes[1]. |
| Body Protection | Laboratory coat | A standard lab coat is required. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely. Use in a well-ventilated area or a fume hood. | To prevent inhalation of dust and potential respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
